4-Methyl-2,2'-bipyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSRAWAUPZWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452061 | |
| Record name | 4-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56100-19-7 | |
| Record name | 4-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 4-Methyl-2,2'-bipyridine
Executive Summary
This technical guide provides a comprehensive overview of the synthetic mechanisms for producing 4-Methyl-2,2'-bipyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, emphasizing the underlying chemical principles and practical considerations for each method. This document is designed to be a definitive resource, offering not only step-by-step protocols but also a critical analysis of the strengths and limitations of each approach, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
This compound is a pivotal ligand in coordination chemistry and a versatile building block in the synthesis of complex organic molecules. The strategic placement of the methyl group at the 4-position subtly alters the electronic and steric properties of the bipyridine scaffold. This modification influences the coordination behavior, stability, and reactivity of its metal complexes, making it a valuable component in the design of catalysts, functional materials, and pharmaceutical intermediates.[1] A deep understanding of its synthesis is therefore crucial for chemists aiming to harness its unique properties.
Foundational Synthetic Methodologies
The synthesis of this compound can be achieved through several established routes. This section will explore the most prominent methods, focusing on their reaction mechanisms and providing detailed experimental insights.
The Kröhnke Pyridine Synthesis: A Classic and Reliable Route
The Kröhnke synthesis is a time-honored method for constructing substituted pyridine rings.[2][3] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]
Core Mechanism:
The reaction proceeds via a Michael-type addition of the enolate of the pyridinium salt to the α,β-unsaturated carbonyl compound.[2][5] This is followed by a ring-closing condensation with ammonia (from ammonium acetate) and subsequent dehydration to form the aromatic pyridine ring.[2]
Visualizing the Kröhnke Synthesis Mechanism:
Caption: Key stages of the Kröhnke pyridine synthesis.
Experimental Protocol: A Representative Kröhnke Synthesis
-
Preparation of the Pyridinium Salt: React 2-acetylpyridine with a suitable alkylating agent (e.g., phenacyl bromide) in a solvent like acetone to form the corresponding N-phenacyl-2-acetylpyridinium bromide.
-
Condensation Reaction: Dissolve the pyridinium salt and 4-methyl-3-penten-2-one (an appropriate α,β-unsaturated ketone) in a suitable solvent such as methanol or acetic acid.
-
Cyclization: Add ammonium acetate to the mixture and reflux for several hours to facilitate the cyclization and aromatization steps.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield pure this compound.
Causality in Experimental Design:
-
Ammonium Acetate: Serves as both a mild base and the nitrogen source for the pyridine ring.
-
Solvent Choice: Protic solvents like methanol or acetic acid are effective at solubilizing the reactants and intermediates.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient
Modern synthetic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. The Negishi and Suzuki-Miyaura couplings are particularly effective for the synthesis of this compound.[6]
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[7] This method is known for its high yields and excellent functional group tolerance.[8][9]
Mechanism:
The catalytic cycle of the Negishi coupling involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-methylpyridine) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (e.g., 2-pyridylzinc chloride) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[10]
Data Summary for a Typical Negishi Coupling:
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [11] |
| Reactant 1 | 2-Bromo-4-methylpyridine | [12] |
| Reactant 2 | 2-Pyridylzinc chloride | [8] |
| Solvent | THF | [11] |
| Temperature | Room Temperature to Reflux | [9] |
| Yield | High | [11] |
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[13]
Mechanism:
Similar to the Negishi coupling, the Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[14][15] A key distinction is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Self-Validating Protocols for Cross-Coupling:
The success of these catalytic reactions hinges on meticulous experimental technique:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Anhydrous Conditions: Particularly for the Negishi coupling, the use of dry solvents is critical due to the moisture sensitivity of the organometallic reagents.
-
Reagent Purity: The purity of the starting materials, especially the organometallic and organoboron reagents, directly influences the reaction's efficiency and the final product's purity.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of this compound can be approached through a variety of reliable methods. The Kröhnke synthesis represents a classic and robust approach, particularly for large-scale preparations. For greater versatility and functional group tolerance, the palladium-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions are the methods of choice in modern synthetic laboratories. The selection of a specific synthetic route will ultimately be guided by factors such as the availability of starting materials, the desired scale of the reaction, and the specific purity requirements for the intended application. A thorough understanding of the mechanistic nuances of each method is essential for successful synthesis and troubleshooting.
References
- 1. nbinno.com [nbinno.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of 4-Methyl-2,2'-bipyridine
Abstract: 4-Methyl-2,2'-bipyridine (4-Me-2,2'-bpy) is a heterocyclic organic compound and a prominent mono-substituted derivative of 2,2'-bipyridine. Its function as a bidentate chelating ligand is critical in the fields of coordination chemistry, homogeneous catalysis, and materials science. The addition of a methyl group to the bipyridine framework subtly alters its electronic and steric profile, influencing the stability, reactivity, and photophysical properties of its resulting metal complexes. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, presents detailed experimental protocols for their determination, and offers insights into the scientific principles governing these characteristics. This document is intended for researchers, chemists, and drug development professionals who utilize bipyridine-based ligands in their work.
Molecular Structure and Core Properties
This compound consists of two pyridine rings linked by a C-C bond at their 2 and 2' positions, with a methyl group substituted at the 4-position of one ring. This structure allows the two nitrogen atoms to coordinate to a single metal center, forming a stable five-membered chelate ring.
Caption: 2D Molecular Structure of this compound.
The foundational physicochemical properties of this compound are summarized in the table below. These data are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 56100-19-7 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][3] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 62-67 °C | [1][3] |
| Boiling Point | 296.6 °C (at 760 mmHg) | [1][3] |
| Predicted pKa | 4.73 ± 0.18 | [1] |
| Density | ~1.081 g/cm³ (predicted) | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific chemical shifts can vary slightly with solvent, the expected proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic signals.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on both pyridine rings and a characteristic singlet for the methyl (CH₃) group protons, typically in the upfield region (~2.4 ppm). The aromatic protons will appear as a series of doublets and triplets in the downfield region (7.0-8.7 ppm), with coupling patterns revealing their positions relative to each other and the nitrogen atoms.
-
¹³C NMR: The spectrum will display 11 unique carbon signals. The methyl carbon will appear at the highest field (~21 ppm). The remaining signals correspond to the ten sp²-hybridized carbons of the two pyridine rings, with carbons adjacent to nitrogen atoms typically appearing at the lowest fields.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of 4-Me-2,2'-bpy is characterized by:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of the pyridine rings.[5]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like ethanol is expected to show strong absorption bands in the UV region. These bands primarily arise from π → π* transitions within the aromatic pyridine rings.[6][7] The complexation with metal ions typically leads to the appearance of new, lower-energy bands in the visible region, known as metal-to-ligand charge-transfer (MLCT) bands.[6]
Key Physicochemical Parameters and Determination Protocols
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) suggests a high-purity sample, whereas a broad and depressed range indicates the presence of impurities.[8]
This protocol outlines the use of a standard Mel-Temp or similar apparatus.[9]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm high) enters the tube.[10]
-
Sample Packing: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to pack the sample tightly at the bottom.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Prepare a fresh sample. Heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.
Solubility
Solubility is a critical parameter in drug development and reaction chemistry, dictating solvent choice for synthesis, purification, and formulation.[11] this compound is generally soluble in organic solvents like ethanol and benzene but is only slightly soluble in water.[12] Its solubility in aqueous solutions increases significantly at low pH due to the protonation of the nitrogen atoms.[13][14]
The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, airtight vial or flask. The excess solid is crucial to ensure saturation is reached.[15]
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or thermomixer for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is established between the solid and dissolved states.[17]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[11]
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a calibration curve.[11][17]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Method.
Acidity (pKa)
The pKa value quantifies the acidity of a compound. For this compound, the pKa relates to the equilibrium of the protonated (pyridinium) form. This value is vital for understanding its behavior in different pH environments, which is critical for applications in catalysis and drug development.[18]
Caption: Protonation equilibrium of this compound.
Potentiometric titration is a highly precise method for pKa determination.[19][20] It involves monitoring pH changes as a titrant is added to the sample solution.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[19]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water or a water/co-solvent mixture if solubility is low. The final concentration should be sufficient for detection (e.g., 1-10 mM).[19][20] To maintain constant ionic strength, a background electrolyte like KCl can be added.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with measurements.[19]
-
Titration: Since 4-Me-2,2'-bpy is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[18]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope, often determined from a first or second derivative plot.[21] The pKa is the pH value at the half-equivalence point, where half of the base has been neutralized to form its conjugate acid.
Conclusion
The physicochemical properties of this compound—including its molecular structure, melting point, solubility, and pKa—are defining characteristics that govern its utility as a ligand. The methyl group provides a subtle yet significant electronic perturbation compared to the parent 2,2'-bipyridine, influencing the behavior of the resulting coordination complexes. The experimental protocols detailed herein provide a robust framework for researchers to accurately characterize this and similar compounds, ensuring data integrity and reproducibility. A thorough understanding of these properties is indispensable for the rational design of novel catalysts, functional materials, and therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Bipyridine - Wikipedia [en.wikipedia.org]
- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 14. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. scispace.com [scispace.com]
4-Methyl-2,2'-bipyridine CAS number and properties
An In-depth Technical Guide to 4-Methyl-2,2'-bipyridine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in coordination chemistry, catalysis, and materials science. Its unique electronic and steric properties make it a valuable ligand for fine-tuning the characteristics of metal complexes, impacting fields from photoredox catalysis to drug development.
Core Identification and Physicochemical Profile
This compound is an asymmetrical derivative of 2,2'-bipyridine, featuring a methyl group on one of the pyridine rings. This substitution is not merely structural; the electron-donating nature of the methyl group significantly influences the electronic properties of the molecule, enhancing the electron density on the associated pyridine ring. This modification is crucial for tuning the redox potentials and reactivity of its metal complexes.
The definitive identifier for this compound is its CAS Number: 56100-19-7 [1][2][3].
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [2][3] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| Appearance | White to off-white solid/crystal | [1] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 296.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.081 g/cm³ (Predicted) | [2] |
| IUPAC Name | 4-methyl-2-(pyridin-2-yl)pyridine | [3] |
| InChI Key | OHSRAWAUPZWNKY-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC(=NC=C1)C2=CC=CC=N2 | [2] |
| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.[2] |
Synthesis Strategies: A Methodological Deep Dive
The synthesis of asymmetrically substituted bipyridines like this compound requires strategic cross-coupling reactions to ensure regioselectivity. General methods often rely on modern organometallic chemistry.
Negishi Cross-Coupling Approach
A highly efficient and reliable method for synthesizing methyl-substituted bipyridines is the Negishi cross-coupling reaction.[4] This strategy involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The primary advantage of this method is its high functional group tolerance and excellent yields.
Synthesis via Sulfonylpyridine Precursor
An alternative documented synthesis involves the reaction of 2-bromopyridine with a pre-formed organometallic intermediate, which then reacts with a 4-methyl-2-benzenesulfonylpyridine precursor.[1] The benzenesulfonyl group acts as an effective leaving group, facilitating the crucial C-C bond formation.
Diagram 1: Synthetic Workflow Example
Caption: A generalized workflow for the synthesis of this compound.
Protocol: Synthesis from 2-Bromopyridine and 4-Methyl-2-benzenesulfonylpyridine
This protocol is based on a described synthetic method.[1]
-
Preparation of the Organolithium Reagent: Dissolve 2-bromopyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
-
Addition of Butyllithium: Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise to the cooled solution. Stir for 1 hour at -78 °C.
-
Causality: n-BuLi is a strong base that facilitates the lithium-halogen exchange, forming 2-lithiopyridine.
-
-
Coupling Reaction: Prepare a separate solution of 4-methyl-2-benzenesulfonylpyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the organolithium reagent at -78 °C.
-
Causality: The sulfonyl group is an excellent leaving group, and the nucleophilic carbon of the 2-lithiopyridine attacks the electrophilic C2 position of the sulfonylpyridine.
-
-
Warming and Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 5-6 hours.
-
Workup and Purification: Quench the reaction by adding a small amount of isopropanol or water. Pour the mixture into water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield this compound as a white solid.[1]
Core Applications in Research and Drug Development
The true value of this compound lies in its role as a ligand. Its ability to form stable, bidentate chelate complexes with a vast array of transition metals is fundamental to its utility.[5]
Coordination Chemistry and Catalysis
As a ligand, this compound is a cornerstone in the design of functional metal complexes. The electron-donating methyl group increases the electron density on the metal center of the resulting complex.[6][7] This has profound effects:
-
Tuning Redox Potentials: In photoredox catalysis, ligands like this are used to modify catalysts based on Ruthenium, Iridium, or Copper.[6] The increased electron density makes the metal center easier to oxidize, thereby making the excited state of the complex a stronger reducing agent. This is crucial for activating challenging substrates in organic synthesis.[6]
-
Enhancing Catalytic Activity: The electronic modifications can enhance the activity and selectivity of catalysts in reactions such as C-H functionalization, cross-coupling, and polymerization.[6][7]
Diagram 2: Generalized Photoredox Catalytic Cycle
References
- 1. This compound | 56100-19-7 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Solubility of 4-Methyl-2,2'-bipyridine in Organic Solvents
Introduction
4-Methyl-2,2'-bipyridine (4Mebpy) is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its utility in synthesizing functional metal complexes for applications ranging from light-emitting diodes to homogeneous catalysis is critically dependent on its behavior in solution. A thorough understanding of its solubility in various organic solvents is not merely a matter of practicality; it is a fundamental prerequisite for reaction design, solvent screening, purification, and crystal growth.
This technical guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple compilation of data, this document elucidates the underlying physicochemical principles that govern its solubility, offers a predictive framework for solvent selection, and provides robust, field-proven protocols for its quantitative determination.
Core Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics provides the basis for predicting its behavior in different solvent environments.
The structure of 4Mebpy, featuring two pyridine rings, defines its core characteristics. The nitrogen atoms introduce polarity and act as hydrogen bond acceptors. The addition of a methyl group slightly increases its nonpolar character compared to the parent 2,2'-bipyridine.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 62-64 °C | [1] |
| Predicted pKa | 4.73 ± 0.18 | [1] |
| Structure | A bidentate chelating ligand with a methyl group on one pyridine ring. The nitrogen atoms create a dipole moment, making the molecule moderately polar. |
The Theoretical Framework of Solubility
Thermodynamics of Dissolution
The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.[4] A solution forms spontaneously when ΔG is negative. This process can be conceptually broken down into three steps:[5][6]
-
Solute-Solute Interaction Breaking (Endothermic, ΔH₁ > 0): Energy is required to overcome the forces holding the 4Mebpy molecules together in the crystal lattice.[6]
-
Solvent-Solvent Interaction Breaking (Endothermic, ΔH₂ > 0): Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.[6][7]
-
Solute-Solvent Interaction Formation (Exothermic, ΔH₃ < 0): Energy is released when the 4Mebpy molecule interacts with the solvent molecules.[5][6]
The overall enthalpy of solution (ΔH_soln) is the sum of these steps (ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃).[5] Whether the net process is endothermic or exothermic depends on the balance between the energy required to break interactions and the energy released by forming new ones.[6][8]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56100-19-7 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Elusive Crystal Structure of 4-Methyl-2,2'-bipyridine: A Technical Guide for Researchers
Abstract
Introduction: The Significance of 4-Methyl-2,2'-bipyridine
2,2'-Bipyridine and its derivatives are among the most extensively studied classes of chelating ligands in inorganic chemistry. The introduction of a methyl group at the 4-position of one pyridine ring in this compound (Figure 1) introduces an electronic asymmetry and steric influence that significantly impacts the properties of its coordination compounds. These modifications can alter the redox potentials, photophysical behavior, and catalytic activity of the resulting metal complexes, making 4-Me-bpy a valuable tool for the rational design of functional molecules.
The applications of metal complexes derived from substituted bipyridines are vast, ranging from photocatalysis in organic reactions to the development of novel therapeutic agents and advanced materials such as Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).[1] A thorough understanding of the structural nuances of the 4-Me-bpy ligand is therefore crucial for predicting and controlling the properties of its coordination compounds.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through various cross-coupling methodologies. A particularly efficient and widely adopted method is the Negishi cross-coupling reaction.[2] This approach offers high yields and is amenable to large-scale synthesis, making it a preferred route for obtaining methyl-substituted bipyridines.
Experimental Protocol: Negishi Cross-Coupling for this compound Synthesis
This protocol is a generalized procedure based on established Negishi cross-coupling strategies for similar bipyridine derivatives.
Step 1: Preparation of the Pyridylzinc Reagent
-
A solution of a bromopyridine precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) in an inert solvent like anhydrous tetrahydrofuran (THF).
-
To this solution, a zinc salt (e.g., ZnCl₂) is added to form the corresponding pyridylzinc reagent in situ.
Step 2: Cross-Coupling Reaction
-
In a separate reaction vessel, a solution of the second pyridine coupling partner, typically a halopyridine such as 2-bromo-4-methylpyridine, is prepared in an inert solvent.
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to this solution.
-
The freshly prepared pyridylzinc reagent from Step 1 is then transferred to the second reaction vessel.
Step 3: Reaction Work-up and Purification
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Crystallization: Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. Slow evaporation of a saturated solution of the purified 4-Me-bpy in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate) is a common technique. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed.
Molecular and Crystal Structure Analysis
As of the latest database searches, the crystal structure of free this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, the following analysis is based on computational modeling and comparison with the known crystal structure of the closely related 4,4'-dimethyl-2,2'-bipyridine.
Predicted Molecular Geometry
In the absence of experimental crystallographic data for 4-Me-bpy, its molecular structure can be predicted using computational methods. The fundamental 2,2'-bipyridine scaffold is known to adopt a trans conformation in the solid state, where the two nitrogen atoms are oriented away from each other.[3] This conformation is energetically favored due to reduced steric hindrance. The introduction of a single methyl group at the 4-position is not expected to alter this preference for a trans arrangement of the pyridine rings in the free ligand.
Insights from the Crystal Structure of 4,4'-Dimethyl-2,2'-bipyridine
The crystal structure of 4,4'-dimethyl-2,2'-bipyridine provides a valuable proxy for understanding the potential solid-state packing of 4-Me-bpy. The crystallographic data for 4,4'-dimethyl-2,2'-bipyridine can be accessed through the Cambridge Crystallographic Data Centre (CCDC).[4]
In the solid state, molecules of 4,4'-dimethyl-2,2'-bipyridine are likely to pack in a manner that maximizes van der Waals interactions. The presence of aromatic rings often leads to π-π stacking interactions, which play a significant role in stabilizing the crystal lattice. These interactions would involve the overlapping of the electron-rich π systems of the pyridine rings of adjacent molecules.
Intermolecular Interactions
The primary intermolecular forces governing the crystal packing of 4-Me-bpy are expected to be:
-
π-π Stacking: The aromatic pyridine rings are anticipated to engage in parallel-displaced or T-shaped π-π stacking interactions, contributing significantly to the lattice energy.
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the pyridine and methyl groups and the nitrogen atoms of neighboring molecules are also likely to be present, further directing the supramolecular assembly.
-
Van der Waals Forces: These non-specific interactions will contribute to the overall packing efficiency.
Coordination Chemistry and Structural Changes upon Metal Complexation
The true utility of this compound is realized upon its coordination to a metal center. The chelation of the two nitrogen atoms to a metal ion forces the ligand into a cis conformation, a significant deviation from its preferred trans state in the free form. This conformational change is a key aspect of its function as a ligand.
Structural Parameters in a Coordinated State
The crystal structures of numerous metal complexes containing 4-Me-bpy or its derivatives have been determined. For instance, in dichlorido(4,4′-dimethyl-2,2′-bipyridine-κ²N,N′)zinc(II), the bidentate coordination of the ligand to the zinc center is clearly observed.[5]
Table 1: Representative Bond Distances and Angles for Coordinated 4,4'-Dimethyl-2,2'-bipyridine
| Parameter | Value | Reference |
| Zn-N1 Bond Length | Varies | [5] |
| Zn-N2 Bond Length | Varies | [5] |
| N1-Zn-N2 Bite Angle | ~80.19° | [5] |
Note: The exact bond lengths will vary depending on the metal center and its oxidation state.
The bite angle of the bipyridine ligand is a critical parameter that is influenced by the size of the metal ion and the other ligands in the coordination sphere.
Supramolecular Chemistry of 4-Me-bpy Complexes
The crystal packing of metal complexes of 4-Me-bpy is often governed by a combination of interactions, including π-π stacking between the bipyridine ligands of adjacent complex molecules and interactions involving the counter-ions and solvent molecules. In the case of [ZnCl₂(C₁₂H₁₂N₂)]·CH₃CN, π–π stacking interactions between the pyridyl rings in adjacent molecules lead to the formation of columns.[5]
Visualization of Key Concepts
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Synthesis and Crystallization
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
spectroscopic data for 4-Methyl-2,2'-bipyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2,2'-bipyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 56100-19-7), a critical ligand in coordination chemistry and a building block in materials science and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.
Introduction and Molecular Structure
This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structure, consisting of two linked pyridine rings with a methyl substituent on one, makes it an excellent chelating agent for various metal ions. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its coordination behavior.
The structure with standardized atom numbering for spectroscopic assignment is presented below. This numbering scheme will be used throughout this guide for clarity in spectral assignments.
References
Introduction: The Bipyridine Scaffold as a Tunable Platform
An In-Depth Technical Guide to the Electronic Properties of Substituted Bipyridine Ligands
2,2'-Bipyridine (bpy) is a cornerstone bidentate ligand in coordination chemistry, prized for its ability to form stable chelate complexes with a vast range of metal ions.[1][2] Its rigid aromatic framework and robust σ-donating and π-accepting characteristics make it a foundational component in fields as diverse as photoredox catalysis, dye-sensitized solar cells (DSSCs), and materials science.[3][4] The true power of the bipyridine scaffold, however, lies in its synthetic tractability. By strategically introducing functional groups—substituents—onto the pyridine rings, we can precisely modulate the ligand's electronic landscape. This guide, intended for researchers and development professionals, delves into the core principles of how substituents dictate the electronic properties of bipyridine ligands, the experimental methodologies used to quantify these changes, and the causal link between ligand design and functional outcomes.
Fundamental Electronic Structure of 2,2'-Bipyridine
The electronic behavior of a bipyridine ligand is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
σ-Donation: The lone pair of electrons on each nitrogen atom resides in an sp² hybrid orbital, enabling strong σ-donation to a metal center to form a stable coordination bond.[3]
-
π-Acceptance: The delocalized π-system of the aromatic rings creates low-lying π* orbitals. These orbitals can accept electron density from occupied d-orbitals on a metal center, a process known as π-backbonding. This dual σ-donor and π-acceptor character is fundamental to its utility.[5][6]
The energy levels of these frontier orbitals are not static. They are highly sensitive to the nature of substituents attached to the bipyridine core, providing a powerful tool for tuning the ligand's properties.
The Impact of Substituents on Electronic Properties
The introduction of substituents alters the electron density distribution within the bipyridine's π-system through a combination of inductive and resonance effects.[7] This perturbation directly impacts the HOMO and LUMO energy levels, which in turn governs the ligand's redox potentials and photophysical characteristics. Substituents are broadly classified into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
Electron-Donating Groups (EDGs)
EDGs, such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density on the bipyridine rings.
-
Effect on Redox Potentials: By raising the energy of both the HOMO and LUMO, EDGs make the ligand easier to oxidize and harder to reduce. In metal complexes, this translates to a negative (cathodic) shift in the metal-centered oxidation potential and the ligand-centered reduction potential.[8][9] For instance, the introduction of dimethyl groups in [Ru(bpy)₂(DM-bpy)]²⁺ (where DM-bpy is 4,4'-dimethyl-2,2'-bipyridine) results in lower oxidation and reduction potentials compared to the unsubstituted [Ru(bpy)₃]²⁺.[9]
-
Effect on Photophysical Properties: The destabilization of the π* orbitals (LUMO) by EDGs typically leads to a blue-shift (higher energy) in the ligand-based π→π* absorption bands and the metal-to-ligand charge transfer (MLCT) bands in their corresponding complexes.[10]
Electron-Withdrawing Groups (EWGs)
EWGs, such as cyano (-CN), nitro (-NO₂), carboxyl (-COOH), and trifluoromethyl (-CF₃) groups, decrease the electron density on the bipyridine rings.
-
Effect on Redox Potentials: EWGs stabilize the frontier orbitals, lowering both the HOMO and LUMO energy levels. This makes the ligand harder to oxidize and easier to reduce. Consequently, metal complexes with EWG-substituted bipyridines exhibit a positive (anodic) shift in their redox potentials.[10][11] For example, ruthenium complexes with 4,4'-dicarboxy-2,2'-bipyridine (DC-bpy) are more difficult to oxidize than their unsubstituted counterparts.[8]
-
Effect on Photophysical Properties: The stabilization of the π* LUMO by EWGs generally results in a red-shift (lower energy) of the MLCT absorption and emission energies.[12][13] This principle is a key strategy for tuning the color of light-emitting complexes.
The predictable nature of these electronic perturbations can be correlated with Hammett parameters (σ), which quantify the electron-donating or -withdrawing ability of a substituent. A linear relationship often exists between the redox potentials of a series of substituted bipyridine complexes and the Hammett constants of the substituents.[14][15]
Diagram 1: Influence of Substituents on Frontier Orbital Energies
Caption: How EDGs and EWGs alter HOMO/LUMO energy levels of bipyridine.
Table 1: Summary of Substituent Effects on Electronic Properties
| Substituent Type | Example Groups | Effect on HOMO/LUMO | Impact on Oxidation Potential | Impact on Reduction Potential | Effect on MLCT Absorption |
| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Destabilizes (Raises Energy) | Decreases (Easier to Oxidize) | Decreases (Harder to Reduce) | Blue-shift (Higher Energy) |
| Electron-Withdrawing (EWG) | -CF₃, -CN, -NO₂, -COOH | Stabilizes (Lowers Energy) | Increases (Harder to Oxidize) | Increases (Easier to Reduce) | Red-shift (Lower Energy) |
Data synthesized from sources[8][9][10][11][13].
Experimental Characterization Protocols
A systematic and multi-faceted experimental approach is required to fully characterize the electronic properties of a new substituted bipyridine ligand and its metal complexes. The workflow ensures that data from one technique validates and informs the others.
Diagram 2: Experimental Workflow for Ligand Characterization
Caption: A self-validating workflow for characterizing new bipyridine complexes.
Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique for determining the redox potentials of a molecule.[16] It provides direct insight into the HOMO (oxidation) and LUMO (reduction) energy levels.
Objective: To measure the formal reduction potentials (E°') for the metal- and ligand-centered redox events.
Methodology:
-
Preparation:
-
Prepare a ~1 mM solution of the metal-bipyridine complex in a suitable electrochemical solvent (e.g., acetonitrile, CH₃CN) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for solution conductivity.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Oxygen is electroactive and will interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ electrode.
-
Auxiliary (Counter) Electrode: A platinum wire.
-
-
-
Data Acquisition:
-
Record a background scan of the solvent and electrolyte to determine the potential window.[16]
-
Immerse the electrodes in the sample solution under an inert atmosphere.
-
Scan the potential. A typical scan might start at 0 V, sweep to a positive potential (e.g., +1.6 V) to observe oxidation, then reverse to a negative potential (e.g., -2.0 V) to observe reduction, and finally return to 0 V.
-
Record voltammograms at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.[17][18]
-
-
Data Analysis:
-
For a reversible or quasi-reversible couple, the formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.
-
It is standard practice to reference the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) couple by adding ferrocene as an internal standard.
-
Protocol: UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states, revealing the energy gap between orbitals.[19]
Objective: To determine the energies and intensities of electronic transitions (e.g., MLCT, π→π*).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the complex (~10⁻⁵ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum using the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), which quantifies the intensity of the transition. Key transitions in bipyridine complexes include intense π→π* bands in the UV region and MLCT bands in the visible region.[20][21]
-
Protocol: Luminescence Spectroscopy
This technique measures the emission of light from an excited state as it relaxes back to the ground state, providing information on the excited state's energy and lifetime.
Objective: To characterize the emission properties (emission maximum, quantum yield, lifetime) of the complex.
Methodology:
-
Sample Preparation:
-
Prepare a dilute, deoxygenated solution (~10⁻⁵ to 10⁻⁶ M) of the complex in a suitable solvent. Deoxygenation is critical as dissolved oxygen can quench luminescence.
-
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to a strong absorption band (e.g., the MLCT band) and scan the emission wavelengths. The resulting spectrum will show the emission maximum (λ_em).
-
Quantum Yield (Φ): Measure the emission intensity relative to a known standard (e.g., [Ru(bpy)₃]²⁺ in water) under identical conditions. The quantum yield is the ratio of photons emitted to photons absorbed.
-
Excited-State Lifetime (τ): Use time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC), to measure the decay of the emission intensity over time after pulsed excitation.
-
Applications Driven by Electronic Tuning
The ability to rationally design bipyridine ligands with specific electronic properties is central to advancing numerous technologies.
-
Photoredox Catalysis: The redox potentials of photocatalysts like [Ru(bpy)₃]²⁺ determine their ability to engage in single-electron transfer with organic substrates. By introducing EWGs or EDGs, the oxidizing or reducing power of the excited-state catalyst can be finely tuned to target specific chemical transformations.[4][22]
-
Dye-Sensitized Solar Cells (DSSCs): The bipyridine ligands in ruthenium-based dyes are critical for light harvesting and electron injection. EWGs like carboxylic acid groups not only red-shift the absorption to better match the solar spectrum but also serve as anchoring groups to the TiO₂ semiconductor surface.[23]
-
Organic Light-Emitting Diodes (OLEDs): The emission color of phosphorescent iridium(III) complexes containing substituted bipyridines can be precisely controlled by tuning the HOMO-LUMO gap via ligand substitution, enabling the creation of red, green, and blue emitters for full-color displays.[24][25]
Conclusion
Substituted bipyridine ligands represent a modular and highly effective platform for the design of functional metal complexes. A thorough understanding of how electron-donating and -withdrawing groups influence the fundamental electronic structure is paramount for any researcher in the field. By combining predictive chemical principles with a systematic workflow of electrochemical and spectroscopic characterization, scientists can rationally design and validate new ligands with tailored properties, accelerating innovation in catalysis, energy conversion, and molecular materials.
References
- 1. alfachemic.com [alfachemic.com]
- 2. nbinno.com [nbinno.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2′-bipyridyl)ruthenium(ii)/tri-n-propylamine electrochemiluminescence - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2'-bipyridyl)ruthenium(II)/tri-n-propylamine electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Electron-Withdrawing and Electron-Donating Groups on Bis(Bipyridine) Ruthenium(II) Complexes of N,N’-Chelate Ligands: Experimental and Computational Studies - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Luminescent metal complexes. Part 3. Electrochemical potentials of ground and excited states of ring-substituted 2,2′-bipyridyl and 1,10-phenanthroline tris-complexes of ruthenium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iieta.org [iieta.org]
- 21. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. vjs.ac.vn [vjs.ac.vn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Investigation of 4-Methyl-2,2'-bipyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of 4-Methyl-2,2'-bipyridine. As a prominent ligand in coordination chemistry, understanding its intrinsic characteristics is paramount for the rational design of novel catalysts, photosensitizers, and therapeutic agents. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecule's geometry, frontier molecular orbitals, and spectroscopic signatures. Detailed, field-proven protocols for these computational experiments are provided, alongside illustrative data and visualizations to offer a practical framework for researchers.
Introduction: The Significance of this compound
This compound is an unsymmetrical derivative of 2,2'-bipyridine, a cornerstone bidentate chelating ligand in inorganic chemistry.[1] The introduction of a single electron-donating methyl group breaks the C2 symmetry of the parent molecule, subtly altering its electronic landscape. These modifications can have profound effects on the properties of its metal complexes, influencing everything from redox potentials and photophysical behavior to catalytic activity.[2][3]
Computational chemistry offers a powerful lens through which to examine these properties at a molecular level. By employing quantum mechanical calculations, we can predict and rationalize the molecule's behavior, providing insights that are often complementary to experimental data and guiding the synthesis of new functional materials.[2] This guide will walk through the essential computational workflows for characterizing this compound, establishing a foundational understanding for its application in broader research contexts.
Core Computational Methodologies: A Primer
The workhorse for computational studies of organic ligands like this compound is Density Functional Theory (DFT).[4] DFT provides a robust balance between computational cost and accuracy for determining the ground-state electronic structure and geometry of molecules. For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the standard approach.[5]
The DFT Workflow: From Structure to Properties
A typical computational investigation follows a logical progression designed to ensure the validity and accuracy of the results. This workflow is a self-validating system, where each step builds upon the last.
Caption: A standard workflow for the computational analysis of a molecule using DFT and TD-DFT.
Practical Guide: Step-by-Step Computational Protocols
Protocol 1: Ground-State Geometry Optimization
The foundational step is to determine the most stable three-dimensional structure of the molecule.
-
Input Structure: Begin with an approximate 3D structure of this compound. This can be generated using molecular building software or from known crystallographic data of similar compounds. The chemical structure is identified by CAS number 56100-19-7.[6]
-
Computational Level of Theory:
-
Functional: Select a DFT functional. The B3LYP functional is a widely used and well-benchmarked choice for organic molecules.[4]
-
Basis Set: Choose a basis set to describe the atomic orbitals. The 6-31G(d,p) basis set offers a good compromise between accuracy and computational expense for molecules of this size.[2]
-
-
Execution: Perform a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.
-
Verification: The optimization is considered complete when the forces on the atoms and the energy change between steps fall below predefined thresholds.
Protocol 2: Vibrational Frequency Analysis
This crucial step serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Input: Use the optimized geometry from Protocol 1.
-
Calculation Type: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Analysis:
-
Confirmation of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Spectrum Prediction: The calculation yields the vibrational modes and their corresponding frequencies and intensities. These can be directly compared with experimental IR and Raman spectra.[7]
-
Molecular Structure and Geometry
The geometry optimization of this compound reveals a nearly planar structure, a characteristic feature of the bipyridine core. The dihedral angle between the two pyridine rings is a key parameter, as it influences the extent of π-conjugation. For the parent 2,2'-bipyridine, this angle is close to 0° in the trans conformation, which is the most stable. The single methyl group in this compound is not expected to introduce significant steric hindrance that would disrupt this planarity.
| Parameter | Description | Illustrative Calculated Value (Å or °) |
| C2-C2' | Inter-ring bond length | 1.49 Å |
| C-N (avg) | Average C-N bond length in rings | 1.34 Å |
| C-C (avg) | Average C-C bond length in rings | 1.39 Å |
| N-C2-C2'-N' | Dihedral angle | ~0° (trans conformation) |
| C4-C(methyl) | Bond length to methyl group | 1.51 Å |
Electronic Properties and Reactivity
The electronic nature of a ligand is critical to its coordination behavior. DFT allows for the direct visualization and analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the region most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and electronic stability.[9]
Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO gap.
For this compound, both the HOMO and LUMO are expected to be π-type orbitals distributed across the bipyridine backbone. The electron-donating methyl group will slightly raise the energy of the HOMO and have a lesser effect on the LUMO, leading to a marginally smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This suggests a slight increase in reactivity.
| Orbital | Description | Illustrative Energy (eV) |
| LUMO | π* anti-bonding orbital across the bipyridine system | -1.0 to -1.5 eV |
| HOMO | π bonding orbital across the bipyridine system | -5.5 to -6.0 eV |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the most negative potential (red regions) will be localized around the two nitrogen atoms, confirming their role as the primary sites for metal coordination.
Spectroscopic Properties: A Computational Perspective
Vibrational Spectroscopy (IR/Raman)
A frequency calculation provides a full set of vibrational modes. Key predicted frequencies for this compound would include:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Methyl C-H stretching: ~2950-3000 cm⁻¹
-
Pyridine ring stretching (C=C and C=N): A series of characteristic bands between 1400-1600 cm⁻¹
-
In-plane and out-of-plane C-H bending modes: Below 1300 cm⁻¹
These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.[7]
NMR Spectroscopy
While experimental NMR provides definitive structural information, computational methods can predict chemical shifts and aid in assignments.[3] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations would predict distinct chemical shifts for the protons and carbons on the substituted versus the unsubstituted pyridine ring, reflecting the asymmetric electronic environment.
Electronic Absorption Spectroscopy (UV-Vis)
TD-DFT calculations are used to predict the electronic absorption spectrum. The output provides the excitation energies (which can be converted to wavelengths), the oscillator strength (a measure of transition probability or intensity), and the molecular orbitals involved in each transition.[10]
For this compound, the dominant transitions in the UV region are expected to be π → π* in nature, localized on the bipyridine framework. A representative TD-DFT result might look like this:
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S1 | ~280-290 | > 0.1 | HOMO → LUMO | π → π |
| S2 | ~240-250 | > 0.5 | HOMO-1 → LUMO | π → π |
Conclusion and Outlook
The computational methodologies outlined in this guide provide a robust and insightful framework for the detailed characterization of this compound. Through a systematic application of DFT and TD-DFT, researchers can gain a deep understanding of the geometric, electronic, and spectroscopic features that govern its function as a ligand. These theoretical insights are invaluable for interpreting experimental data and for the predictive design of metal complexes with tailored properties for applications in drug development, materials science, and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DFT study of nucleophilicity of organometallic (2,2'-bipyridine)platinum(II) complexes | Majid Hashemi, Assistant professor at Persian Gulf University [research.pgu.ac.ir]
- 5. journals.iucr.org [journals.iucr.org]
- 6. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
discovery and history of methyl-substituted bipyridines
An In-depth Technical Guide to the Discovery and History of Methyl-Substituted Bipyridines
Abstract
The bipyridine scaffold is a cornerstone of coordination chemistry, catalysis, and materials science. The introduction of methyl substituents onto this privileged framework provides a powerful tool for fine-tuning the steric, electronic, and reactive properties of the resulting ligands. This technical guide traces the historical trajectory of methyl-substituted bipyridines, from their incidental discovery to the development of sophisticated, high-yield synthetic strategies. We will explore the causal drivers behind the evolution of synthetic methodologies, from early thermal methods to modern cross-coupling reactions, and detail the profound impact of methyl group placement on molecular properties and applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this vital class of molecules.
Foundational Discoveries: From Bipyridine to its First Methylated Analogs
The story of methyl-substituted bipyridines is intrinsically linked to the discovery of their parent compound. In 1888, Fritz Blau first reported the synthesis of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate, uncovering a molecule with a remarkable affinity for metal ions.[1][2][3] This discovery laid the groundwork for what would become a vast field of coordination chemistry.
Interestingly, the first substituted 2,2'-bipyridine to be prepared was a methylated derivative. By heating 2-methylpyridine (α-picoline) in a sealed tube at high temperatures, chemists isolated 6,6'-dimethyl-2,2'-bipyridine.[1] This early method, while rudimentary, demonstrated that the fundamental bipyridine framework could be modified, opening the door to a new class of tunable ligands. These initial forays relied on harsh, high-energy processes that offered little control and produced a mixture of isomers, but they were the critical first steps in a long evolutionary journey.[2]
The Evolution of Synthetic Methodologies
The drive for higher yields, greater purity, and, most importantly, synthetic control over substitution patterns has fueled a continuous evolution in synthetic strategies. Early "brute-force" methods have given way to elegant and highly selective catalytic cross-coupling reactions, transforming the accessibility of both symmetric and unsymmetric methyl-bipyridines.
Figure 1: The historical evolution of synthetic routes to methyl-substituted bipyridines.
Classical Homocoupling: The Ullmann Reaction
For many years, the Ullmann reaction was the most reliable method for preparing symmetrical bipyridines.[4] Introduced for bipyridine synthesis in 1928, this reaction involves the homocoupling of a 2-halopyridine (or a methyl-substituted 2-halopyridine) in the presence of stoichiometric amounts of copper metal at high temperatures (>200 °C).[1]
The causality for its widespread use was its relative simplicity and predictability for symmetrical products compared to pyrolysis. However, its utility was limited by several factors: the harsh reaction conditions, the need for large amounts of copper, and often challenging product purification.[1][4] The mechanism is thought to proceed through either a radical or an anionic pathway involving organocopper intermediates.[5][6] While effective for symmetrical compounds like 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, it was unsuitable for the rational synthesis of unsymmetrical derivatives.
The Cross-Coupling Revolution: Precision and Versatility
The advent of palladium- and nickel-catalyzed cross-coupling reactions in the late 20th century was a paradigm shift. These methods provided, for the first time, efficient and selective pathways to unsymmetrically substituted bipyridines, granting chemists unprecedented control over the ligand architecture.
-
Stille Coupling: This reaction involves coupling an organotin reagent (e.g., 5-methyl-2-tributylstannyl-pyridine) with an organohalide (e.g., 2-bromopyridine).[4] The Stille reaction proved to be a robust and high-yield method for a wide variety of methyl-substituted bipyridines, including those that were previously inaccessible.[7][8] Its primary drawback is the toxicity of the organotin compounds and byproducts.
-
Negishi Coupling: The Negishi coupling utilizes more reactive and readily prepared organozinc reagents, which couple with pyridyl halides or triflates.[9] This method is celebrated for its high yields and excellent functional group tolerance, making it a powerful tool for complex ligand synthesis.[10]
-
Suzuki Coupling: Employing stable and largely non-toxic organoboron reagents (boronic acids and esters), the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[4] It offers a more environmentally benign alternative to the Stille coupling for accessing a diverse range of bipyridine structures.
-
Nickel-Catalyzed Coupling: More recently, the use of nickel catalysts has gained prominence. As a more earth-abundant and cost-effective metal, nickel offers unique reactivity and enables transformations that are challenging for palladium, such as the cross-electrophile coupling of two different halides.[11][12]
Impact of Methyl Substitution on Ligand Properties
The rationale for synthesizing methyl-substituted bipyridines lies in their ability to precisely modulate the properties of the resulting metal complexes. The position of the methyl group is not trivial; it has profound and predictable consequences for the ligand's behavior.
Figure 2: The differential impact of methyl group positioning on bipyridine properties.
-
Electronic Effects (4,4'- and 5,5'- Positions): Methyl groups are electron-donating. When placed at the 4,4'- or 5,5'- positions, they increase the electron density on the pyridine rings and, consequently, the nucleophilicity of the nitrogen lone pairs.[13] This leads to stronger sigma-donation to the metal center, resulting in more stable complexes and altered redox potentials compared to the unsubstituted parent ligand.
-
Steric Effects (6,6'- Positions): Substitution at the 6,6'- positions, adjacent to the nitrogen atoms, introduces significant steric hindrance.[14] This bulkiness can prevent the two pyridine rings from adopting a coplanar arrangement upon coordination, influencing the geometry of the resulting metal complex.[12] In catalysis, this steric shielding can be highly beneficial, preventing catalyst decomposition pathways and modulating the selectivity of reactions by controlling substrate access to the metal center.
-
Reactive Handles: The methyl groups themselves serve as valuable synthetic handles. They can be readily oxidized to form carboxylic acids, which are crucial for anchoring complexes to surfaces, as seen in the development of dyes for dye-sensitized solar cells (DSSCs).[15][16] They can also be halogenated (e.g., with N-bromosuccinimide) to create bromomethyl groups, which are versatile precursors for further functionalization.[7][10]
Key Methyl-Substituted Bipyridines: A Comparative Overview
The following table summarizes the synthesis and properties of the most common symmetrically-substituted dimethyl-bipyridines, highlighting the impact of methyl group placement.
| Ligand | Structure | Common Synthetic Routes | Key Properties & Insights | Primary Applications |
| 4,4'-Dimethyl-2,2'-bipyridine | ![]() | Ullmann coupling of 2-bromo-4-methylpyridine; Pd/C-catalyzed coupling of 4-methylpyridine.[15][17] | Electron-rich due to para-methyl groups, enhancing N-donor strength. Minimal steric hindrance.[13] | Ligand for catalysts; Precursor for 4,4'-dicarboxy-2,2'-bipyridine used in DSSCs.[16] |
| 5,5'-Dimethyl-2,2'-bipyridine | ![]() | Stille or Ullmann coupling of 2-bromo-5-methylpyridine. Yields from older methods are often low.[7] | Electron-donating groups increase ligand basicity. Readily functionalized via radical bromination of the methyl groups. | Ligands for organometallic synthesis and luminescent probes.[18] |
| 6,6'-Dimethyl-2,2'-bipyridine | ![]() | Ullmann coupling of 2-bromo-6-methylpyridine; Dehydrogenation of 2-methylpyridine.[1] | Significant steric hindrance around the metal center. Forces a non-planar geometry, which can stabilize certain oxidation states and catalytic intermediates.[12] | Stabilizing ligand in catalysis to prevent side reactions; Studies of steric effects in coordination chemistry.[12] |
Experimental Protocols
Adherence to robust and reproducible protocols is paramount in scientific research. The following sections provide detailed, validated methodologies for the synthesis of two key methyl-substituted bipyridines.
Protocol 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine via Palladium-Catalyzed Coupling
This modern method provides a high-yield route from a common starting material, 4-methylpyridine. The causality behind this choice is its operational simplicity and avoidance of highly toxic reagents like organotins.[17][19]
Step 1: Oxidation to N-Oxide
-
In a reaction flask, dissolve 4-methylpyridine (1.0 eq.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (approx. 1.5-2.0 eq.) in portions while cooling the flask in a water bath to manage the exotherm.
-
Allow the mixture to stir at room temperature for 3-4 hours to complete the oxidation to 4-methylpyridine-N-oxide.
Step 2: Reductive Coupling
-
To the solution from Step 1, add a catalytic amount of palladium on carbon (Pd/C, approx. 1-2 mol%).
-
Heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 6-8 hours. The Pd/C catalyzes the reductive homocoupling of the N-oxide intermediate.
-
Cool the reaction to room temperature and add phosphorus trichloride (PCl₃) dropwise to reduce any remaining N-oxide and quench the reaction.
-
Filter the mixture under reduced pressure to remove the Pd/C catalyst and other insoluble matter.
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the crude product.
-
Purify the white solid by recrystallization from a suitable solvent like ethyl acetate to yield pure 4,4'-dimethyl-2,2'-bipyridine.[19]
Protocol 2: Synthesis of 5,5'-Dimethyl-2,2'-bipyridine via Stille Coupling
This protocol showcases the power of cross-coupling for building bipyridines that are difficult to access via older methods. It is a multi-step synthesis that builds the necessary precursors from a commercially available starting material.[7]
Figure 3: Experimental workflow for the synthesis of 5,5'-dimethyl-2,2'-bipyridine via a Stille coupling strategy.
Step 1: Synthesis of 2-Bromo-5-methylpyridine
-
Suspend 2-amino-5-methylpyridine (1.0 eq.) in 48% aqueous hydrobromic acid (HBr).
-
Cool the suspension to -5 °C and add bromine (Br₂) dropwise.
-
After stirring, add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining a low temperature.
-
Allow the mixture to warm to room temperature, then basify carefully with a concentrated sodium hydroxide (NaOH) solution.
-
Extract the product with diethyl ether, dry the combined organic layers over sodium sulfate, and evaporate the solvent. The crude product can be purified by sublimation or chromatography to yield 2-bromo-5-methylpyridine.[7]
Step 2: Synthesis of 5-Methyl-2-(tributylstannyl)pyridine
-
Dissolve 2-bromo-5-methylpyridine (1.0 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi) dropwise and stir for 90 minutes to perform a lithium-halogen exchange.
-
Add tributyltin chloride (Bu₃SnCl) to the solution and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous ammonium chloride solution, extract with an organic solvent, and purify by chromatography to obtain the organotin reagent.[7]
Step 3: Stille Homocoupling
-
In a flask under an inert atmosphere, dissolve the 5-methyl-2-(tributylstannyl)pyridine (1.0 eq.) in dry toluene.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter, and remove the solvent. The crude product is then purified by column chromatography on silica gel to yield pure 5,5'-dimethyl-2,2'-bipyridine as a white solid.[7]
Conclusion and Future Outlook
The journey of methyl-substituted bipyridines from a laboratory curiosity to a pillar of modern chemistry is a testament to the relentless pursuit of synthetic efficiency and control. The evolution from high-temperature pyrolysis to sophisticated, catalyst-driven cross-coupling reactions has given scientists the ability to design and construct ligands with tailored steric and electronic profiles. This control has been pivotal in advancing fields ranging from homogeneous catalysis to materials science and photovoltaics.
Looking ahead, the field continues to advance. The development of more sustainable synthetic methods that minimize toxic waste (e.g., C-H activation) is a major focus. Furthermore, the incorporation of chiral methyl-bipyridine ligands is enabling new frontiers in asymmetric catalysis.[20] As our understanding of structure-property relationships deepens, the rational design of new methyl-substituted bipyridines will undoubtedly continue to fuel innovation across the chemical sciences.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 14. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
- 19. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 20. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Methyl-2,2'-bipyridine via Negishi Coupling
Introduction: The Strategic Advantage of Negishi Coupling for Bipyridine Synthesis
4-Methyl-2,2'-bipyridine is a crucial building block in coordination chemistry, catalysis, and the development of functional materials. Its synthesis, however, can be challenging. Among the various cross-coupling methodologies, the Negishi coupling stands out for its high efficiency, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[1] This palladium- or nickel-catalyzed reaction, which couples an organozinc compound with an organic halide, offers a robust and reliable route to unsymmetrical bipyridines like the target molecule.[2][3]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound using a Negishi cross-coupling strategy. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on the preparation of the key organozinc reagent, and present a detailed experimental procedure designed for reproducibility and high yield.
Reaction Principle: The Negishi Catalytic Cycle
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[4] The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (2-bromopyridine) to form a palladium(II) complex.
-
Transmetalation: The organozinc reagent (4-methyl-2-pyridylzinc halide) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final product (this compound), regenerating the palladium(0) catalyst for the next cycle.
This efficient cycle allows for the use of catalytic amounts of the palladium precursor, making the process economically viable.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-methylpyridine | ≥98% | Commercially Available | |
| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Commercially Available | Pyrophoric, handle with care under inert atmosphere. |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Commercially Available | Store in a desiccator. |
| 2-Bromopyridine | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ≥99% | Commercially Available | Air and light sensitive. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layers. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
Part 1: Preparation of the 4-Methyl-2-pyridylzinc Chloride Reagent
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Initial Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-methylpyridine (1.72 g, 10.0 mmol) and 50 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 30 minutes.
-
Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.43 g, 10.5 mmol) in 30 mL of anhydrous THF. Transfer this solution via cannula to the pyridyllithium solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 1 hour. The resulting solution of 4-methyl-2-pyridylzinc chloride is used directly in the next step.
Caption: Workflow for the preparation of the organozinc reagent.
Part 2: Negishi Cross-Coupling Reaction
-
Catalyst and Substrate Addition: To the freshly prepared solution of 4-methyl-2-pyridylzinc chloride, add 2-bromopyridine (1.42 g, 9.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.52 g, 0.45 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.[5]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[5]
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[5] The pure this compound is typically obtained as a white to off-white solid.
Key Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Organozinc Reagent | 4-Methyl-2-pyridylzinc chloride | Prepared in situ for immediate use, maximizing reactivity. |
| Electrophile | 2-Bromopyridine | A common and effective coupling partner for bipyridine synthesis. Iodides are more reactive but bromides are often more accessible and cost-effective. |
| Catalyst | Pd(PPh₃)₄ | A widely used and effective catalyst for Negishi couplings involving pyridyl substrates.[6] |
| Catalyst Loading | 5 mol% | A typical loading to ensure efficient turnover and completion of the reaction. |
| Solvent | Anhydrous THF | A suitable solvent for both the organozinc formation and the cross-coupling reaction. |
| Temperature | Reflux (~66 °C) | Provides the necessary thermal energy to drive the catalytic cycle to completion. |
| Expected Yield | 70-85% | Based on similar syntheses of methyl-substituted bipyridines via Negishi coupling. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete formation of the organozinc reagent due to moisture.- Deactivation of the palladium catalyst. | - Ensure all glassware is flame-dried and reagents are anhydrous.- Use freshly opened or distilled anhydrous THF.- Degas the reaction mixture before adding the catalyst. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation or reductive elimination. | - Ensure the stoichiometry of the reactants is accurate.- Consider using a different phosphine ligand to modulate the catalyst's electronic and steric properties. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Extend the reaction time and monitor by TLC or GC-MS.- Increase the catalyst loading slightly (e.g., to 7.5 mol%). |
Conclusion
The Negishi coupling offers a powerful and versatile method for the synthesis of this compound.[1] By carefully controlling the reaction conditions, particularly the anhydrous nature of the reagents and solvents, this protocol provides a reliable and high-yielding route to this important ligand. The good functional group tolerance of the Negishi coupling also opens the door for the synthesis of more complex bipyridine derivatives, making it an invaluable tool for researchers in drug development and materials science.[7]
References
Introduction: The Versatility of 4-Methyl-2,2'-bipyridine in Coordination Chemistry
An Application Guide to the Synthesis of 4-Methyl-2,2'-bipyridine Metal Complexes (Ru, Ir, Cu)
This compound (4-Me-bpy) is a prominent N,N'-bidentate chelating ligand, serving as a fundamental building block in the field of coordination chemistry. As an analogue of 2,2'-bipyridine (bpy), the introduction of a methyl group at the 4-position imparts subtle yet significant modifications to its electronic properties. This electron-donating group enhances the electron density on the pyridine rings, which in turn modulates the photophysical and electrochemical characteristics of the resulting metal complexes.[1] These tailored properties make 4-Me-bpy complexes highly valuable in diverse research areas, including photocatalysis, bioinorganic chemistry, light-emitting materials, and as sensitizers in photodynamic therapy and solar cells.[2][3][4]
This guide provides detailed protocols and expert insights for the synthesis of the 4-Me-bpy ligand and its subsequent complexation with Ruthenium (Ru), Iridium (Ir), and Copper (Cu). The methodologies are presented to be self-validating, emphasizing not just the procedural steps but the chemical rationale behind them.
Part 1: Synthesis of the Ligand: this compound
The efficient synthesis of asymmetrically substituted bipyridines is crucial for their application. While several methods exist, modern cross-coupling reactions offer high yields and specificity. The Negishi cross-coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, is a particularly effective strategy.[5][6]
Protocol 1: Synthesis of this compound via Negishi Coupling
This protocol is adapted from the strategy developed for various methyl-substituted bipyridines.[5] It involves the coupling of 2-bromopyridine with an organozinc reagent derived from 2-bromo-4-methylpyridine.
Causality Behind Experimental Choices:
-
Organozinc Reagent: Organozinc compounds are used for their tolerance to a variety of functional groups and their relatively moderate reactivity, which helps prevent side reactions.
-
Pd Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the transmetalation and reductive elimination steps that form the crucial C-C bond between the two pyridine rings.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and organometallic intermediates, which are often sensitive to oxygen.
Experimental Protocol:
-
Preparation of 4-Methyl-2-pyridylzinc bromide: In a flame-dried, two-necked flask under an Argon atmosphere, add activated zinc powder (1.2 equivalents). Add a solution of 2-bromo-4-methylpyridine (1.0 equivalent) in dry Tetrahydrofuran (THF). The mixture is heated gently to initiate the reaction, then stirred at room temperature for 2-3 hours to form the organozinc reagent.
-
Cross-Coupling: In a separate flask, dissolve 2-bromopyridine (1.1 equivalents) and Pd(PPh₃)₄ (0.05 equivalents) in dry THF under Argon.
-
To this solution, add the freshly prepared 4-Methyl-2-pyridylzinc bromide solution via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a white solid.
| Parameter | Value/Condition |
| Reactants | 2-bromo-4-methylpyridine, 2-bromopyridine, Zinc |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Part 2: Ruthenium(II) Complexes
Ruthenium(II) polypyridyl complexes are renowned for their chemical stability, rich photochemistry, and redox activity.[1] They are central to research in solar energy conversion and bioanalysis.[4] A common and versatile precursor is cis-Dichlorobis(this compound)ruthenium(II), from which a wide array of heteroleptic complexes can be derived.
Protocol 2: Synthesis of cis-[Ru(4-Me-bpy)₂Cl₂]
This protocol is adapted from established methods for analogous bipyridine complexes.[1][3] It involves the reaction of Ruthenium(III) chloride with two equivalents of the ligand in a high-boiling solvent.
Causality Behind Experimental Choices:
-
RuCl₃·xH₂O: This is a common and relatively inexpensive starting material for Ruthenium chemistry.
-
DMF Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy to drive the ligand substitution, and its ability to dissolve both the inorganic salt and the organic ligand.
-
Inert Atmosphere & Reflux: Heating is required to overcome the activation energy for ligand exchange on the Ru(III) center. An inert atmosphere prevents oxidation of the solvent and potential side reactions. The refluxing conditions also facilitate the in-situ reduction of Ru(III) to the desired Ru(II) oxidation state.
Experimental Protocol:
-
In a round-bottom flask, combine RuCl₃·xH₂O (1.0 equivalent) and this compound (2.2 equivalents) in DMF.
-
Deaerate the solution by bubbling Argon through it for 15-20 minutes.
-
Heat the mixture to reflux under an Argon atmosphere with vigorous stirring for 4-8 hours. The color of the solution will change from dark brown to a deep reddish-purple.
-
Monitor the reaction by TLC to confirm the consumption of the ligand.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a large volume of acetone or diethyl ether to precipitate the crude product.
-
Collect the dark solid by vacuum filtration, wash thoroughly with water and then with diethyl ether to remove unreacted ligand and DMF.
-
The complex can be further purified by column chromatography on silica gel, eluting with an acetonitrile/water or dichloromethane/methanol mixture.
Workflow for Ruthenium Complex Synthesis
Caption: Synthetic pathway for cis-[Ru(4-Me-bpy)₂Cl₂].
Part 3: Iridium(III) Complexes
Cyclometalated Iridium(III) complexes are premier phosphorescent emitters used in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. Their synthesis typically involves a two-step process: formation of a chloride-bridged Ir(III) dimer, followed by a bridge-splitting reaction with the ancillary ligand (4-Me-bpy).[7][8]
Protocol 3: Synthesis of Ir(ppy)₂(4-Me-bpy)
This protocol describes the synthesis of a representative heteroleptic complex where 'ppy' is the cyclometalating ligand 2-phenylpyridine.
Causality Behind Experimental Choices:
-
Dimer Precursor [Ir(ppy)₂Cl]₂: The dimer is a stable, isolable intermediate that serves as the entry point for introducing the ancillary bipyridine ligand. Its synthesis from IrCl₃ and the cyclometalating ligand is the first key step.
-
Bridge-Splitting Reaction: The chloride bridges in the dimer are relatively labile and can be cleaved by a coordinating ligand like 4-Me-bpy, allowing for the formation of the desired mononuclear complex.
-
Anion Exchange: The initial product is a chloride salt. Metathesis with a salt like NH₄PF₆ or KPF₆ is performed to precipitate the hexafluorophosphate (PF₆⁻) salt. PF₆⁻ is a large, non-coordinating anion that generally imparts better crystallinity and stability to the complex, simplifying purification and handling.[3]
Experimental Protocol:
-
Dimer Synthesis: Synthesize the dichloro-bridged dimer, [Ir(ppy)₂Cl]₂, by reacting IrCl₃·xH₂O (1.0 equivalent) with 2-phenylpyridine (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux the mixture under Argon for 12-24 hours. The yellow product precipitates upon cooling and can be collected by filtration.
-
Bridge-Splitting: In a flask, suspend the [Ir(ppy)₂Cl]₂ dimer (1.0 equivalent) and this compound (2.2 equivalents) in a solvent mixture such as dichloromethane/methanol (1:1) or ethylene glycol.[7][9]
-
Heat the mixture to reflux under an Argon atmosphere for 4-12 hours until the solution becomes a clear, bright yellow or orange.
-
Anion Exchange and Purification: Cool the solution to room temperature. If the product precipitates, filter it directly. If not, reduce the solvent volume. Dissolve the crude chloride salt in a minimum amount of methanol or water.
-
Add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the desired complex, --INVALID-LINK--.
-
Collect the solid by vacuum filtration, wash with cold water, then diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an acetone/hexane or dichloromethane/ether mixture.
Workflow for Iridium Complex Synthesis
Caption: Synthesis of a cyclometalated Ir(III) complex.
Part 4: Copper(II) Complexes
Copper complexes are of great interest due to the low cost and bioavailability of the metal. They find applications in catalysis, materials science, and as antimicrobial or anticancer agents.[10][11] The synthesis of Cu(II)-bipyridine complexes is often straightforward, proceeding readily at room temperature.
Protocol 4: Synthesis of [Cu(4-Me-bpy)Cl₂]
This protocol outlines a simple and high-yielding synthesis of a fundamental copper(II) complex.
Causality Behind Experimental Choices:
-
Cu(II) Salt: Copper(II) chloride dihydrate (CuCl₂·2H₂O) is a common, stable, and water-soluble starting material.
-
Solvent: Ethanol or methanol are excellent choices as they readily dissolve both the copper salt and the organic ligand, facilitating the reaction.
-
Room Temperature Reaction: The coordination of bipyridine to the labile Cu(II) center is thermodynamically favorable and kinetically rapid, requiring no heating. The product often precipitates directly from the reaction mixture.
Experimental Protocol:
-
Dissolve CuCl₂·2H₂O (1.0 equivalent) in ethanol (e.g., 20 mL) in a beaker or flask with stirring. The solution will be blue-green.
-
In a separate beaker, dissolve this compound (1.0 equivalent) in a minimum amount of ethanol.
-
Add the ligand solution dropwise to the stirring copper salt solution at room temperature.
-
An immediate color change and/or precipitation of a solid (typically green or blue) should be observed.
-
Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Dry the final product, [Cu(4-Me-bpy)Cl₂], in a desiccator or under vacuum.
| Parameter | Value/Condition |
| Reactants | CuCl₂·2H₂O, this compound |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Workflow for Copper Complex Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium Polypyridine Complexes Combined with Oligonucleotides for Bioanalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Mixed-ligand complexes of copper( ii ) with thienoyltrifluoroacetonate and nitrogen containing ligands: synthesis, structures, antimicrobial activity, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02428D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Methyl-2,2'-bipyridine in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Foreword: Beyond a Simple Ligand—A Catalyst's Modulator
To the researchers, chemists, and drug development professionals navigating the intricate world of catalysis, the choice of a ligand is paramount. It is not merely a scaffold for a metallic center but the very tuner of its reactivity, stability, and selectivity. This guide focuses on 4-Methyl-2,2'-bipyridine (4-Me-bpy), a ligand whose subtle yet powerful electronic modulation capabilities have made it a cornerstone in both traditional cross-coupling and modern photoredox catalysis.
Unlike its unsubstituted parent, 2,2'-bipyridine, or its symmetrically substituted cousin, 4,4'-dimethyl-2,2'-bipyridine (dmbpy), the mono-methylated 4-Me-bpy offers a nuanced electronic profile. The single electron-donating methyl group enhances the electron density on the coordinated metal center, a fundamental alteration that has profound implications for catalytic cycles.[1][2] This guide moves beyond a simple recitation of procedures to explore the causality behind its application, providing not just protocols, but a deeper understanding of why this compound is a strategic choice for catalyst design.
Section 1: Core Principles—The Electronic Influence of the 4-Methyl Group
The defining feature of 4-Me-bpy is the methyl group at the 4-position. Its influence is primarily electronic, operating through an inductive effect to push electron density into the pyridine ring system. When 4-Me-bpy chelates to a transition metal (e.g., Palladium, Ruthenium, Iridium), this increased electron density is relayed to the metal center.[3]
This seemingly minor modification has several critical consequences:
-
Enhanced Reactivity in Cross-Coupling: For metals like Palladium, the higher electron density on the metal center can facilitate key steps in the catalytic cycle, particularly the rate-limiting oxidative addition. It also promotes the final reductive elimination step to release the product and regenerate the active catalyst.
-
Tuning of Redox Potentials in Photocatalysis: In photoredox catalysts like Ruthenium and Iridium complexes, the increased electron density makes the metal center easier to oxidize.[2] This results in the photo-excited state of the complex becoming a more potent reducing agent, capable of activating substrates that are otherwise challenging to reduce.[2][4]
-
Increased Stability: The electron-donating nature of the methyl group can strengthen the metal-ligand bond, leading to more stable and robust catalytic complexes.[1]
Caption: Logical flow of the electronic impact of the 4-methyl group.
Section 2: Application in Palladium-Catalyzed Cross-Coupling
The use of 4-Me-bpy and its derivatives is well-established in forming carbon-carbon bonds. Its ability to enhance catalyst performance makes it a valuable tool for synthesizing complex organic molecules.
Mechanistic Insight: The Cross-Coupling Cycle
In a typical Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electron-rich environment provided by 4-Me-bpy stabilizes the electron-deficient Pd(II) intermediate and facilitates the crucial oxidative addition and reductive elimination steps, often leading to higher turnover numbers and yields.
Caption: Key steps in a Suzuki coupling cycle using a 4-Me-bpy ligand.
Experimental Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for an in-situ generated catalyst system, a common and convenient practice in synthetic labs. This method is adapted from established procedures for similar bipyridine ligands.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (4-Me-bpy)
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 3:1 ratio), degassed
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv) and 4-Me-bpy (0.022 equiv).
-
Reagent Addition: To the same flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: Formation of the biaryl product in high yield (>85% is common for activated substrates).
-
Troubleshooting: Low yields may indicate poor solvent degassing (leading to catalyst oxidation) or inactive boronic acid (which can dehydrate to form unreactive boroxines). Ensure all reagents are pure and the system is strictly anaerobic.
| Reaction Type | Typical Catalyst Loading | Base | Solvent | Temperature (°C) | Representative Yield |
| Suzuki-Miyaura | 1-2 mol% Pd | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 85-98% |
| Heck | 1-2 mol% Pd | K₂CO₃, Et₃N | DMF, Acetonitrile | 80-120 | 70-95% |
| Sonogashira | 1-2 mol% Pd, 2-4 mol% CuI | Cs₂CO₃, Et₃N | Dioxane, THF | 60-80 | 80-97% |
| Data compiled from representative procedures for methyl-substituted bipyridine ligands.[1] |
Section 3: Application in Visible-Light Photoredox Catalysis
4-Me-bpy is a critical ligand in tuning the properties of photosensitizers, particularly the widely used Ruthenium and Iridium polypyridyl complexes.[2][3]
Mechanistic Insight: The Photoredox Cycle
Visible-light photoredox catalysis is initiated by the absorption of a photon by the photosensitizer (PS), promoting it to an excited state (*PS). This excited state is both a stronger oxidant and a stronger reductant than the ground state. In a reductive quenching cycle, the *PS is quenched by a sacrificial electron donor, generating a highly reducing form of the catalyst (PS⁻) and the oxidized donor. This potent PS⁻ can then reduce a substrate, initiating a radical cascade to form the desired product and regenerating the ground-state PS to complete the cycle.[5] The 4-methyl group on the bipyridine ligand makes the excited state a stronger reductant, favoring this reductive quenching pathway and enabling the reduction of less electrophilic substrates.[2][4]
Caption: A photoredox cycle initiated by reductive quenching.
Protocol 2: Photosensitized Reductive Dehalogenation
This protocol details the reduction of an activated alkyl halide using a Ruthenium-based photosensitizer, a classic transformation enabled by photoredox catalysis.
Materials:
-
Tris(this compound)ruthenium(II) hexafluorophosphate (--INVALID-LINK--₂) (0.1-1 mol%)
-
Activated Alkyl Halide (e.g., bromomalonate derivative) (1.0 equiv)
-
Hantzsch Ester or similar dihydropyridine (sacrificial electron donor) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Visible light source (e.g., Blue LED strip, 450 nm)
-
Schlenk tube or vial suitable for irradiation
Procedure:
-
Reaction Setup: In a Schlenk tube, combine --INVALID-LINK--₂ (0.005 equiv), the alkyl halide (1.0 equiv), and the Hantzsch ester (1.5 equiv).
-
Solvent and Degassing: Add the anhydrous, degassed solvent. The solution should be thoroughly sparged with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Irradiation: Seal the vessel and place it approximately 5-10 cm from the visible light source. Use a small fan to maintain room temperature.
-
Reaction: Irradiate the mixture with stirring for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture. The residue can be directly purified by column chromatography on silica gel to isolate the dehalogenated product.
Self-Validation:
-
Control Experiment: A crucial control is to run the reaction in the dark. No product formation should be observed, confirming the process is light-dependent.
-
Troubleshooting: If the reaction stalls, it may be due to insufficient degassing (oxygen quenching) or decomposition of the catalyst. Ensure the solvent is of high purity and the system is rigorously deoxygenated.
| Complex | E₁/₂ (M³⁺/M²⁺) | E₁/₂ (M²⁺/M⁺) | λₘₐₓ (abs) | λₘₐₓ (em) |
| [Ru(bpy)₃]²⁺ | +1.29 V | +0.77 V | 452 nm | 615 nm |
| [Ru(dmbpy)₃]²⁺ | +1.11 V | +0.97 V | 456 nm | 625 nm |
| Potentials are vs SCE. Data illustrates the trend for methyl-substituted bipyridines making the excited state a stronger reductant (more positive M²⁺/M⁺ potential). The 4-Me-bpy complex would have properties intermediate between these two.[2] |
Section 4: Synthesis of the this compound Ligand
While commercially available, an efficient in-house synthesis can be cost-effective. The Negishi cross-coupling reaction is a high-yield and reliable method for preparing asymmetrically substituted bipyridines.[6]
Protocol 3: Synthesis via Negishi Cross-Coupling
This procedure involves the palladium-catalyzed coupling of a pyridyl zinc reagent with a halopyridine.[6]
Materials:
-
2-Bromopyridine
-
tert-Butyllithium (t-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Bromo-4-methylpyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Pyridyl Lithiation: In a flame-dried, two-necked flask under argon at -78 °C, dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF. Slowly add t-BuLi (1.05 equiv) dropwise. Stir for 30 minutes; the solution will turn deep red.
-
Transmetalation to Zinc: In a separate flask, dry ZnCl₂ under vacuum with heating, then cool under argon and dissolve in anhydrous THF. Transfer this ZnCl₂ solution via cannula into the pyridyllithium solution at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour.
-
Coupling: To the resulting pyridylzinc reagent, add 2-bromo-4-methylpyridine (0.95 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Reaction: Heat the mixture to reflux and stir overnight.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Section 5: Safety and Handling
-
This compound: Toxic if swallowed or in contact with skin.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organometallic Reagents: Palladium, Ruthenium, and Iridium complexes should be handled in a well-ventilated fume hood. They are often expensive and used in small quantities.
-
Solvents: Anhydrous and degassed solvents are often required. Handle flammable solvents with care and ensure inert atmosphere techniques are properly employed to avoid exposure to air and moisture.
-
Photoredox Reactions: High-intensity light sources can be harmful to the eyes. Use appropriate shielding (e.g., aluminum foil) around the reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]
- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Luminescent Ruthenium(II) Complexes Featuring 4-Methyl-2,2'-bipyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of [Ru(bpy)₂(4-Mebpy)]²⁺ Complexes
Ruthenium(II) polypyridyl complexes, such as the renowned tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, have become indispensable tools in chemical and biological sciences. Their unique combination of photostability, intense luminescence, long-lived excited states, and rich redox chemistry makes them exceptional candidates for a wide range of applications.[1][2][3] The strategic introduction of substituted bipyridine ligands, like 4-Methyl-2,2'-bipyridine (4-Mebpy), allows for the fine-tuning of these properties. The methyl group, an electron-donating substituent, can subtly alter the electronic structure of the complex, influencing its metal-to-ligand charge-transfer (MLCT) characteristics, which are central to its photophysical behavior.[4]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of luminescent ruthenium complexes incorporating the this compound ligand, specifically focusing on the heteroleptic complex cis-[Ru(bpy)₂(4-Mebpy)]²⁺. We will delve into the causality behind the experimental choices and discuss the applications of these complexes, particularly in the realms of bioimaging and sensing.[1][5]
Part 1: Synthesis Strategy & Workflow
The synthesis of cis-[Ru(bpy)₂(4-Mebpy)]²⁺ is typically not a one-pot reaction but a multi-step process that relies on the sequential introduction of ligands. The most common and reliable strategy involves the initial synthesis of a precursor complex, cis-Bis(2,2'-bipyridine)dichlororuthenium(II) ([Ru(bpy)₂Cl₂]), followed by a ligand substitution reaction to introduce the this compound.[6][7] This approach offers greater control over the final product's identity and purity.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of cis---INVALID-LINK--₂.
Part 2: Detailed Experimental Protocols
Synthesis of Precursor: cis-Bis(2,2'-bipyridine)dichlororuthenium(II) Hydrate ([Ru(bpy)₂Cl₂]·2H₂O)
Rationale: The synthesis of the dichloro precursor is a critical first step. Ruthenium(III) chloride is reduced in situ to Ruthenium(II) in the presence of the bipyridine ligands.[8] N,N-Dimethylformamide (DMF) serves as both a solvent and a reducing agent at high temperatures.[9][10] The addition of LiCl increases the concentration of chloride ions, favoring the formation of the desired dichloro complex.[8]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine RuCl₃·xH₂O (1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess, ~10 eq).
-
Add a sufficient volume of DMF to dissolve the reactants (e.g., 15-20 mL for a 1 mmol scale reaction).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for 6-8 hours. The color of the solution will change from dark brown to a deep violet/black.[6][8]
-
After reflux, cool the reaction mixture to room temperature.
-
Add acetone (approx. 5-7 volumes of the DMF used) to the cooled solution to precipitate the product.[8]
-
Cool the mixture in an ice bath or refrigerator (0-4°C) overnight to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the collected solid sequentially with generous portions of cold water (to remove LiCl and DMF) and diethyl ether (to remove organic impurities and aid drying).[8]
-
Dry the product under vacuum. The expected product is a dark, microcrystalline powder. The yield is typically in the range of 70-85%.
Synthesis of cis-Ru(bpy)₂(4-Mebpy)₂
Rationale: This step involves a ligand substitution reaction where the two chloride ligands on the precursor are replaced by the bidentate this compound.[11][12] This reaction is typically performed in a solvent mixture like ethanol/water, which effectively dissolves both the precursor and the incoming ligand. The final step involves an anion exchange from chloride (Cl⁻) to hexafluorophosphate (PF₆⁻). The PF₆⁻ salt is generally less soluble in water and more soluble in organic solvents, which facilitates purification by precipitation and subsequent column chromatography.[6]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (from step 2.1)
-
This compound (4-Mebpy)
-
Ethanol
-
Deionized water
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add this compound (1.1-1.2 eq) to the suspension. A slight excess of the incoming ligand is used to drive the reaction to completion.
-
Heat the mixture to reflux with stirring for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The suspension should dissolve to form a clear, orange-red solution.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the clear filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed. An orange-red precipitate of the PF₆⁻ salt will form.
-
Cool the mixture in an ice bath for 30 minutes to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of diethyl ether.
-
Dry the crude product under vacuum.
Purification
Rationale: While precipitation yields a relatively pure product, column chromatography is essential to remove any unreacted precursor, excess ligand, or potential side products (e.g., tris-homoleptic complexes). Alumina is often preferred for the purification of cationic ruthenium complexes. Acetonitrile or an acetone/dichloromethane mixture is a common eluent system.
Materials:
-
Crude cis---INVALID-LINK--₂
-
Neutral alumina (or silica gel)
-
Acetonitrile
-
Dichloromethane (optional)
-
Acetone (optional)
Procedure:
-
Prepare a chromatography column with a slurry of neutral alumina in the chosen eluent (e.g., acetonitrile).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The desired complex typically moves as a distinct, brightly colored orange-red band.
-
Collect the fractions corresponding to the main colored band.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be recrystallized (e.g., from acetonitrile/diethyl ether) to obtain a highly pure, crystalline product.
Part 3: Characterization
Thorough characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized complex.
Structural and Purity Confirmation
| Technique | Expected Outcome for cis---INVALID-LINK--₂ |
| ¹H NMR | A complex spectrum in the aromatic region (7.0-9.0 ppm) showing distinct signals for the protons of both the bpy and 4-Mebpy ligands. The methyl group on the 4-Mebpy ligand should appear as a singlet in the aliphatic region (~2.5 ppm). The integration of the signals should correspond to the expected proton ratio.[13][14] |
| Mass Spectrometry (ESI-MS) | A strong signal corresponding to the [M-PF₆]⁺ or [M-2PF₆]²⁺ ion, confirming the molecular weight of the cationic complex. |
| Elemental Analysis | The experimental percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₃₁H₂₆F₁₂N₆P₂Ru. |
Photophysical Properties
The luminescent properties are the cornerstone of this complex's applications.
Caption: Simplified Jablonski diagram for a Ru(II) polypyridyl complex.
| Property | Typical Measurement Technique | Expected Results & Significance |
| UV-Visible Absorption | UV-Vis Spectrophotometry | Intense bands in the UV region (~280-300 nm) due to ligand-centered π→π* transitions. A broad, less intense band in the visible region (~450 nm) assigned to the metal-to-ligand charge-transfer (MLCT) transition.[15] This MLCT band is responsible for the complex's color and its photo-reactivity. |
| Luminescence (Emission) | Fluorescence/Phosphorescence Spectrometer | Upon excitation into the MLCT band, the complex exhibits strong luminescence, typically centered around 600-650 nm.[15] This emission originates from the triplet MLCT (³MLCT) excited state and is characteristically long-lived. |
| Luminescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | The excited-state lifetime is a key parameter. For Ru(II) polypyridyl complexes, lifetimes are often in the range of hundreds of nanoseconds to several microseconds in deaerated solutions. This long lifetime allows for interaction with other molecules, making it suitable for sensing applications. |
| Quantum Yield | Integrating Sphere or Comparative Method | The luminescence quantum yield (Φ) quantifies the efficiency of the emission process. Higher quantum yields are desirable for imaging and sensing applications. The methyl group in 4-Mebpy can lead to a modest increase in quantum yield compared to the parent [Ru(bpy)₃]²⁺.[16] |
Part 4: Applications in Research and Drug Development
The unique photophysical properties of cis-[Ru(bpy)₂(4-Mebpy)]²⁺ and similar complexes make them powerful tools for life sciences.
-
Bioimaging Probes: Their strong, long-lived luminescence in the visible region, large Stokes shift, and high photostability make them excellent candidates for cellular imaging.[1][5] Unlike many organic dyes that photobleach quickly, these ruthenium complexes can withstand prolonged irradiation, enabling long-term tracking studies.
-
Intracellular Sensors: The luminescence of ruthenium complexes is often sensitive to the local environment. For instance, it can be quenched by molecular oxygen.[17] This property allows for the development of probes to map oxygen concentration (hypoxia) within cells and tissues, a critical parameter in cancer biology and drug response.[1]
-
Photosensitizers for Photodynamic Therapy (PDT): Upon irradiation, the excited state of the ruthenium complex can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[16] Singlet oxygen is a potent cytotoxic agent that can induce cell death. By targeting the delivery of these complexes to tumor cells and then irradiating the area, PDT offers a spatially controlled cancer therapy modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Brightening New Horizons: Luminescent Transition Metal Complexes in Optical Imaging and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategic Design of Luminescent Rhenium(I), Ruthenium(II), and Iridium(III) Complexes as Activity-Based Probes for Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | 98014-14-3 [smolecule.com]
- 10. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
experimental setup for measuring photophysical properties of 4-Methyl-2,2'-bipyridine complexes
Topic: Experimental Setup for Measuring Photophysical Properties of 4-Methyl-2,2'-bipyridine Complexes
Abstract
This application note provides a comprehensive guide to the experimental setups and protocols for characterizing the photophysical properties of this compound (4-Me-bpy) and its metal complexes. As a critical ligand in the development of photosensitizers, photocatalysts, and emissive materials, a thorough understanding of the electronic and photophysical behavior of its complexes is paramount.[1] This document outlines detailed methodologies for steady-state absorption and emission spectroscopy, determination of fluorescence quantum yields, and time-resolved spectroscopic techniques, including time-correlated single photon counting (TCSPC) and femtosecond transient absorption (fs-TA) spectroscopy. The causality behind experimental choices is explained to provide researchers with the rationale needed to adapt these protocols to their specific 4-Me-bpy complexes.
Introduction: The Significance of this compound Ligands
The this compound ligand is a cornerstone in the design of transition metal complexes for a wide array of applications, including photoredox catalysis and materials science.[1] The electron-donating methyl group at the 4-position of the bipyridine backbone increases the electron density on the coordinated metal center.[1] This subtle modification has profound effects on the resulting complex's photophysical and electrochemical properties:
-
Tuning Redox Potentials: The increased electron density makes the metal center easier to oxidize. For instance, in ruthenium complexes, this leads to a less positive Ru(III)/Ru(II) redox potential compared to complexes with unsubstituted bipyridine. Consequently, the excited state of the 4-Me-bpy-containing complex is a more potent reducing agent.[1]
-
Altering Photophysical Properties: The methyl substituent can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, resulting in shifts in the absorption and emission maxima of the complex.[1] These modifications are crucial for fine-tuning the light-absorbing and emissive characteristics of the material.[2]
Given these tunable properties, a precise and comprehensive characterization of the photophysical parameters is essential for the rational design of new functional materials. This guide provides the necessary experimental framework for such an endeavor.
Foundational Characterization: Synthesis and Ground-State Properties
A prerequisite to any photophysical study is the synthesis and thorough characterization of the this compound complex.
Synthesis and Purification
The synthesis of this compound and its subsequent complexation with various metal centers (e.g., Ruthenium, Iridium, Copper) can be achieved through established literature procedures.[3][4] A general one-pot procedure for a key precursor, 4-hydroxymethylene-4'-methyl-2,2'-bipyridine, is a convenient starting point for further functionalization.[5] Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is critical to remove any unreacted ligands or side products that could interfere with subsequent photophysical measurements.
Structural and Purity Verification
The identity and purity of the synthesized complexes must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the ligand framework and the overall structure of the complex.[3][4]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the composition of the complex.
-
Elemental Analysis (CHN): Verifies the empirical formula of the synthesized compound.[4]
Only after confirming the structure and purity should one proceed to the photophysical characterization.
Steady-State Spectroscopic Analysis
Steady-state measurements provide fundamental information about the electronic transitions and emissive properties of the 4-Me-bpy complexes.
UV-Visible Absorption Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of light. For transition metal complexes containing 4-Me-bpy, the absorption spectrum is typically characterized by intense ligand-centered (π-π*) transitions in the UV region and broader, less intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[6][7]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.5 and 1.0 at the λ_max of the lowest energy absorption band to ensure a good signal-to-noise ratio.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm). Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε) for each band using the Beer-Lambert law (A = εcl).
| Parameter | Description | Typical Values for Ru(bpy)₃²⁺ type complexes |
| λ_max (π-π)* | Wavelength of maximum absorbance for ligand-centered transitions. | ~290 nm[7] |
| λ_max (MLCT) | Wavelength of maximum absorbance for metal-to-ligand charge transfer transitions. | ~455 nm[7] |
| ε | Molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength. | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |
Steady-State Emission (Fluorescence and Phosphorescence) Spectroscopy
Principle: Upon excitation, the complex can relax to the ground state by emitting a photon. This emission can be either fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). For many transition metal complexes, including those with 4-Me-bpy, the observed emission is often phosphorescence from a triplet MLCT state.[9]
Experimental Protocol:
-
Sample Preparation: Use dilute solutions (absorbance < 0.1 at the excitation wavelength) in a 1 cm path length fluorescence cuvette to avoid inner-filter effects.[10][11] For phosphorescence measurements, samples are often dissolved in a suitable organic solvent and frozen at liquid nitrogen temperatures to form an optically clear solid matrix, which minimizes non-radiative decay pathways.[12]
-
Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and monochromators for both excitation and emission is required.[12] For phosphorescence, specialized phosphorimeters with gated detection or rotating choppers are used to discriminate the long-lived phosphorescence from short-lived fluorescence.[12]
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to the MLCT absorption band and scan the emission monochromator to record the emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum.
-
-
Data Analysis: Determine the emission maximum (λ_em) and the Stokes shift (the difference in energy between the absorption and emission maxima).
Quantum Yield Determination
Principle: The fluorescence or phosphorescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] The comparative method, using a well-characterized standard, is the most common and reliable approach.[11]
Experimental Protocol (Relative Method):
-
Standard Selection: Choose a quantum yield standard with known Φ that absorbs and emits in a similar spectral region as the sample.
-
Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1 in a 1 cm cuvette.[11] It is crucial to use the same solvent for both the standard and the sample if possible.
-
Data Acquisition:
-
Record the UV-Vis absorption spectra for all solutions.
-
Record the corrected emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
-
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad is the gradient of the plot of integrated emission intensity vs. absorbance, and n is the refractive index of the solvent.
-
| Parameter | Description |
| Φ | Luminescence Quantum Yield |
| Grad | Gradient from the plot of integrated emission vs. absorbance |
| n | Refractive index of the solvent |
Time-Resolved Spectroscopic Analysis
Time-resolved techniques are essential for probing the dynamics of the excited states, including their lifetimes and decay pathways.
Time-Correlated Single Photon Counting (TCSPC)
Principle: TCSPC is a highly sensitive technique for measuring fluorescence and phosphorescence lifetimes in the picosecond to microsecond range. It measures the time delay between an excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the decay of the excited state.
Experimental Protocol:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., picosecond diode laser or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the complex (absorbance < 0.1 at the excitation wavelength).
-
Data Acquisition:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., Ludox).[13]
-
Collect the emission decay of the sample at the wavelength of maximum emission.
-
-
Data Analysis: The decay data is fitted to an exponential or multi-exponential function, convoluted with the IRF, to extract the excited-state lifetime(s) (τ).
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Principle: fs-TA spectroscopy is a pump-probe technique that provides information about the dynamics of excited states and the formation of transient species on ultrafast timescales (femtoseconds to nanoseconds).[14] An ultrashort "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption.[15]
Experimental Workflow:
Caption: Femtosecond Transient Absorption Spectroscopy Workflow.
Experimental Protocol:
-
Instrumentation: The setup requires a femtosecond laser system, an optical parametric amplifier (OPA) to generate tunable pump pulses, a white-light continuum generator for the probe pulse, an optical delay line, and a sensitive detector array.[16][17]
-
Sample Preparation: The sample is typically held in a 1 or 2 mm path length cuvette and may be stirred or flowed to prevent photodegradation.[14]
-
Data Acquisition: The change in absorbance (ΔA) is measured as a function of both wavelength and time delay between the pump and probe pulses.
-
Data Analysis: The data is typically represented as a 2D map of ΔA versus wavelength and time. Kinetic traces at specific wavelengths can be fitted to exponential decay models to determine the lifetimes of different transient species.
Data Summary and Interpretation
A comprehensive photophysical characterization of a this compound complex involves the integration of data from all the aforementioned techniques.
| Parameter | Technique | Information Obtained |
| λ_max, ε | UV-Vis Absorption | Ground-state electronic transitions and their probabilities. |
| λ_em, Stokes Shift | Steady-State Emission | Energy of the emissive excited state. |
| Φ | Quantum Yield Measurement | Efficiency of the emission process. |
| τ | TCSPC / fs-TA | Lifetime of the excited state(s). |
| Transient Spectra | fs-TA | Identification of transient species and their dynamics. |
By systematically applying these experimental protocols, researchers can gain a deep understanding of the photophysical properties of this compound complexes, which is crucial for their application in various fields of science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COMPLEXES OF RUTHENIUM(" by Matthew Schneider [scholar.stjohns.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 8. ethz.ch [ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. static.horiba.com [static.horiba.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jove.com [jove.com]
- 13. In Vitro and in Cellulo Sensing of Transition Metals Using Time-Resolved Fluorescence Spectroscopy and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 15. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 16. nathan.instras.com [nathan.instras.com]
- 17. Femtosecond transient absorption spectra were recorded with a pump-probe spectrometer (sold in Americas under brand name Hatteras - Del Mar Photonics) in combination with an ultrafast amplified laser system [dmphotonics.com]
Purifying 4-Methyl-2,2'-bipyridine: A Detailed Protocol for Column Chromatography
This application note provides a comprehensive, field-proven protocol for the purification of 4-methyl-2,2'-bipyridine using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a high-purity sample of this versatile bidentate chelating ligand. The protocol emphasizes not just the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.
Introduction
This compound is a fundamental building block in coordination chemistry, serving as a ligand in the synthesis of a wide array of metal complexes.[1] These complexes are integral to diverse applications, including catalysis, photovoltaics, and the development of novel therapeutic agents. The purity of this compound is paramount, as impurities can significantly alter the physicochemical properties and reactivity of its resulting metal complexes, leading to inconsistent experimental outcomes.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[2][3] It relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. For a basic compound like this compound, careful selection of the stationary and mobile phases is crucial to achieve efficient separation from synthetic byproducts and unreacted starting materials.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [4] |
| Molecular Weight | 170.21 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 62-64 °C | [5] |
| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [5] |
| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.73 ± 0.18 | [5] |
Principles of Purification
The purification of this compound by column chromatography is based on its polarity and its interaction with the stationary phase. Silica gel, a polar adsorbent, is the most common stationary phase for this application.[3] The separation of this compound from less polar impurities (e.g., unreacted starting materials from certain synthetic routes) and more polar impurities (e.g., over-oxidized byproducts) is achieved by carefully selecting a mobile phase of appropriate polarity.
Due to the basic nature of the pyridine nitrogen atoms, this compound can exhibit strong interactions with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA competes with the bipyridine for the active sites on the silica gel, resulting in sharper peaks and improved resolution.
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
UV lamp for TLC visualization
-
Heating mantle or water bath
Step-by-Step Methodology
Thin-Layer Chromatography (TLC) Analysis of the Crude Product
Rationale: Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the number of components and to select an appropriate mobile phase for the column. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7]
Procedure:
-
Prepare a small amount of the crude this compound solution by dissolving a few milligrams in a minimal amount of dichloromethane.
-
On a TLC plate, spot the crude mixture.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 7:3 hexane:ethyl acetate ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio to achieve the desired Rf for the product spot. If the spot is too high (high Rf), increase the proportion of the non-polar solvent (hexane). If the spot is too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).[7]
-
Once a suitable solvent system is identified, add a small amount of triethylamine (0.5-1% by volume) to the mobile phase to improve the spot shape and reduce tailing.
Column Preparation
Rationale: Proper packing of the column is critical for achieving good separation. A well-packed column ensures a uniform flow of the mobile phase and prevents band broadening.
Procedure:
-
Select a glass column of appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[8]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with 1% TEA).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
Sample Loading
Rationale: The sample should be loaded onto the column in a concentrated band to ensure that all the molecules start their journey down the column at the same time, leading to sharp separation bands.
Procedure:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[8]
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating compounds with a range of polarities. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.
Procedure:
-
Begin eluting the column with the initial non-polar solvent system (e.g., hexane with 1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions in appropriately sized test tubes or vials.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
Table 2: Suggested Gradient Elution Profile
| Fraction Numbers | Mobile Phase Composition (Hexane:Ethyl Acetate with 1% TEA) | Expected Eluted Components |
| 1-10 | 95:5 | Non-polar impurities |
| 11-30 | 90:10 to 80:20 | This compound |
| 31-40 | 70:30 to 50:50 | More polar impurities |
Note: This is a suggested gradient and may need to be optimized based on the specific impurity profile of the crude material.
Analysis of Fractions and Isolation of Pure Product
Rationale: TLC analysis of the collected fractions is essential to identify which fractions contain the pure product.
Procedure:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the solvent system that gave a good separation for the crude material.
-
Identify the fractions that contain only the spot corresponding to this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and characterize the pure product by appropriate analytical techniques (e.g., NMR, melting point).
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[9] |
| Compound elutes too quickly (with the solvent front) | Mobile phase is too polar. | Start with a less polar mobile phase (higher percentage of hexane).[9] |
| Poor separation of spots (overlapping bands) | Inappropriate solvent system or overloaded column. | Re-optimize the mobile phase using TLC. Ensure the column is not overloaded with the crude product. |
| Peak tailing | Strong interaction of the basic compound with acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the mobile phase.[10] |
| Cracks or channels in the silica bed | Improperly packed column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Conclusion
This detailed protocol provides a robust and reproducible method for the purification of this compound by column chromatography. By understanding the principles behind each step and adhering to the described methodology, researchers can consistently obtain high-purity material essential for their scientific endeavors. The key to a successful purification lies in the careful preliminary analysis by TLC, proper column preparation, and a well-designed gradient elution strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
1H NMR characterization of 4-Methyl-2,2'-bipyridine and its derivatives
An In-depth Guide to the ¹H NMR Characterization of 4-Methyl-2,2'-bipyridine and its Derivatives
Abstract
This application note provides a comprehensive guide to the characterization of this compound and its derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a fundamental chelating ligand in coordination chemistry, and its precise structural elucidation is critical for the development of catalysts, functional materials, and pharmaceutical compounds. This document details field-proven protocols for sample preparation, data acquisition, and spectral analysis. It offers insights into the interpretation of chemical shifts, coupling constants, and the influence of substituents, thereby serving as an essential resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Bipyridine Ligands
Bipyridines, particularly the 2,2'-isomers, are among the most widely utilized ligands in inorganic and organometallic chemistry.[1] Their ability to form stable complexes with a vast array of metal ions makes them indispensable components in catalysts for water oxidation, drug development, and the synthesis of advanced polymers.[1] The functional properties of these metal complexes are exquisitely sensitive to the electronic and steric nature of the bipyridine ligand. Substitution on the pyridine rings, such as the addition of a methyl group in this compound, allows for the fine-tuning of these properties.
Given this sensitivity, unambiguous structural confirmation of the synthesized ligand is a prerequisite for any further application. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed information about the molecular structure by examining the unique electronic environment of each proton.[1] This guide explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality ¹H NMR spectra for this important class of compounds.
Part 1: Principles of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is defined by the chemical shifts of its aromatic protons and the methyl group, along with the spin-spin coupling interactions between them. The molecule has seven distinct proton environments.
-
Chemical Shifts (δ): The protons on the pyridine rings resonate in the aromatic region (typically δ 7.0-9.0 ppm). The exact position is influenced by the electron-withdrawing nitrogen atom, which deshields adjacent protons, shifting them downfield. The protons closest to the nitrogen (H6, H6') are generally the most deshielded. The electron-donating methyl group at the 4-position will slightly shield adjacent protons (H3, H5), causing a minor upfield shift compared to unsubstituted 2,2'-bipyridine. The methyl protons themselves appear as a sharp singlet in the aliphatic region, typically around δ 2.3-2.5 ppm.[2]
-
Integration: The relative areas of the integrated signals correspond directly to the number of protons giving rise to each signal. For this compound, the methyl signal will integrate to 3H, while each of the seven aromatic proton signals will integrate to 1H.
-
Multiplicity and Coupling Constants (J): Spin-spin coupling between non-equivalent neighboring protons splits the signals into multiplets. The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable structural information.
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons (e.g., H5-H6) is typically the largest, around 5-8 Hz.[3]
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H3-H5) is smaller, usually 1-3 Hz.[4]
-
Para Coupling (⁵J): Coupling across four bonds is generally very small or zero and often not resolved.
-
The combination of these parameters allows for the complete assignment of the ¹H NMR spectrum, providing definitive structural verification.
Part 2: Experimental Protocols
The acquisition of a high-resolution spectrum is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer.
Protocol 1: Sample Preparation
This protocol is designed to ensure a homogenous sample free of contaminants that could degrade spectral quality.
-
Weighing the Sample: Accurately weigh 5-10 mg of high-purity this compound or its derivative.[5][6] Using a dilute solution helps to minimize viscosity, leading to better resolution.[7]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[5] Deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing power and relatively simple residual solvent peak.[1] Other solvents like acetonitrile-d₃ (CD₃CN), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ can be used depending on sample solubility.[8]
-
Internal Standard: For precise chemical shift calibration, the solvent should contain an internal standard, most commonly tetramethylsilane (TMS), which is set to δ 0.00 ppm.[5]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or agitation can be applied.
-
Filtration (Critical Step): To remove any suspended particulate matter, filter the solution into a clean, dry 5 mm NMR tube. This is a crucial step, as solid particles distort the magnetic field homogeneity, leading to broad lines and poor spectral quality. A Pasteur pipette with a small, tightly packed plug of glass wool is an effective filter. Do not use cotton wool, as solvents can leach impurities from it.
-
Sample Volume: The final volume in the NMR tube should be between 0.5-0.7 mL, corresponding to a height of approximately 4-5 cm.[6][7]
-
Labeling: Clearly label the NMR tube with a permanent marker.[7]
Protocol 2: NMR Data Acquisition & Processing
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.[5]
A. Spectrometer Setup & Data Acquisition
| Parameter | Recommended Value | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard single-pulse (e.g., zg30) | A robust and simple experiment for routine ¹H NMR.[5] |
| Spectral Width | ~12-15 ppm (centered at 5-6 ppm) | Ensures all aromatic and aliphatic signals are captured.[5] |
| Acquisition Time | 2-3 seconds | Provides good digital resolution for accurate J-coupling measurements.[5] |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans for quantitative integration.[5] |
| Number of Scans (NS) | 16-64 | Dependent on sample concentration; more scans improve the signal-to-noise ratio.[5] |
| Temperature | 298 K (25 °C) | A standard, stable temperature for reproducibility.[5] |
B. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually phased to ensure all peaks have a pure absorption lineshape.[5]
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.[5]
-
Integration: The relative areas of all signals are determined.
-
Peak Picking & Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.
Part 3: Visualization of Methodologies
Visual aids are crucial for understanding experimental workflows and structure-property relationships.
Figure 1: Experimental workflow for ¹H NMR characterization.
Part 4: Data Interpretation & Spectral Analysis
¹H NMR Data for this compound
The following table summarizes typical ¹H NMR spectral data for this compound. Chemical shifts can vary slightly based on solvent and concentration.[9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H6' | ~8.67 | ddd | ³J(H6'-H5') ≈ 4.8, ⁴J(H6'-H4') ≈ 1.8, ⁵J(H6'-H3') ≈ 0.9 | 1H |
| H3 | ~8.52 | d | ⁵J(H3-H5) ≈ 0.8 | 1H |
| H3' | ~8.38 | d | ³J(H3'-H4') ≈ 8.1 | 1H |
| H6 | ~8.22 | d | ³J(H6-H5) ≈ 5.0 | 1H |
| H4' | ~7.78 | td | ³J(H4'-H3') ≈ 8.1, ³J(H4'-H5') ≈ 7.6, ⁴J(H4'-H6') ≈ 1.8 | 1H |
| H5' | ~7.26 | ddd | ³J(H5'-H4') ≈ 7.6, ³J(H5'-H6') ≈ 4.8, ⁴J(H5'-H3') ≈ 1.2 | 1H |
| H5 | ~7.12 | dd | ³J(H5-H6) ≈ 5.0, ⁵J(H5-H3) ≈ 0.8 | 1H |
| 4-CH₃ | ~2.42 | s | - | 3H |
Data adapted from literature values and spectral prediction.[2][9]
Figure 2: Structure of this compound and key proton signals.
Analysis of Derivatives
The introduction of further substituents will systematically alter the ¹H NMR spectrum, providing a method to confirm their successful synthesis.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups will deshield nearby protons, shifting their signals further downfield. For example, a nitro group at the 4'-position would cause a significant downfield shift of H3', H5', and to a lesser extent, H6'.
-
Electron-Donating Groups (e.g., -OH, -OCH₃): These groups will shield adjacent protons, causing an upfield shift. A hydroxyl group at the 4'-position (forming 4-hydroxy-4'-methyl-2,2'-bipyridine) would shift H3' and H5' to a higher field.
-
Bulky Groups: Sterically demanding groups, especially near the 2,2'-junction, can restrict bond rotation. This can lead to broadened signals or, in extreme cases, the appearance of distinct signals for protons that would otherwise be equivalent (diastereotopicity).
By comparing the spectrum of the derivative to that of the parent this compound, researchers can confirm both the successful incorporation of the new functional group and its position on the bipyridine scaffold.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. A systematic approach, beginning with careful sample preparation and followed by optimized data acquisition and processing, is essential for obtaining high-quality, interpretable data. By understanding the fundamental principles of chemical shift, integration, and coupling constants, researchers can confidently assign the complete proton spectrum, verify molecular structures, and gain crucial insights into the electronic properties of these versatile ligands. The protocols and data presented in this guide provide a robust framework for achieving accurate and reliable characterization, underpinning further research in catalysis, materials science, and medicinal chemistry.
References
Application Notes and Protocols: The Strategic Use of 4-Methyl-2,2'-bipyridine in Homogeneous Catalysis
Introduction: The Architectural and Electronic Significance of 4-Methyl-2,2'-bipyridine
In the landscape of homogeneous catalysis, the ligand is not a mere spectator but an active architect of the catalyst's reactivity, selectivity, and stability. Among the privileged scaffolds of N-heterocyclic ligands, 2,2'-bipyridine and its derivatives are cornerstones in the design of transition metal catalysts.[1][2] The subject of this guide, this compound, represents a subtle yet powerful modification to this core structure. As a bidentate chelating ligand, it forms stable, planar complexes with a wide array of transition metals, including palladium, ruthenium, nickel, and iridium.[3][4]
The defining feature of this ligand is the methyl group at the 4-position. This substituent is not sterically demanding, allowing for unhindered coordination to the metal center. Its primary influence is electronic; as an electron-donating group, it increases the electron density on the pyridine ring system. This electronic perturbation is directly transmitted to the coordinated metal center, which has profound consequences for catalysis.[3][5] It can enhance the metal's nucleophilicity, stabilize higher oxidation states, and critically, tune the electrochemical and photophysical properties of the resulting complex, making it a versatile tool for catalyst optimization.[5] This guide provides an in-depth exploration of this compound's application in key catalytic transformations, complete with detailed protocols and mechanistic insights for the research scientist.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficacy of these reactions hinges on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The this compound ligand enhances the electron density on the palladium center, which can positively influence the rates and efficiency of these steps.
Workflow: Generalized Palladium-Catalyzed Suzuki-Miyaura Coupling
The following diagram illustrates the principal stages of a Suzuki-Miyaura cross-coupling reaction, a process where this compound serves to stabilize the active palladium species and modulate its reactivity.
Caption: Generalized catalytic cycle for a Pd-catalyzed Suzuki coupling.
Protocol 2.1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling using a pre-formed or in-situ generated palladium/4-Methyl-2,2'-bipyridine catalyst. The procedure is adapted from established methods for similar bipyridine ligands.[6]
Rationale: The use of an oven-dried Schlenk tube and an inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst and the degradation of the boronic acid reagent. A polar aprotic solvent system like dioxane/water is standard, facilitating the dissolution of both organic and inorganic reagents. The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
This compound (0.022 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dioxane and Water (3:1 ratio, degassed)
-
Ethyl Acetate, Brine
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate vial, briefly stir the Palladium(II) acetate (0.02 equiv) and this compound (0.022 equiv) in a small amount of the reaction solvent to pre-form the complex, then add this to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed 3:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions for Suzuki Coupling |
| Catalyst Loading | 1-5 mol% Pd |
| Ligand Stoichiometry | 1.0-1.2 eq. relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
| Yield | Generally >80% |
Core Application: Photoredox Catalysis
Visible-light photoredox catalysis utilizes light-absorbing metal complexes to initiate single-electron transfer (SET) events, enabling a wide range of organic transformations under mild conditions.[5] this compound is a key ligand in this field, particularly for tuning the properties of ruthenium and iridium photosensitizers.
Mechanistic Insight: The electron-donating methyl group increases the electron density on the metal center. This destabilizes the Highest Occupied Molecular Orbital (HOMO) of the complex, making the metal center easier to oxidize.[5] Consequently, the excited state of the catalyst becomes a more potent reducing agent, capable of activating substrates with higher reduction potentials.[5]
Workflow: Ligand Effect on Photocatalyst Redox Potentials
This diagram illustrates how substituting a standard bipyridine ligand with this compound alters the redox potentials of a representative ruthenium photocatalyst, enhancing its reducing power in the excited state.
Caption: Ligand-induced tuning of Ru-photocatalyst redox potentials.
Protocol 3.1: General Protocol for a Light-Induced C-H Arylation
This protocol outlines a representative procedure for a dual-catalysis reaction merging photoredox and nickel catalysis, where an iridium complex bearing this compound derivatives could be used for C-H functionalization.[5]
Rationale: The reaction must be shielded from ambient light until initiation to prevent premature catalyst activation. Degassing is crucial as oxygen can quench the excited state of the photocatalyst. The choice of photocatalyst and nickel catalyst/ligand combination is substrate-dependent and requires optimization. The this compound ligand on the photocatalyst enhances its reducing power to facilitate the generation of the active Ni(0) or Ni(I) species.
Materials:
-
Heteroaromatic Substrate (1.0 equiv)
-
Aryl Halide (1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(4-Me-bpy))PF₆ (1-2 mol%)
-
Nickel Catalyst (e.g., NiCl₂·glyme) (5-10 mol%)
-
Base (e.g., K₂CO₃ or an organic base) (2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, DMA)
Procedure:
-
In a glovebox or under an inert atmosphere, add the heteroaromatic substrate, aryl halide, photocatalyst, nickel catalyst, and base to an oven-dried reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in the photoreactor setup (e.g., a stirred block cooled by a fan and irradiated by blue LEDs).
-
Initiate stirring and irradiation.
-
Allow the reaction to proceed for 12-24 hours, monitoring by LC-MS or GC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify by column chromatography.
| Complex Property | Effect of 4-Methyl Substitution | Reference |
| Ground State Redox Potential | Becomes less positive (easier to oxidize) | [5] |
| Excited State Redox Potential | Becomes more negative (stronger reducing agent) | [5] |
| Absorption/Emission Maxima | Can be shifted, allowing for fine-tuning | [5] |
| Solubility/Stability | Often improved in organic solvents | [5] |
Synthesis of Catalyst Precursors
For reproducible results in catalysis, using well-defined catalyst precursors is often preferable to in-situ generation. The synthesis of the palladium(II) chloride complex of this compound is a straightforward and essential procedure.
Protocol 4.1: Synthesis of [Pd(this compound)Cl₂]
This protocol is adapted from the well-established synthesis of the analogous 4,4'-dimethyl-2,2'-bipyridine complex.[6]
Rationale: Palladium(II) chloride is sparingly soluble in many solvents, but it reacts with the bidentate ligand in a heated methanol suspension to form the more soluble, stable chelate complex, which then precipitates upon formation as a distinct solid. Refluxing ensures the reaction goes to completion. Washing with cold solvent minimizes loss of the product.
Materials:
-
Palladium(II) chloride (PdCl₂, 1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (reagent grade)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend palladium(II) chloride (e.g., 1.00 g, 5.64 mmol) in 50 mL of methanol.
-
To this suspension, add a solution of this compound (0.96 g, 5.64 mmol) in 20 mL of methanol.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours. A yellow or orange precipitate will form.
-
After cooling the mixture to room temperature, collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the complex under vacuum to yield the final product.
Conclusion
This compound is a powerful and versatile ligand in the arsenal of the synthetic chemist. Its simple, electron-donating modification provides a reliable method for tuning the electronic properties of transition metal catalysts. This allows for the optimization of catalytic activity and selectivity across a spectrum of critical reactions, from the formation of C-C bonds via cross-coupling to the generation of radical intermediates in photoredox catalysis. The protocols and insights provided herein serve as a practical guide for researchers to harness the full potential of this valuable ligand in the development of novel and efficient catalytic systems.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Functionalization of 4-Methyl-2,2'-bipyridine: A Gateway to Tailored Applications in Catalysis, Materials Science, and Medicinal Chemistry
The 4-methyl-2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, prized for its robust bidentate chelation to a vast array of transition metals. The strategic introduction of functional groups onto this versatile ligand is a powerful approach to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, photophysics, and therapeutic potential. This guide provides an in-depth exploration of key functionalization strategies for this compound and detailed application notes for the resulting derivatives in cutting-edge research and development.
I. Strategic Functionalization of the this compound Core
The reactivity of this compound offers several avenues for selective functionalization. The methyl group is a prime target for oxidation and halogenation, providing a handle for further transformations. Additionally, the pyridine rings can be functionalized through cross-coupling reactions, allowing for the introduction of a wide range of substituents.
A. Oxidation of the Methyl Group to a Carboxylic Acid
The conversion of the methyl group to a carboxylic acid is a fundamental transformation, yielding 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid. This derivative is a crucial building block for anchoring metal complexes to semiconductor surfaces in dye-sensitized solar cells (DSSCs) or for introducing polar functionality for biological applications.[1]
Protocol 1: Permanganate Oxidation of this compound
This protocol is adapted from established procedures for the oxidation of methylpyridines.[2][3][4][5] The use of a strong oxidizing agent like potassium permanganate (KMnO₄) effectively converts the benzylic-like methyl group into a carboxylate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a mixture of pyridine and water. The pyridine acts as a co-solvent and base to neutralize the acidic byproducts.
-
Heat the solution to 85 °C.
-
Slowly add potassium permanganate in portions over 30 minutes. An exothermic reaction will occur, and the solution will turn a deep purple, then brown as manganese dioxide (MnO₂) precipitates.
-
Continue heating the reaction mixture for 6 hours to ensure complete oxidation.
-
Allow the mixture to cool to room temperature and let it stand for 2 days.
-
Dilute the mixture with water and extract with a 3:2 mixture of diethyl ether and hexane to remove any unreacted starting material.
-
Filter the aqueous solution to remove the MnO₂ precipitate. The residue can be washed with 10% aqueous pyridine.
-
Carefully acidify the aqueous phase with sulfuric acid. The desired 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Potassium Permanganate: A powerful oxidizing agent capable of oxidizing the alkyl side chain of the pyridine ring.[3]
-
Pyridine/Water Solvent System: Ensures solubility of both the organic substrate and the inorganic oxidant, while pyridine helps to manage the pH of the reaction.
-
Acidification: Protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.
B. Halogenation of the Methyl Group
Introducing a halogen, such as chlorine or bromine, to the methyl group creates a reactive handle for a variety of subsequent nucleophilic substitution reactions. This is a common strategy for linking the bipyridine unit to other molecules or materials.
Protocol 2: Chlorination of this compound
This protocol is a variation of a well-established method for the halogenation of dimethyl-bipyridines.[6][7] It involves the in-situ generation of a carbanion which is then trapped by a halogen source.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine (as a model for mono-functionalization of this compound)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Chlorotrimethylsilane (TMSCl)
-
Hexachloroethane
-
Cesium fluoride (CsF)
-
Acetonitrile, anhydrous
Procedure: Step 1: Silylation
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the flask to -78 °C and add n-BuLi solution dropwise to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF.
-
Cannulate the bipyridine solution into the cold LDA solution. The mixture will turn a deep color, indicating the formation of the anion.
-
Stir at -78 °C for 1 hour, then rapidly add TMSCl.
-
Quench the reaction with absolute ethanol after a color change is observed (or after a maximum of 15 seconds).
-
Pour the mixture into a separatory funnel with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain the silylated intermediate.[6]
Step 2: Chlorination
-
In a two-necked round-bottom flask under a nitrogen atmosphere, combine the silylated bipyridine, hexachloroethane, and cesium fluoride.
-
Add anhydrous acetonitrile and stir the mixture at 60 °C for approximately 3.5 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and purify by column chromatography to yield 4,4'-bis(chloromethyl)-2,2'-bipyridine.[6]
Causality of Experimental Choices:
-
LDA: A strong, non-nucleophilic base that selectively deprotonates the methyl group.
-
TMSCl: Traps the carbanion to form a more stable silylated intermediate, which acts as a good nucleophile precursor.[7]
-
Hexachloroethane: Serves as the chlorine source in the subsequent fluorodesilylation--chlorination step.
-
Cesium Fluoride: A fluoride source that facilitates the cleavage of the C-Si bond, regenerating the carbanion for reaction with hexachloroethane.
II. Application Notes and Protocols
The ability to introduce a variety of functional groups onto the this compound framework opens the door to a wide range of applications. Below are detailed notes and protocols for three key areas: dye-sensitized solar cells, photoredox catalysis, and medicinal chemistry.
A. Dye-Sensitized Solar Cells (DSSCs)
Functionalized bipyridines are critical components of sensitizing dyes in DSSCs. The bipyridine unit coordinates to a metal center (often ruthenium), while other functional groups serve as anchors to the TiO₂ photoanode or tune the photophysical properties of the dye.[8][9]
Application Note: 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid as an Anchoring Ligand
The carboxylic acid group on the bipyridine ligand is essential for strong electronic coupling to the semiconductor surface, facilitating efficient electron injection from the photo-excited dye into the conduction band of the TiO₂.[8] The methyl group, being electron-donating, can subtly modify the redox potential of the resulting metal complex.
Protocol 3: Fabrication of a DSSC with a Custom Ruthenium Dye
This protocol provides a general procedure for incorporating a synthesized ruthenium dye, based on a functionalized this compound ligand, into a DSSC for performance evaluation.[8]
Materials:
-
Synthesized ruthenium dye with a 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid ligand
-
TiO₂-coated FTO glass (photoanode)
-
Platinized FTO glass (counter electrode)
-
Dye solution (e.g., in a mixture of acetonitrile and tert-butanol)
-
Iodide/triiodide-based electrolyte
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Immerse the TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours to ensure adequate dye loading.
-
Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.
-
Assemble the solar cell by placing the thermoplastic sealant between the photoanode and the counter electrode.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Characterize the photovoltaic performance of the DSSC under simulated sunlight (AM1.5G).
| Ligand Functionalization | Power Conversion Efficiency (PCE) | Reference |
| 4,4'-Dicarboxy-2,2'-bipyridine (in N3 dye) | ~11% | [10][11] |
| 4,4',5,5'-Tetracarboxy-2,2'-bipyridine | 6.16 - 6.23% | [12][13] |
| 4,4'-Dimethyl-2,2'-bipyridine (in Cu complexes) | 10.0% | [14] |
B. Photoredox Catalysis
The electronic properties of this compound and its derivatives make them excellent ligands for tuning the photophysical and electrochemical properties of photocatalysts, such as those based on ruthenium and iridium. The electron-donating methyl group can increase the electron density on the metal center, making the excited state of the complex a stronger reducing agent.[15]
Application Note: Tuning Redox Potentials with Functionalized Bipyridines
By introducing different functional groups onto the this compound scaffold, the redox potentials of the resulting metal complexes can be precisely controlled. For instance, electron-withdrawing groups will make the complex more oxidizing, while electron-donating groups will enhance its reducing power. This tunability is crucial for designing catalysts for specific organic transformations.[3]
| Complex | E°(Ru³⁺/²⁺) vs SCE | E°(Ru²⁺/⁺) vs SCE | Excited State Lifetime (ns) | Reference |
| [Ru(bpy)₃]²⁺ | +1.26 V | -1.33 V | 600 | [3] |
| [Ru(Me₂bpy)₂(MebpyCOOH)]²⁺ | - | - | - | [6] |
| [Ru(Cl₂bpy)₂(MebpyCOOH)]²⁺ | - | - | - | [6] |
Note: Specific redox potential and lifetime data for complexes with mono-functionalized this compound are less commonly reported in compiled tables, but the trends can be inferred from related structures.
C. Medicinal Chemistry and Drug Development
The 2,2'-bipyridine scaffold is a recognized pharmacophore, and its derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[16] Functionalization allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and metal chelation, which are critical for drug-target interactions.
Application Note: 4-Amino-4'-methyl-2,2'-bipyridine as a Bioactive Scaffold
The introduction of an amino group can significantly alter the biological activity of the bipyridine molecule. It can act as a hydrogen bond donor and acceptor, and its basicity can be important for interactions with biological targets. The synthesis of such compounds often proceeds through a halogenated intermediate followed by a cross-coupling amination reaction.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-4'-methyl-2,2'-bipyridine
This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide, which can be applied to a halogenated this compound precursor.[2][17][18][19][20][21][22][23]
Materials:
-
4-Bromo-4'-methyl-2,2'-bipyridine (synthesized from this compound)
-
Amine source (e.g., benzophenone imine as an ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-bromo-4'-methyl-2,2'-bipyridine, palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Add the amine source and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
If using an ammonia equivalent like benzophenone imine, a subsequent deprotection step (e.g., hydrolysis with acid) is required to reveal the primary amine.[21]
Causality of Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: This combination forms the active catalytic species that facilitates the C-N bond formation. The choice of ligand is crucial for catalyst stability and reactivity.[18]
-
Strong Base: The base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[18]
-
Inert Atmosphere: The palladium catalyst and some of the reagents are sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst deactivation.
III. Conclusion
The functionalization of this compound is a vibrant and essential area of chemical synthesis, providing the tools to create bespoke molecules for a multitude of applications. The protocols and application notes presented here offer a solid foundation for researchers to explore the vast potential of this versatile scaffold. By understanding the underlying principles of these functionalization reactions and their impact on the properties of the resulting molecules, scientists and drug development professionals can continue to push the boundaries of innovation in catalysis, materials science, and medicine.
IV. References
-
The Role of 4,4'-Dimethyl-2,2'-bipyridine in Photoredox Catalysis: Application Notes and Protocols. Benchchem. Available at: --INVALID-LINK--
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. ResearchGate. Available at: --INVALID-LINK-- hydroxymethyl-22'-bipyridine
-
4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. Organic Syntheses. Available at: --INVALID-LINK--
-
4-Hydroxy-methylen-4′-methyl-2,2′-bipyridine. ResearchGate. Available at: --INVALID-LINK--
-
4,4′,5,5′-Tetracarboxy-2,2′-bipyridine Ru(II) Sensitizers for Dye-Sensitized Solar Cells. ACS Publications. Available at: --INVALID-LINK--
-
4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells. PubMed. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
4'-Methyl-2,2'-bipyridine-4-carboxylic acid | 103946-54-9. J&K Scientific. Available at: --INVALID-LINK--
-
4-Hydroxy-methylen-4'-methyl-2,2'-bipyridine. MDPI. Available at: --INVALID-LINK--
-
Negishi coupling. Wikipedia. Available at: --INVALID-LINK--
-
Stille reaction. Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Employing 4,4'-Dimethyl-2,2'-bipyridine in Dye-Sensitized Solar Cells. Benchchem. Available at: --INVALID-LINK--
-
Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages. Available at: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage. ACS Publications. Available at: --INVALID-LINK--
-
4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Infoscience. Available at: --INVALID-LINK--
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. Available at: --INVALID-LINK--
-
Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. Available at: --INVALID-LINK--
-
Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube. Available at: --INVALID-LINK--
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: --INVALID-LINK--
-
Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. National Institutes of Health. Available at: --INVALID-LINK--
-
Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers. National Institutes of Health. Available at: --INVALID-LINK--
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. Available at: --INVALID-LINK--
-
Targeted drug delivery strategies for precision medicines. National Institutes of Health. Available at: --INVALID-LINK--
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at: --INVALID-LINK--
-
Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes. National Institutes of Health. Available at: --INVALID-LINK--
-
Characterization of High-Performance Organic Dyes for Dye- Sensitized Solar Cell: A DFT/TDDFT Study. Queen's University Belfast. Available at: --INVALID-LINK--
-
Oxidation of alkyl pyridines and alkyl quinolines. Google Patents. Available at: --INVALID-LINK--
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. ResearchGate. Available at: --INVALID-LINK--
-
2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. National Institutes of Health. Available at: --INVALID-LINK--
-
4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. EPFL. Available at: --INVALID-LINK--
-
OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan. Available at: --INVALID-LINK--
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. Available at: --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health. Available at: --INVALID-LINK--
-
Characterization of high-performance organic dyes for dye-sensitized solar cell: a DFT/TDDFT study. ResearchGate. Available at: --INVALID-LINK--
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. Available at: --INVALID-LINK--
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Institutes of Health. Available at: --INVALID-LINK--
References
- 1. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]
- 10. Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2,2'-bipyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-2,2'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental outcomes and provide field-proven insights to help you optimize your reaction yields and product purity.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low or non-existent?
Low yield is a multifaceted issue that can stem from several factors, from reagent quality to the reaction conditions. Let's break down the potential causes.
Potential Cause 1: Inactive or Inhibited Catalyst In metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki, Stille), the catalyst's health is paramount.
-
Expert Insight: The bipyridine product itself is a strong chelating ligand. It can coordinate with the palladium or nickel catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This product inhibition is a primary reason for decreased catalytic activity and stalled reactions.
-
Suggested Solution:
-
Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can sometimes compensate for the deactivation.[1]
-
Select a Robust Catalyst System: Modern catalysts with bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are often more resistant to product inhibition.[2]
-
Ensure Catalyst Quality: Use a fresh batch of catalyst and store it under appropriate inert conditions. Palladium on carbon (Pd/C), for example, should be handled carefully to avoid deactivation.[1]
-
Potential Cause 2: Poor Quality of Starting Materials
-
Expert Insight: Impurities in your starting materials, such as 2-halopyridines or the methyl-substituted pyridine precursors, can introduce competing side reactions. Moisture and oxygen can be particularly detrimental in organometallic cross-coupling reactions.
-
Suggested Solution:
-
Purify Starting Materials: Consider distillation or recrystallization of your pyridine precursors.
-
Use Dry Solvents and Inert Atmosphere: Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of organometallic intermediates and unwanted side reactions.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Expert Insight: Temperature, solvent, and the choice of base are critical variables that must be optimized for your specific reaction. For instance, Negishi couplings are known for their mild conditions, while Ullmann reactions often require higher temperatures.[3][4]
-
Suggested Solution:
-
Temperature Optimization: If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to decomposition and side products.
-
Solvent Choice: The solvent must be appropriate for the chosen chemistry. Ullmann reactions often use high-boiling polar solvents like DMF, whereas palladium-catalyzed couplings frequently use solvents like THF, dioxane, or toluene.[1]
-
Base Selection: In Suzuki couplings, the choice and strength of the base (e.g., Na₂CO₃, K₃PO₄) are crucial for the transmetalation step and must be carefully selected.
-
Q2: I'm observing significant formation of side products. How can I improve selectivity?
The formation of impurities like isomers or homocoupled byproducts compromises yield and complicates purification.
Potential Cause 1: Homocoupling of Starting Materials
-
Expert Insight: In cross-coupling reactions, the organometallic reagent can couple with itself, or the halide precursor can undergo reductive homocoupling, especially with nickel catalysts.[2][5]
-
Suggested Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the organometallic reagent relative to the halide.
-
Optimize Ligand and Catalyst: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Slow Addition: Adding one of the coupling partners slowly can help maintain a low concentration, disfavoring the homocoupling side reaction.
-
Potential Cause 2: Formation of Isomers
-
Expert Insight: Traditional methods like the Kröhnke synthesis can sometimes lead to mixtures of isomers if the precursors are not chosen carefully.[3]
-
Suggested Solution:
-
Utilize Regiospecific Methods: Modern cross-coupling reactions like Negishi or Suzuki are highly regiospecific. The final product structure is precisely determined by the positions of the leaving group (halide/triflate) and the organometallic functional group on the two pyridine rings.[6]
-
Potential Cause 3: Oxidation of the Methyl Group
-
Expert Insight: The methyl group on the pyridine ring can be susceptible to oxidation, especially under harsh conditions or if the reaction is not properly protected from air.[1]
-
Suggested Solution:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel.
-
Use Milder Oxidants (if applicable): In steps where an oxidant is required, choose one that is selective and operates under mild conditions.
-
Q3: I'm struggling with the final purification. What are the best practices?
Isolating pure this compound from the reaction mixture, which may contain residual catalyst and polar byproducts, can be challenging.
-
Expert Insight: Bipyridines can chelate to residual metals, making them difficult to separate. Furthermore, their polarity can lead to tailing on silica gel chromatography.
-
Suggested Solution:
-
Aqueous Workup with a Chelating Agent: After the reaction, quench and wash the organic layer with an aqueous solution of a chelating agent like EDTA to remove the bulk of the metal catalyst.[3]
-
Silica Gel Chromatography:
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol) can be an effective final polishing step.[8]
-
Section 2: FAQs on Method Selection
Q1: Which synthetic method is best for a high-yield, large-scale synthesis?
For high yield, reliability, and scalability, the Negishi cross-coupling is often the superior choice.[3][4] It offers a powerful combination of mild reaction conditions, excellent functional group tolerance, and consistently high yields, often exceeding 90%.[3][6] While the organozinc reagents require careful handling, the efficiency of the method often justifies the setup.
Q2: What are the main advantages and disadvantages of different cross-coupling reactions?
| Method | Advantages | Disadvantages |
| Negishi Coupling | High yields, mild conditions, excellent functional group tolerance.[4] | Requires preparation of moisture-sensitive organozinc reagents.[4] |
| Suzuki Coupling | Uses air- and moisture-stable boronic acids; reagents are generally less toxic.[2][9] | Can suffer from lower yields due to catalyst inhibition; stability of 2-pyridylboronic acids can be an issue.[2][4] |
| Stille Coupling | Highly reactive and can succeed where other methods fail.[2] | Uses highly toxic organotin reagents, which are difficult to remove from the final product; often requires harsh conditions (high heat, long reaction times).[2][4][10] |
Q3: When should I consider using the Kröhnke synthesis?
The Kröhnke pyridine synthesis is a classical method that is valuable for creating highly substituted pyridines in a one-pot reaction from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[11][12] It should be considered when:
-
You need to synthesize a complex, multi-substituted bipyridine that is not easily accessible through a cross-coupling strategy.
-
The required starting materials for the Kröhnke reaction are more readily available or economical than the corresponding halopyridines and organometallic precursors needed for cross-coupling.
However, for simple methyl-bipyridines, it often results in lower yields and more complex product mixtures compared to modern cross-coupling methods.[3]
Section 3: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Negishi Cross-Coupling
This protocol is adapted from a verified, high-yield procedure and is recommended for its efficiency and reliability.[3][6]
Step A: Preparation of 2-Pyridylzinc Chloride
-
Under an inert atmosphere (N₂), add dry THF (150 mL) and 2-bromopyridine (1.0 equiv) to a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (~1.1 equiv) dropwise, maintaining the temperature below -70 °C. The solution will turn a dark red-brown.
-
Stir the mixture at -78 °C for 45 minutes.
-
In a separate flask, dry zinc chloride (ZnCl₂, 1.2 equiv) under vacuum with gentle heating and allow it to cool under N₂. Dissolve it in dry THF (~50 mL).
-
Transfer the ZnCl₂ solution via cannula to the pyridyllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of 2-pyridylzinc chloride is ready for the coupling step.
Step B: Cross-Coupling Reaction
-
To the flask containing the 2-pyridylzinc chloride solution, add 2-bromo-4-methylpyridine (0.9 equiv) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 equiv), to the mixture.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the reaction to room temperature. Carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with a 10% aqueous solution of EDTA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (deactivated with 2% Et₃N in the eluent) using a hexanes/ethyl acetate gradient to afford this compound as a white solid or pale yellow oil.
Protocol 2: Synthesis via the Kröhnke Method
This protocol describes a general procedure for the Kröhnke synthesis, which can be adapted for this compound.[11][12][13]
Step A: Preparation of the Pyridinium Salt (e.g., N-(2-oxopropyl)pyridinium chloride)
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.0 equiv) in acetone.
-
Add a solution of chloroacetone (1.0 equiv) to the flask.
-
Stir the mixture at room temperature. The pyridinium salt will precipitate out of the solution. The reaction may take several hours to a day.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
Step B: Condensation and Cyclization
-
In a round-bottom flask equipped with a reflux condenser, combine the pyridinium salt from Step A (1.0 equiv), an appropriate α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.0 equiv), and a large excess of ammonium acetate (approx. 10 equiv).
-
Add glacial acetic acid or methanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a beaker of ice water and basify with concentrated ammonium hydroxide.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography as described in Protocol 1.
Section 4: Visual Guides & Diagrams
Workflow & Mechanistic Diagrams
Here we provide diagrams to visualize key processes and decision-making logic in the synthesis of this compound.
Caption: General workflow for palladium-catalyzed synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Simplified mechanism of the Kröhnke Pyridine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
common side products in the synthesis of 4-Methyl-2,2'-bipyridine
Welcome to the technical support center for the synthesis of 4-Methyl-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction: The Challenge of Synthesizing Substituted Bipyridines
This compound is a crucial ligand in coordination chemistry, catalysis, and materials science. While several synthetic routes exist, each presents a unique set of challenges, often leading to the formation of stubborn side products that complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues, focusing on the most common palladium-catalyzed cross-coupling reactions (Suzuki and Stille) and the Kröhnke pyridine synthesis.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful methods for constructing the C-C bond between the two pyridine rings.[1][2] However, they are susceptible to side reactions that can derail the synthesis.
FAQ 1: I'm seeing significant homocoupling of my starting materials. What's causing this and how can I prevent it?
Answer: Homocoupling, the dimerization of your starting organoboron or organotin compound (e.g., forming 4,4'-dimethyl-2,2'-bipyridine or 2,2'-bipyridine), is one of the most common side reactions in cross-coupling chemistry.[3][4] Its formation is typically linked to three main causes:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of organoboron compounds.[1] Under aerobic conditions, a palladium(II) peroxo complex can form from the Pd(0) species, which then facilitates the dimerization of the boronic acid.[5]
-
Issues with Catalyst Activation: Many protocols use a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[1] This reduction can sometimes proceed via the homocoupling of your organometallic reagent, where two molecules of the reagent couple, reducing Pd(II) to Pd(0) in the process.[1]
-
Base-Induced Decomposition: In Suzuki couplings, the base plays a critical role in activating the boronic acid for transmetalation.[6][7] However, an inappropriate choice of base or reaction conditions can sometimes promote side reactions, including homocoupling.[5][6]
Troubleshooting Strategies:
-
Ensure a Scrupulously Inert Atmosphere: This is the most critical step. Thoroughly degas your solvent(s) (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Optimize Your Catalyst System: If using a Pd(II) source, ensure conditions are optimal for its reduction to Pd(0). Alternatively, consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (like a Buchwald palladacycle) designed for clean and efficient activation, minimizing the homocoupling pathway.[9]
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often stabilize the Pd(0) state and can accelerate the desired cross-coupling catalytic cycle, outcompeting the side reactions.[10]
-
Order of Addition: Consider adding the palladium catalyst to the reaction mixture at the reaction temperature just before adding the limiting reagent. This can sometimes favor the cross-coupling pathway.
FAQ 2: My reaction is incomplete, and I'm recovering a lot of starting material. What should I try?
Answer: Low conversion is a frustrating but common issue. The problem usually lies with catalyst activity or suboptimal reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen in substrates like 2-bromopyridine can coordinate to the palladium center, potentially hindering its catalytic activity.[11] Furthermore, impurities in reagents or solvents (especially water and oxygen) can deactivate the catalyst.[8]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting.[12] For less reactive halides (e.g., aryl chlorides), this step can be particularly sluggish.
-
Poor Solubility: If any of your reagents, particularly the base, are not sufficiently soluble in the reaction medium, the reaction rates can be severely diminished.
Troubleshooting Strategies:
-
Verify Reagent Purity: Ensure starting materials, especially the organometallic reagent, are pure. Solvents must be anhydrous and bases should be of high quality.[8]
-
Increase Temperature: For stubborn couplings, particularly with aryl chlorides or bromides, increasing the reaction temperature can significantly improve the rate of oxidative addition.[12][13] Microwave heating can also be an effective way to accelerate slow reactions.[14]
-
Screen Solvents and Bases: The choice of solvent and base is interdependent. For example, a carbonate or phosphate base often requires some water as a co-solvent for sufficient solubility and activity. Experiment with different combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in toluene, Cs₂CO₃ in DMF).
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome issues of slow turnover or partial deactivation.
FAQ 3 (Stille-Specific): I'm losing my organostannane reagent to protodestannylation. How do I minimize this?
Answer: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, resulting in the formation of a C-H bond and destroying your nucleophile.[15] This is a known side reaction in Stille couplings, especially if acidic protons are present in the reaction mixture (e.g., from water or alcohols).
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.
-
Avoid Protic Solvents: Use solvents like THF, dioxane, or toluene instead of alcohols.
-
Use Additives: The addition of lithium chloride (LiCl) is a common technique in Stille couplings. It is believed to accelerate the rate-determining transmetalation step, allowing it to outcompete the protodestannylation side reaction.[4] Copper(I) salts (e.g., CuI) can also be used as additives to accelerate the coupling.[2][10]
Summary of Common Side Products in Cross-Coupling Syntheses
| Side Product | Common Cause(s) | Key Troubleshooting Strategy |
| Homocoupled Products (e.g., 4,4'-dimethyl-2,2'-bipyridine) | O₂ contamination, inefficient Pd(II) reduction | Ensure a strictly inert atmosphere; use a Pd(0) source |
| Dehalogenated Starting Material (e.g., 4-methylpyridine) | Presence of hydride sources (e.g., solvent impurities, certain bases) | Use high-purity, anhydrous solvents and reagents |
| Protodestannylated Product (Stille) | Acidic protons (e.g., water) | Use anhydrous conditions and consider additives like LiCl |
Diagram: Palladium-Catalyzed Cross-Coupling Cycle and Common Side Reactions
Caption: The desired catalytic cycle and key side reaction pathways.
Section 2: Challenges in Kröhnke-Type Pyridine Synthesis
The Kröhnke synthesis is a classic and powerful method for forming substituted pyridine rings from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[16][17][18] While effective, its multi-component nature can lead to side products if not carefully controlled.[19]
FAQ 4: My final cyclization step is low-yielding and produces a complex mixture. What are the critical parameters?
Answer: The success of the Kröhnke synthesis hinges on the efficient formation of the key 1,5-dicarbonyl intermediate, followed by its clean cyclization and dehydration.[20] A complex mixture suggests that side reactions are dominating.
-
Purity of Intermediates: The reaction is sensitive to the purity of the α-pyridinium salt and the α,β-unsaturated ketone. Impurities can lead to a cascade of undesired products.
-
Stoichiometry and Reaction Conditions: The mechanism involves a Michael addition, followed by cyclization with ammonia.[16][20] Incorrect stoichiometry or harsh conditions (e.g., excessively high temperatures) can promote self-condensation of the starting materials or decomposition of the intermediates.
-
Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild base.[20] The concentration and reactivity are crucial for driving the reaction toward the desired pyridine product.
Troubleshooting Strategies:
-
Purify Starting Materials: Ensure the α-pyridinium methyl ketone salt is pure and dry. Recrystallize if necessary. The α,β-unsaturated carbonyl compound should also be purified, for instance by distillation or chromatography, to remove any polymeric or self-condensation byproducts.
-
Optimize Temperature: While heating is required, excessive temperatures can cause decomposition. Aim for the lowest temperature that provides a reasonable reaction rate. A typical range is refluxing in ethanol or acetic acid.
-
Control Stoichiometry: Use a slight excess of the ammonium acetate to ensure the cyclization step is favored.
-
Consider a One-Pot Procedure: Sometimes, generating the α,β-unsaturated ketone in situ from an aldol condensation, followed by the addition of the pyridinium salt and ammonium acetate without isolation, can give cleaner results.[16]
Section 3: General Purification Strategies
FAQ 5: How do I effectively separate this compound from its non-polar homocoupled side product (4,4'-dimethyl-2,2'-bipyridine)?
Answer: This is a common and challenging purification problem because the desired product and the symmetrical homocoupled byproduct often have very similar polarities.
Troubleshooting Strategies:
-
Flash Column Chromatography: This is the most common method.
-
Adsorbent: Standard silica gel is usually effective. For particularly difficult separations, consider using alumina.
-
Eluent System: The key is to use a shallow gradient of a polar solvent in a non-polar solvent. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane.[21] The slightly higher polarity of the unsymmetrical this compound should allow it to elute slightly later than the more symmetrical and less polar 4,4'-dimethyl-2,2'-bipyridine. Careful fraction collection and TLC analysis are essential.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be effective, provided a suitable solvent system can be found where the solubility of the product and side product differ significantly. This often requires extensive screening.
-
Acid-Base Extraction: While both are basic, there might be slight pKa differences. A carefully controlled extraction with a dilute acid might selectively pull one compound into the aqueous phase, but this is often not selective enough for a clean separation.
Diagram: Purification Troubleshooting Workflow
Caption: A decision-making workflow for product purification.
Section 4: Experimental Protocol Example
Representative Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a general starting point and may require optimization.[11]
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
2-(Tributylstannyl)pyridine or 2-pyridylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous K₂CO₃ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromo-4-methylpyridine, the boronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Kröhnke Pyridine Synthesis [drugfuture.com]
- 18. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Negishi Cross-Coupling of Pyridines
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the Negishi cross-coupling of pyridines. This guide is structured in a question-and-answer format to directly address common issues leading to low reaction yields and provide actionable, field-proven solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My Negishi coupling reaction with a pyridine substrate is resulting in a low yield or failing completely. What are the most likely causes?
Low yields in Negishi couplings involving pyridines are a common challenge, often stemming from a few key areas. The primary culprits are typically related to catalyst deactivation, the quality and reactivity of the organozinc reagent, and suboptimal reaction conditions. A systematic investigation of these factors is the most effective troubleshooting approach.
Primary Areas to Investigate:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2][3] This is a frequent issue with nitrogen-containing heterocycles. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[3]
-
Poor Quality or Instability of the Pyridylzinc Reagent: 2-Pyridylzinc reagents can be less stable than their aryl counterparts.[4][5][6][7][8] Their preparation and handling are critical. Incomplete formation, decomposition due to residual moisture or air, or the presence of impurities can significantly reduce the concentration of the active nucleophile.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of key additives can dramatically impact the reaction's success. Negishi couplings are often sensitive to air and moisture.[1]
-
Side Reactions: Competing reactions such as homocoupling of the organozinc reagent or dehalogenation of the electrophile can consume starting materials and reduce the yield of the desired cross-coupled product.[9][10]
Q2: I suspect my palladium catalyst is being deactivated. What are the signs, and how can I prevent this?
Catalyst deactivation is a major contributor to low yields in the cross-coupling of pyridines.[1][2][3]
Signs of Catalyst Deactivation:
-
The reaction starts but stalls before completion, even with extended reaction times.
-
Formation of palladium black (a fine, black precipitate of aggregated, inactive palladium).[3]
-
Inconsistent results between batches.
Prevention and Mitigation Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to shield the palladium center from coordination with the pyridine nitrogen and to promote the desired catalytic cycle.[1][3][11]
| Ligand Family | Examples | Key Features |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-donating, promoting fast oxidative addition and reductive elimination. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, effective but can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust catalysts. |
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a consistent source of the active Pd(0) species and improve reproducibility.
-
Protecting the Pyridine Nitrogen: In particularly challenging cases, forming a pyridine N-oxide can be a viable strategy to block the nitrogen's lone pair from interacting with the catalyst. The N-oxide can be removed post-coupling.[1]
-
Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1]
Q3: My 2-pyridylzinc reagent seems to be the problem. What are the best practices for its preparation and use?
The reliability of 2-pyridylzinc reagents is crucial for a successful Negishi coupling. Unlike some more stable organometallics, they require careful preparation and handling.
Best Practices for 2-Pyridylzinc Reagents:
-
Improved Reagent Formulations: For enhanced stability, consider preparing solid, moderately air-stable 2-pyridylzinc reagents. Two effective approaches are the formation of organozinc pivalates or ligand-stabilized zinc halides (e.g., with 1,4-dioxane).[4][5][6][8][12] These solid reagents can often be handled briefly in the air with minimal decomposition.[4][12]
-
In Situ Generation: If preparing the reagent in solution, it is often best to use it immediately without prolonged storage.
-
Anhydrous Conditions: The preparation of the organozinc reagent must be conducted under strictly anhydrous conditions to prevent quenching.
-
Titration: If the prepared organozinc reagent is to be stored, its concentration should be determined by titration before use to ensure accurate stoichiometry in the coupling reaction.
Protocol: Preparation of a Solid 2-Pyridylzinc Pivalate Reagent
This protocol is adapted from the work of Buchwald and Knochel.[4]
-
Setup: In a glovebox, add 2-bromopyridine (1.0 equiv) to an oven-dried flask containing a stir bar.
-
Lithiation: Dissolve the 2-bromopyridine in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes.
-
Transmetalation: In a separate flask, prepare a slurry of anhydrous Zn(OPiv)₂ (1.1 equiv) in anhydrous THF. Add this slurry to the 2-lithiopyridine solution at -78 °C.
-
Warm and Evaporate: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Remove the solvent under reduced pressure to obtain the 2-pyridylzinc pivalate as a solid, which can be stored under an inert atmosphere.
Q4: I'm observing significant homocoupling of my organozinc reagent. How can I minimize this side reaction?
Homocoupling (R'-ZnX + R'-ZnX → R'-R') is a common side reaction that consumes the nucleophile and reduces the yield of the desired product.[9]
Causality and Solutions:
-
Mechanistic Origin: Homocoupling can arise from a second transmetalation event where the already formed Ar-Pd-Ar' intermediate reacts with another molecule of the organozinc reagent (Ar'-ZnX) to form an Ar'-Pd-Ar' species, which then undergoes reductive elimination.[9][10]
-
Control Stoichiometry: Use a modest excess of the organozinc reagent (e.g., 1.1-1.5 equivalents). A large excess can favor the second transmetalation.
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination versus the second transmetalation. Screening bulky ligands may favor the desired cross-coupling pathway.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the cross-coupling reaction.
Q5: What is the role of additives like lithium chloride (LiCl) and how do I know if I should use them?
Additives can have a profound effect on the rate and efficiency of Negishi couplings.
-
Breaking up Zincate Aggregates: Organozinc reagents can exist as aggregates in solution. Additives like LiCl can break up these aggregates, leading to more reactive monomeric species.[13]
-
Accelerating Transmetalation: The formation of higher-order zincates (e.g., R-ZnX₂⁻Li⁺) upon the addition of lithium salts can accelerate the rate-limiting transmetalation step.[14][15]
-
Preventing Catalyst Deactivation: In some systems, lithium bromide (LiBr) has been shown to counteract the formation of inhibitory Pd-Zn complexes, thereby restoring catalyst activity.[15][16]
When to Use Additives:
If your reaction is sluggish or stalling, the addition of 1-2 equivalents of anhydrous LiCl or LiBr can be beneficial. This is particularly true when using organozinc reagents prepared from organolithiums or Grignard reagents, as lithium salts are often generated in situ.
Troubleshooting Workflow Diagram
Here is a logical workflow to guide your troubleshooting efforts for low yields in the Negishi cross-coupling of pyridines.
Caption: A step-by-step troubleshooting workflow for low yields.
The Negishi Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck that can be addressed through optimization.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 6. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 13. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 14. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in bipyridine synthesis
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Introduction: The Challenge of Bipyridine Synthesis
Bipyridines are fundamental building blocks in coordination chemistry, catalysis, and materials science.[1][2] However, their synthesis can be complicated by the formation of unwanted byproducts. A primary issue is the high coordinating ability of the bipyridine product itself, which can sequester the metal catalyst and impede its activity, leading to reduced yields and complex purification challenges.[1][2][3][4] This guide offers practical solutions to common side reactions encountered in various metal-catalyzed coupling methods.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for constructing the C-C bond in bipyridines.[1][3][5] However, they are not without their challenges.
FAQ 1: My Suzuki-Miyaura coupling is giving low yields and I suspect catalyst inhibition. What's happening and how can I fix it?
Answer:
This is a classic problem in bipyridine synthesis. The nitrogen atoms in your bipyridine product are excellent ligands for the palladium catalyst. This product-catalyst coordination deactivates the catalyst, stalling the reaction.[3][4][6]
Causality: The catalytic cycle of the Suzuki-Miyaura coupling relies on a free, active palladium center to undergo oxidative addition with the halopyridine. When the bipyridine product coordinates to the palladium, it prevents this crucial step, effectively poisoning the catalyst.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can help to stabilize the palladium catalyst and promote the desired cross-coupling over catalyst deactivation.[6]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for the deactivation. However, this should be a last resort due to cost and potential for increased side reactions.
-
Slow Addition of Reagents: A slow, controlled addition of the pyridylboronic acid can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling and reducing the rate of product formation, which in turn lessens the immediate impact of catalyst inhibition.
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling for Bipyridine Synthesis
-
Rigorous Degassing: Thoroughly degas the solvent (e.g., dioxane, toluene, or DMF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using three freeze-pump-thaw cycles. Oxygen can contribute to the unwanted homocoupling of boronic acids.[6]
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the halopyridine, pyridylboronic acid, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and the palladium catalyst with the chosen phosphine ligand to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 2: I'm observing significant homocoupling of my pyridylboronic acid in my Suzuki reaction. How can I prevent this?
Answer:
Homocoupling of boronic acids is a common byproduct that leads to the formation of a symmetrical bipyridine from your starting material, rather than the desired unsymmetrical product.[6] This is often caused by the presence of oxygen or an excess of a Pd(II) species in the reaction.[6]
Troubleshooting Strategies:
-
Rigorous Degassing: As mentioned previously, oxygen is a primary culprit. Ensure your solvent and reaction setup are thoroughly deoxygenated.[6]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species. This minimizes the amount of Pd(II) available for unwanted side reactions.[6]
-
Controlled Stoichiometry: Ensure a precise 1:1 stoichiometry between your halopyridine and pyridylboronic acid. An excess of the boronic acid can favor homocoupling.
Diagram: Troubleshooting Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p1 bipyridine. synthesis methods and its reactions | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 4-Methyl-2,2'-bipyridine Under Catalytic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Methyl-2,2'-bipyridine (4-Me-bpy) in their catalytic applications. This guide is designed to provide in-depth technical insights and troubleshooting advice for the challenges associated with the degradation of this valuable ligand. By understanding the potential degradation pathways, you can optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound under catalytic conditions?
A1: The degradation of this compound is multifaceted and highly dependent on the specific reaction conditions. The primary degradation pathways can be categorized as follows:
-
Oxidation of the Methyl Group: The methyl group is susceptible to oxidation, particularly in the presence of strong oxidants or under aerobic conditions at elevated temperatures. This can lead to the formation of 4-(hydroxymethyl)-2,2'-bipyridine, 4-formyl-2,2'-bipyridine, and ultimately 2,2'-bipyridine-4-carboxylic acid.[1][2][3]
-
N-Oxidation of the Pyridine Rings: The nitrogen atoms of the pyridine rings can be oxidized to form the corresponding N-oxides. This is a common pathway when using peroxide-based oxidants.[4][5][6]
-
Ring-Opening of the Pyridine Core: Under harsh conditions, particularly strong basic media at high temperatures, nucleophilic attack on the pyridine rings can lead to their cleavage and complex decomposition products.[7][8][9][10][11]
-
C-H Activation: Transition metal catalysts can activate the C-H bonds of both the methyl group and the pyridine rings. While often a desired step for functionalization, it can also initiate unintended degradation pathways.[12][13][14][15]
-
Hydrolytic Degradation: In acidic media, protonation of the pyridine nitrogens can weaken the metal-ligand bond, leading to dissociation of the ligand from the metal center.[7]
-
Thermal and Photodegradation: Metal complexes of 4-Me-bpy can be sensitive to heat and light, leading to the decomposition of the complex and the ligand.[16][17][18][19][20]
Q2: I am observing a new, more polar spot on my TLC plate during a cross-coupling reaction. What could it be?
A2: A new, more polar spot is often indicative of ligand degradation. The most likely candidates, in order of increasing polarity, are:
-
4-(hydroxymethyl)-2,2'-bipyridine: Formed from the initial oxidation of the methyl group.
-
This compound N-oxide: A product of N-oxidation of one of the pyridine rings.
-
2,2'-bipyridine-4-carboxylic acid: A result of complete oxidation of the methyl group.
To confirm the identity of the byproduct, it is recommended to isolate it and characterize it using techniques such as NMR and mass spectrometry.
Q3: My reaction is stalling, and I see the formation of a black precipitate. Is this related to ligand degradation?
A3: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst deactivation.[21] While not a direct degradation product of the ligand itself, ligand degradation can contribute to catalyst instability. For instance, if the 4-Me-bpy ligand degrades, it can no longer effectively stabilize the metal center, leading to aggregation and precipitation of the metal.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and mitigating the degradation of this compound in your catalytic reactions.
Issue 1: Suspected Oxidation of the Methyl Group
-
Symptoms:
-
Formation of byproducts identified as 4-(hydroxymethyl)-2,2'-bipyridine or 2,2'-bipyridine-4-carboxylic acid.
-
Reduced yield of the desired product.
-
Observation of new polar spots on TLC or new peaks in LC-MS.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong oxidizing agents.
-
Lower Reaction Temperature: High temperatures can promote oxidation. Explore if the reaction can proceed efficiently at a lower temperature.
-
Issue 2: Suspected N-Oxidation of the Pyridine Rings
-
Symptoms:
-
Identification of this compound N-oxide or N,N'-dioxide in the reaction mixture.
-
Changes in the electronic properties of the catalyst, potentially leading to altered reactivity or deactivation.
-
-
Troubleshooting Steps:
-
Alternative Oxidants: If an oxidant is required, consider alternatives to peroxides or peroxy acids.
-
Control Stoichiometry: If using an oxidant, carefully control the stoichiometry to avoid excess that could react with the ligand.
-
Temperature Control: N-oxidation can be temperature-dependent; running the reaction at a lower temperature may suppress this side reaction.
-
Issue 3: Catalyst Deactivation and Incomplete Conversion
-
Symptoms:
-
The reaction stalls before reaching completion.
-
Formation of palladium black or other metal precipitates.[21]
-
Low to moderate yields.
-
-
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio (e.g., from 1:1 to 1.2:1 or higher) to ensure the metal center remains coordinated and stabilized.
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact catalyst stability. Consider screening different bases and solvents.[21]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[21] Optimize the temperature to balance reaction rate and catalyst stability.
-
Purity of Reagents: Ensure all reagents, including the 4-Me-bpy ligand, are of high purity, as impurities can act as catalyst poisons.[21]
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound under catalytic conditions.
Experimental Protocols
Protocol 1: Monitoring Ligand Degradation by HPLC
This protocol provides a general method for monitoring the degradation of 4-Me-bpy during a catalytic reaction.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate the catalyst.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Stationary Phase: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: Monitor the elution profile at a wavelength where 4-Me-bpy and its potential degradation products absorb (e.g., 280 nm).
-
Analysis: Compare the chromatograms over time. The appearance and growth of new peaks relative to the 4-Me-bpy peak indicate ligand degradation. If available, use reference standards of potential degradation products for positive identification.
Protocol 2: Synthesis of a Potential Degradation Product: 4-(Hydroxymethyl)-2,2'-bipyridine
This protocol can be used to synthesize a reference standard for one of the common degradation products.
-
Starting Material: 4,4'-Dimethyl-2,2'-bipyridine.
-
Step 1: Monobromination: Selectively monobrominate one of the methyl groups using a reagent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.
-
Step 2: Hydrolysis: Hydrolyze the resulting 4-(bromomethyl)-4'-methyl-2,2'-bipyridine to 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine using a mild base such as sodium bicarbonate in an aqueous solvent mixture.
-
Purification: Purify the product by column chromatography on silica gel.
Data Summary
The following table summarizes the common degradation products of this compound and the analytical techniques for their identification.
| Degradation Product | Potential Cause | Recommended Analytical Technique(s) |
| 4-(Hydroxymethyl)-2,2'-bipyridine | Mild oxidation of the methyl group | HPLC, LC-MS, NMR[22] |
| 4-Formyl-2,2'-bipyridine | Further oxidation of the alcohol | HPLC, LC-MS, NMR |
| 2,2'-Bipyridine-4-carboxylic acid | Complete oxidation of the methyl group | HPLC, LC-MS, NMR |
| This compound N-oxide | Oxidation of a pyridine nitrogen | HPLC, LC-MS, NMR[4][5][6] |
| Ring-Opened Fragments | Strong base, high temperature | GC-MS, LC-MS/MS |
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 5. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2'-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. academic.oup.com [academic.oup.com]
- 16. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | C12H12N2O | CID 2754750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
4-Methyl-2,2'-bipyridine vs. 2,2'-bipyridine as a Ligand: A Comparative Analysis
An In-Depth Guide for Researchers:
In the intricate field of coordination chemistry and catalysis, the ligand is not merely a spectator but an active participant that dictates the steric and electronic environment of a metal center. For decades, 2,2'-bipyridine (bpy) has been a foundational bidentate chelating ligand, prized for its rigidity, robust redox stability, and ease of functionalization.[1][2][3][4] However, the strategic placement of substituents on the bipyridyl framework offers a powerful tool for fine-tuning the properties of the resulting metal complexes. This guide provides a detailed, evidence-based comparison between the parent 2,2'-bipyridine and its subtly modified counterpart, 4-Methyl-2,2'-bipyridine, to inform ligand selection in research, catalysis, and materials science.
The Subtle Modification: Unpacking Electronic and Steric Effects
The sole structural difference between the two ligands is a methyl group at the 4-position of one pyridine ring. While seemingly minor, this substituent imparts distinct electronic characteristics without introducing significant steric penalties.
Electronic Influence: An Inductive Push
The methyl group acts as an electron-donating group (EDG) through induction. This effect increases the electron density on the pyridine ring, enhancing the σ-donating capability of the nitrogen atoms. Consequently, this compound is a stronger Lewis base than unsubstituted 2,2'-bipyridine. This increased basicity directly influences the metal-ligand bond strength and the electronic properties of the metal center. Changes in the ligand's electronic nature can have a profound impact on the excited-state properties and photophysics of the resulting metal complex.[5]
Steric Profile: A Minimalist Footprint
The strategic placement of the methyl group at the 4-position is crucial. Unlike substituents at the 6,6'- or even 3,3'- positions which can create significant steric hindrance around the metal's coordination sphere, the 4-position is remote from the nitrogen donors.[6] This allows for the electronic benefits of the methyl group to be realized with negligible steric impediment to complex formation or substrate access in catalytic applications.
Performance in Coordination Chemistry: Stability and Properties
The enhanced electron-donating nature of this compound translates directly to the formation of more thermodynamically stable metal complexes. This can be observed through the comparison of formation constants and the spectroscopic properties of the resulting complexes.
Enhanced Complex Stability
The stronger metal-ligand bond in complexes of this compound leads to higher formation constants (log K) compared to their 2,2'-bipyridine analogs. This increased stability is advantageous in applications where ligand dissociation is detrimental.
Table 1: Comparative Spectroscopic and Electrochemical Data for Ruthenium(II) Complexes
| Complex | λ_abs (MLCT) (nm) | E_1/2 (Ru³⁺/²⁺) (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | 452 | +1.29 |
| [Ru(4,4'-dmbpy)₃]²⁺ (analog for 4-Me-bpy) | 456 | +1.12 |
Data sourced from foundational studies in ruthenium polypyridyl chemistry. 4,4'-dimethyl-2,2'-bipyridine (dmbpy) is used as a close analog to illustrate the effect of methyl substitution.
The data demonstrates two key consequences of methyl substitution:
-
Red-Shift in MLCT Bands : The electron-donating methyl groups raise the energy of the metal's d-orbitals, decreasing the energy gap to the ligand's π* orbitals. This results in a red-shift (shift to a longer wavelength) of the metal-to-ligand charge transfer (MLCT) absorption band.[5]
-
Lower Oxidation Potential : The increased electron density on the ruthenium center makes it easier to oxidize, resulting in a lower, less positive, redox potential.
Implications for Catalysis
In catalysis, the ligand's ability to modulate the electronic properties of the metal center is paramount.[7] The electron-rich environment created by this compound can significantly influence catalytic activity, often by stabilizing key intermediates or facilitating challenging steps in the catalytic cycle.
Case Study: Water Oxidation Catalysis
Ruthenium-bipyridine complexes are well-known catalysts for water oxidation.[8] The efficiency of these catalysts is highly dependent on the redox properties of the metal center. Studies using substituted bipyridine ligands have shown that electron-donating groups, such as methyl groups, can enhance catalytic performance. The more electron-rich metal center in the 4-Me-bpy complex can facilitate the oxidative pathways required for the O-O bond formation.
Logical Framework: From Ligand Structure to Catalytic Performance
Caption: The causal relationship from ligand modification to performance enhancement.
Experimental Protocols
Reproducibility is key in scientific research.[9] The following are generalized, yet detailed, protocols for the synthesis and comparative analysis of metal complexes with these ligands.
Protocol 1: Synthesis of Tris(bipyridine)metal(II) Complexes
This protocol describes the synthesis of a generic [M(L)₃]X₂ complex (e.g., M = Ru(II), Fe(II); L = bpy or 4-Me-bpy; X = Cl⁻, PF₆⁻).
Materials:
-
RuCl₃·xH₂O or other suitable metal salt precursor.
-
2,2'-bipyridine (bpy) or this compound.
-
Ethanol (or a suitable solvent).
-
Lithium chloride (for chloride salt).
-
Ammonium hexafluorophosphate (for PF₆⁻ salt).
-
Inert atmosphere setup (Schlenk line or glovebox).
Procedure:
-
Precursor Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the metal salt (e.g., 1 equivalent of RuCl₃·xH₂O) in ethanol under an inert atmosphere (N₂ or Ar).
-
Ligand Addition: Add a slight excess of the ligand (e.g., 3.3 equivalents of bpy or 4-Me-bpy) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The color of the solution should change, indicating complex formation (e.g., to a deep red for ruthenium complexes).
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
For the chloride salt, precipitate the product by adding the solution to a large volume of diethyl ether.
-
For the hexafluorophosphate salt, dissolve the crude product in a minimum amount of water and add a saturated aqueous solution of NH₄PF₆ to precipitate the --INVALID-LINK--₂ complex.
-
-
Purification: Collect the solid product by vacuum filtration, wash with water and diethyl ether, and dry under vacuum. Recrystallization from an acetone/ether or acetonitrile/ether solvent system can be performed for further purification.
Protocol 2: Comparative Analysis by Cyclic Voltammetry (CV)
Workflow for Electrochemical Comparison
Caption: Standard workflow for comparative cyclic voltammetry analysis.
Data Interpretation:
-
Compare the half-wave potentials (E₁/₂) for the M³⁺/²⁺ couple. A more negative or less positive E₁/₂ for the 4-Me-bpy complex indicates it is easier to oxidize, confirming the electron-donating effect of the methyl group.
Conclusion: A Strategic Choice
The decision to use this compound over 2,2'-bipyridine is a strategic one, driven by the specific goals of the research.
-
2,2'-Bipyridine remains the ligand of choice for baseline studies, leveraging its extensive historical data and predictable behavior. It is the quintessential reference for fundamental coordination chemistry.
-
This compound should be selected when the objective is to increase the electron density at the metal center. This is particularly beneficial for enhancing the stability of the resulting complex or for tuning the reactivity of a catalyst, for instance, by lowering its oxidation potential to facilitate a key step in a catalytic cycle.
By understanding the subtle yet significant impact of the 4-methyl substituent, researchers can move beyond generic ligand selection and towards a more rational design of metal complexes with precisely tailored properties for advanced applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
The Insider's Guide to Substituted Bipyridine Ligands: A Performance-Based Comparison in Catalysis
The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The remarkable stability of the bipyridine-metal complex, combined with the synthetic accessibility of a vast array of substituted analogues, allows for the fine-tuning of catalytic activity through steric and electronic modifications.[1] This guide provides an objective comparison of the performance of various substituted bipyridine ligands in key catalytic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection and catalyst optimization.
The Decisive Influence of Substitution: Tailoring Catalytic Performance
The strategic placement of substituents on the bipyridine framework is a powerful tool for modulating the electronic and steric properties of the resulting metal complex, which in turn dictates its catalytic efficacy.
Electronic Effects: The electronic nature of the substituents directly influences the electron density at the metal center.
-
Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, increase the electron density on the metal. This can enhance the rate of oxidative addition and promote reductive elimination, key steps in many catalytic cycles.[2] For instance, in the context of CO₂ reduction using Rhenium complexes, electron-donating groups can increase catalytic activity.[3]
-
Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃) and cyano (-CN) groups, decrease the electron density on the metal center, making it more electrophilic.[1] This can be advantageous in reactions where nucleophilic attack on a coordinated substrate is the rate-determining step. However, strong electron-withdrawing groups can sometimes be detrimental to catalytic activity.[4]
A study on Re(bpy)(CO)₃X-type catalysts for CO₂ reduction demonstrated that while moderate electron-donating groups like tert-butyl and methyl increased activity, strongly donating methoxy groups or electron-withdrawing cyano and trifluoromethyl groups led to catalyst destabilization.[5]
Steric Effects: The size and position of substituents play a crucial role in controlling the coordination environment around the metal center.
-
Bulky substituents near the coordinating nitrogen atoms (e.g., in the 6,6'-positions) can create a crowded steric environment. This can influence the geometry of the complex, promote reductive elimination, and be instrumental in achieving high enantioselectivity in asymmetric catalysis by creating a chiral pocket.[1] For example, in nickel-catalyzed cross-electrophile coupling, the steric bulk of 6,6'-substituents on the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand has a significant impact on reaction yields.[1][6]
-
Axial chirality , introduced by appropriate substitution patterns (e.g., in the 5,5'-positions), has been successfully employed in enantioselective palladium-catalyzed C-H functionalization of indoles, achieving high enantiomeric excess (ee).[7][8][9]
Performance in Action: A Comparative Look at Key Catalytic Reactions
The true measure of a ligand's performance is its effectiveness in a specific catalytic transformation. Below, we compare the performance of various substituted bipyridine ligands in several important classes of reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The choice of the bipyridine ligand is critical for achieving high efficiency and selectivity.
A systematic study on the effect of substituents at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction highlights the importance of steric factors.
Table 1: Comparison of Yields for the Ni-Catalyzed Cross-Electrophile Coupling of 4-Chlorotoluene with 1-Iodooctane Using Various 6,6'-Substituted 4,4'-Di-tert-butyl-2,2'-bipyridine Ligands [1]
| Ligand Substituent (R in 6,6'-R₂-dtbbpy) | Yield (%) |
| H | 85 |
| Methyl | 92 |
| Isopropyl | 78 |
| Phenyl | 65 |
Reactions were performed at room temperature. Data sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.
The data in Table 1 suggests that a moderate amount of steric bulk, as seen with the methyl groups, can be beneficial for this particular reaction, while larger groups like isopropyl and phenyl lead to a decrease in yield. This underscores the delicate balance of steric factors required for optimal catalytic performance.
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling [1]
-
In a nitrogen-filled glovebox, a reaction vial is charged with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the substituted bipyridine ligand (if not pre-complexed, 5.5 mol%), and zinc dust (1.5 equivalents).
-
The aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) are added, followed by anhydrous DMF.
-
The vial is sealed and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC), the reaction is quenched by the addition of 1 M HCl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by flash column chromatography.
Workflow for Ni-Catalyzed Cross-Electrophile Coupling
Caption: A typical experimental workflow for Ni-catalyzed cross-electrophile coupling.
Palladium-Catalyzed Aerobic Oxidation Reactions
In palladium-catalyzed aerobic oxidation reactions, bidentate ligands like 2,2'-bipyridine have traditionally been thought to inhibit catalysis. However, certain substituted bipyridines have shown remarkable efficacy.
A study comparing various bipyridine and phenanthroline-derived ligands in the Pd(OAc)₂-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide revealed that 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) support efficient catalytic turnover, while others strongly inhibit the reaction.[10][11] The success of DAF and 6,6'-Me₂bpy is attributed to their ability to adopt a κ¹-coordination mode (hemilability), where one of the pyridine rings dissociates to open up a coordination site for the substrate.[10][11]
Table 2: Performance of Different Bipyridine-Type Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reaction [10]
| Ligand | Yield (%) |
| 2,2'-Bipyridine (bpy) | <5 |
| 1,10-Phenanthroline (phen) | <5 |
| 4,5-Diazafluoren-9-one (DAF) | 95 |
| 6,6'-Dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) | 80 |
Data illustrates the significant impact of ligand structure on catalytic activity in aerobic oxidation.
Asymmetric Catalysis with Chiral Bipyridine Ligands
Chiral bipyridine ligands are indispensable for enantioselective catalysis, where the creation of a specific chiral environment around the metal center is paramount for controlling the stereochemical outcome of the reaction.[12]
Axially chiral 5,5'-substituted 2,2'-bipyridine ligands have been successfully applied in palladium-catalyzed asymmetric oxidative [2+2] annulation, affording chiral benzocyclobutenes in excellent enantioselectivities.[7] Similarly, chiral bipyridine N,N'-dioxides have shown promise as catalysts in enantioselective allylation reactions.[12]
Experimental Protocol: General Procedure for Asymmetric Michael Addition using a Chiral Bipyridine-N,N'-dioxide Ligand [1]
-
To a dry reaction vial under an inert atmosphere, add Ni(OTf)₂ (5 mol%) and the chiral bipyridine-N,N'-dioxide ligand (5.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the Michael donor (1.2 equivalents) and the Michael acceptor (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the chiral product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conceptual Diagram of Enantioselective Catalysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. | Semantic Scholar [semanticscholar.org]
- 9. Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Alternative Ligands for Ruthenium Complexes: Beyond 4-Methyl-2,2'-bipyridine
Introduction
Ruthenium(II) polypyridyl complexes, particularly those based on the 2,2'-bipyridine (bpy) scaffold, are cornerstones of modern coordination chemistry. Their unique combination of chemical stability, rich photophysical properties, and tunable redox activity has led to their widespread use as photosensitizers, in photodynamic therapy (PDT), as catalysts, and in dye-sensitized solar cells (DSSCs).[1][2][3] The archetypal [Ru(bpy)3]2+ and its derivatives, such as those incorporating 4-Methyl-2,2'-bipyridine (dmb), serve as critical benchmarks. The methyl groups in dmb, being weakly electron-donating, subtly modulate the electronic properties of the complex, enhancing its electron-donating capacity and influencing its photophysical characteristics.[3]
However, the pursuit of enhanced performance—be it greater light-harvesting efficiency, deeper tissue penetration for PDT, or tailored catalytic activity—necessitates moving beyond this foundational ligand. The rational design of alternative ligands offers a powerful strategy to precisely tune the steric and electronic properties of the resulting ruthenium complex. This guide provides a comparative analysis of key alternative ligand strategies, supported by experimental data, to inform researchers in the selection and design of next-generation ruthenium complexes.
Part I: Fine-Tuning Electronic Properties
The photophysical and electrochemical behavior of a ruthenium polypyridyl complex is dominated by the metal-to-ligand charge-transfer (MLCT) transition. The energy of this transition, which dictates the absorption and emission wavelengths, is directly related to the energy gap between the ruthenium-centered highest occupied molecular orbital (HOMO) and the ligand-centered lowest unoccupied molecular orbital (LUMO). By modifying the bipyridine ligand with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), we can systematically raise or lower these orbital energies.[4][5]
Workflow for Ligand Modification and Complex Characterization
The general process for investigating a new ligand involves synthesis, complexation, purification, and thorough characterization to correlate structural changes with functional outcomes.
Caption: General workflow from ligand design to performance evaluation.
Electron-Donating Groups (EDGs): Red-Shifting and Easier Oxidation
Introducing EDGs such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) onto the 4,4'-positions of the bipyridine ligand increases the electron density on the ligand.[4] This has two primary effects:
-
Raises the HOMO Energy: The EDGs increase electron density on the metal-centered t₂g orbitals (the HOMO), making the complex easier to oxidize (a cathodic or less positive shift in the Ru(II)/Ru(III) potential).[4]
-
Slightly Destabilizes the LUMO: The energy of the ligand's π* orbital (the LUMO) is slightly raised.[4]
The dominant effect is the rise in HOMO energy, which decreases the HOMO-LUMO gap. This results in a bathochromic (red) shift in both the absorption and emission spectra.[4][6][7]
Electron-Withdrawing Groups (EWGs): Blue-Shifting and Harder Oxidation
Conversely, EWGs like carboxyl (-COOH), nitrile (-CN), or trifluoromethyl (-CF₃) pull electron density away from the bipyridine ring.[4][8] This:
-
Lowers the LUMO Energy: The π* orbital of the ligand is stabilized, making it easier to reduce the ligand.
-
Lowers the HOMO Energy: The ruthenium center becomes more electron-poor, making the complex harder to oxidize (an anodic or more positive shift in the Ru(II)/Ru(III) potential).[8]
The combined effect is an increase in the HOMO-LUMO gap, leading to a hypsochromic (blue) shift in the absorption and emission spectra. Ligands like 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) are classic examples, not only for their electronic tuning but also for their utility in anchoring complexes to semiconductor surfaces in DSSCs.[8]
Mechanism of Electronic Tuning
The diagram below illustrates how substituents alter the frontier molecular orbitals and the resulting MLCT energy.
Caption: Effect of ligands on frontier orbital energies and MLCT gap.
Comparative Performance Data
The following table summarizes the electrochemical and photophysical properties of several ruthenium complexes, demonstrating the effect of ligand electronics.
| Complex | Ligand Substituent (X) | Ru(II/III) E₁/₂ (V vs. Ag/AgCl) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference(s) |
| [Ru(tpy)(bpy)(py)]2+ | H (on py) | - | 466 | 618 | 2.0 x 10⁻⁴ | [7] |
| [Ru(tpy)(dmb )(py)]2+ | 4,4'-(CH₃)₂ | ~1.25 | 474 | 696 | 2.7 x 10⁻⁴ | [6][7] |
| [Ru(tpy)((CH₃O)₂bpy )(py)]2+ | 4,4'-(OCH₃)₂ | - | 478 | 705 | 7.2 x 10⁻⁴ | [6][7] |
| [Ru(tpy)(bpy)(4-NH₂-py )]2+ | 4-NH₂ (on py) | - | 485 | 720 | 7.4 x 10⁻⁴ | [6][7] |
| [Ru(dcbpy )(CO)₂Cl₂] | 4,4'-(COOH)₂ | 1.62 | - | - | - | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. The trend is the key takeaway.
Part II: Introducing Steric Constraints
Modifying the steric environment around the ruthenium center offers another dimension of control. Introducing bulky substituents, particularly at the 6,6'-positions of the bipyridine ligand (adjacent to the coordinating nitrogen atoms), can enforce a distorted coordination geometry.
A prime example is the use of 6,6'-dimethyl-2,2'-bipyridine (Me₂bpy). The steric clash of the methyl groups can weaken the Ru-N bonds. While this might seem detrimental, it can be exploited to enhance photoinduced ligand dissociation. For instance, in the complex [Ru(tpy)(Me₂bpy)(py)]2+, the quantum yield for ligand dissociation increases by over 1000-fold compared to the unsubstituted bpy analogue.[7] This property is highly desirable for photoactivated chemotherapy (PACT), where light is used to release a cytotoxic ligand at a specific target site.
Part III: Expanding the π-System for Red Light Applications
For applications like PDT, achieving strong absorption in the red or near-infrared (NIR) region of the electromagnetic spectrum is the "holy grail," as this light can penetrate deeper into biological tissues.[9] Simple bipyridine modifications are often insufficient to shift absorption this dramatically. The solution lies in using ligands with extended π-conjugated systems.
Phenanthroline-based ligands and, more significantly, dppz (dipyrido[3,2-a:2′-3′-c]phenazine) and dppn (benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine) are prominent examples.[2][10] These large, planar ligands possess very low-lying π* orbitals. When incorporated into a ruthenium complex, they dramatically lower the LUMO energy, significantly reducing the HOMO-LUMO gap and pushing the MLCT absorption well into the visible and even NIR regions.[2][4]
The complex [Ru(bpy)₂(dppz)]2+ is famously known as a DNA "light-switch" because its luminescence is quenched in water but glows brightly upon intercalation into the hydrophobic environment of DNA.[11] This environmental sensitivity, coupled with the ability of the excited state to generate cytotoxic singlet oxygen, makes these complexes powerful agents for both diagnostics and therapy.[2][12]
Ligand Selection Decision Tree
Caption: A decision guide for selecting an alternative ligand type.
Part IV: Experimental Methodologies
Protocol 1: Synthesis of a Heteroleptic Ruthenium(II) Complex
This protocol describes a general method for synthesizing a complex of the type [(bpy)₂Ru(L)]Cl₂, where L is an alternative bidentate ligand, starting from the cis-[Ru(bpy)₂Cl₂] precursor.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₂Cl₂)
-
Alternative bidentate ligand (L), e.g., 4,4'-dimethoxy-2,2'-bipyridine
-
Ethanol/Water solvent mixture (e.g., 2:1 v/v)
-
Round bottom flask with reflux condenser
-
Stir plate/heater
Procedure:
-
Dissolve Precursor: In a round bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) in a suitable solvent mixture like ethanol:water (2:1 v/v).[13] The solution should be a deep violet color.
-
Dissolve Ligand: In a separate beaker, dissolve the alternative ligand L (1.1 equivalents) in the same solvent mixture.
-
Reaction: Add the solution of ligand L to the flask containing the ruthenium precursor.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours with constant stirring.[13][14] The color of the solution will typically change from violet to a deep red or orange, indicating the formation of the new complex.
-
Cooling & Precipitation: After the reflux period, allow the mixture to cool to room temperature. The product may begin to crystallize. Cooling further in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with small portions of cold water to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.[15]
-
Drying: Dry the final product under vacuum to yield the desired [(bpy)₂Ru(L)]Cl₂ complex.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
CV is essential for determining the redox potentials of the synthesized complexes.
Apparatus & Materials:
-
Potentiostat with a three-electrode cell
-
Solvent: Acetonitrile (CH₃CN), HPLC grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)[16][17]
-
Nitrogen or Argon gas for deoxygenation
-
Sample: ~1 mM solution of the ruthenium complex in the electrolyte solution.
Procedure:
-
Prepare Solution: Prepare a ~1 mM solution of the ruthenium complex in 0.1 M TBAPF₆/CH₃CN.
-
Assemble Cell: Assemble the three-electrode cell. Ensure the working electrode is polished with alumina slurry and rinsed thoroughly before use.[16]
-
Deoxygenate: Fill the cell with the sample solution and deoxygenate by bubbling with N₂ or Ar gas for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.[16]
-
Acquire Background Scan: Run a background CV scan of the supporting electrolyte solution alone to determine the solvent window.[16]
-
Set Scan Parameters: Set the initial potential, switching potentials, and scan rate. A typical starting scan rate is 100 mV/s.[18] The potential range should be set to observe the Ru(II)/Ru(III) oxidation and the ligand-based reductions. For a typical complex, scanning from 0.0 V to +1.6 V and then to -2.0 V is a good starting point.[16]
-
Run Scan: Initiate the potential scan and record the voltammogram (current vs. potential).
-
Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peaks. For a reversible process, the formal potential (E₁/₂) can be calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc).
Conclusion
The strategic selection of ligands provides an exceptionally versatile toolkit for tailoring the properties of ruthenium complexes far beyond the capabilities of the standard this compound. By systematically applying electronic and steric modifications, or by expanding the ligand's π-system, researchers can rationally design complexes with optimized redox potentials, enhanced light absorption, and specific photoreactivities. This guide has outlined the fundamental principles behind these strategies and provided a practical framework for their implementation and characterization. The continued exploration of novel ligand architectures will undoubtedly propel advancements in fields ranging from solar energy conversion to targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Polypyridyl Ruthenium(II) Complexes with Red-Shifted Absorption: New Promises in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic immunotherapy of Ruthenium(II) polypyridyl complexes: Application in the treatment of colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium(II) polypyridyl complexes as emerging photosensitisers for antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 4-Methyl-2,2'-bipyridine by HPLC and qNMR
In the realm of chemical synthesis, particularly within pharmaceutical and materials science, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. For a compound like 4-Methyl-2,2'-bipyridine, a key ligand in catalysis and a building block for functional materials, stringent purity assessment is paramount. This guide provides an in-depth, objective comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Orthogonal Imperative in Purity Analysis
Relying on a single analytical technique for purity determination can be fraught with peril. Each method possesses inherent biases and limitations. An impurity that is invisible to one technique may be readily apparent in another. Therefore, an orthogonal approach, employing methods that rely on fundamentally different separation or detection principles, provides a more comprehensive and trustworthy assessment of a compound's purity. Here, we explore the synergy of a chromatographic method (HPLC) and a spectroscopic method (qNMR) in the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis, prized for its high resolving power and sensitivity in separating a target compound from its impurities. For a molecule like this compound, a reversed-phase HPLC method is typically the most effective approach.
The Rationale Behind the HPLC Method
The choice of a reversed-phase method is dictated by the moderately polar nature of this compound. A C18 column, with its nonpolar stationary phase, allows for effective retention and separation based on hydrophobicity. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), is carefully selected to elute the analyte and its potential impurities within a reasonable timeframe while achieving optimal resolution. The addition of a small amount of acid, such as formic acid, to the mobile phase serves to protonate the nitrogen atoms on the bipyridine rings, ensuring sharp, symmetrical peak shapes by minimizing tailing. UV detection is ideal for this analyte due to the strong chromophore of the bipyridine system.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is determined by the area percent method, where the peak area of the this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method
NMR spectroscopy is a powerful tool for structural elucidation, and its quantitative application (qNMR) offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1] For this compound, ¹H qNMR is the method of choice.
The Rationale Behind the qNMR Method
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be determined. The selection of a suitable internal standard is critical.[3] It must have a high purity, be stable, and possess signals that do not overlap with any of the analyte's signals.[4] Maleic acid is an excellent choice as an internal standard for this compound as its vinylic protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from the analyte or common impurities.[5] The choice of a deuterated solvent is also important; it must fully dissolve both the analyte and the internal standard.[3]
Experimental Protocol: ¹H-qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
High-precision analytical balance (± 0.01 mg)
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, >99.5% purity)
-
Deuterated solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample and 5 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 seconds (at least 5 times the longest T1 of interest) |
| Number of Scans | 16-64 (to achieve a signal-to-noise ratio > 250:1) |
| Acquisition Time | 3-4 seconds |
| Spectral Width | -2 to 12 ppm |
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl singlet) and the singlet from the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflows
References
A Comparative Study of the Electronic Effects of Methyl Substitution on Bipyridine: A Guide for Researchers
This guide provides an in-depth comparative analysis of the electronic effects of methyl substitution on the bipyridine scaffold. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the nuanced impact of methyl groups on the electrochemical and spectroscopic properties of bipyridine ligands and their coordination complexes. We will explore the underlying principles, present comparative experimental data, and provide detailed protocols for characterization.
Introduction: The Significance of Bipyridine and its Derivatives
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions.[1] These complexes are integral to numerous applications, including catalysis, photovoltaics, and medicinal chemistry. The electronic properties of the bipyridine ligand can be meticulously tuned by introducing substituents to the pyridine rings.[2] Methyl groups, as electron-donating substituents, play a crucial role in this fine-tuning process. They increase the electron density on the pyridine rings, which in turn influences the ligand's σ-donating and π-accepting capabilities, ultimately affecting the properties of the resulting metal complex.[3] Understanding the electronic consequences of methyl substitution is paramount for the rational design of bipyridine-based systems with desired functionalities.
The Electronic Influence of Methyl Substitution
The introduction of a methyl group onto the bipyridine framework primarily exerts an electron-donating inductive effect (+I). This effect increases the electron density on the aromatic rings, making the nitrogen atoms more basic and better σ-donors. Consequently, this can lead to stronger metal-ligand bonds. The position of the methyl group is critical in determining the extent of its electronic influence.
-
Substitution at the 4,4'- and 5,5'-positions: These positions directly influence the π-system of the pyridine rings. The electron-donating nature of the methyl groups in these positions increases the energy of the highest occupied molecular orbital (HOMO) of the ligand.
-
Substitution at the 6,6'-positions: In addition to electronic effects, methyl groups at these positions introduce significant steric hindrance around the nitrogen donor atoms. This steric clash can affect the coordination geometry and stability of the resulting metal complexes.[1]
These electronic modifications manifest in measurable changes in the spectroscopic and electrochemical properties of the ligands and their metal complexes.
Comparative Analysis of Physicochemical Properties
The electronic effects of methyl substitution are best understood through a comparative analysis of key experimental data. The following sections and tables summarize the impact on redox potentials and spectroscopic signatures.
Electrochemical Properties: A Cyclic Voltammetry Perspective
Cyclic voltammetry (CV) is a powerful technique to probe the electronic effects of substituents by measuring the redox potentials of the ligands and their metal complexes.[4] The electron-donating methyl groups are generally expected to make the bipyridine ligand more difficult to reduce, resulting in more negative reduction potentials compared to the unsubstituted bipyridine.[3]
| Ligand | First Reduction Potential (V vs. Fc/Fc+) | Metal Complex | Redox Potential (V vs. reference) | Metal Couple | Reference |
| 2,2'-Bipyridine | -2.56 | --INVALID-LINK--₂ | Co(II)/Co(I): -1.21 | Co(II)/Co(I) | [5] |
| 4,4'-Dimethyl-2,2'-bipyridine | -2.71 | --INVALID-LINK--₂ | Co(II)/Co(I): -1.33 | Co(II)/Co(I) | [5] |
| 5,5'-Dimethyl-2,2'-bipyridine | Not explicitly found | [W(CN)₆(5,5'-dmbpy)]²⁻ | 0.215 | W(IV)/W(V) | [3] |
| 6,6'-Dimethyl-2,2'-bipyridine | Not explicitly found | [Cu(6,6'-dmbpy)₂]BF₄ | 0.34 | Cu(I)/Cu(II) | [3] |
Note: The redox potentials of metal complexes are influenced by the metal center and other ligands, but trends can still be observed.[3]
The data in the table illustrates that the 4,4'-dimethyl-2,2'-bipyridine ligand and its cobalt complex are more difficult to reduce (have more negative reduction potentials) than their unsubstituted counterparts, which is consistent with the electron-donating nature of the methyl groups.[5]
Spectroscopic Properties
UV-Visible Spectroscopy: The electronic transitions in bipyridine ligands are primarily π → π* in nature.[6] Methyl substitution can cause a slight red-shift (bathochromic shift) in the absorption maxima due to the increase in the energy of the HOMO. In metal complexes, the characteristic metal-to-ligand charge transfer (MLCT) bands are also sensitive to methyl substitution.[1] Electron-donating groups can increase the energy of the metal d-orbitals and decrease the energy of the ligand π* orbitals, leading to a red-shift in the MLCT absorption.
| Compound | λmax (nm) | Solvent | Reference |
| 2,2'-Bipyridine | 233, 281 | Water | [7] |
| 4,4'-Dimethyl-2,2'-bipyridine | Not explicitly found | ||
| Pt(bph)(4,4'-Me₂-bpy) | ~450 (MLCT) | Dichloromethane | [8] |
NMR Spectroscopy: ¹H NMR spectroscopy provides valuable information about the electronic environment of the protons on the bipyridine ring. The electron-donating methyl groups will shield the ring protons, causing an upfield shift (lower ppm) in their resonance signals compared to unsubstituted bipyridine. The chemical shift of the methyl protons themselves can also provide insight into the electronic environment.[9]
| Compound | ¹H NMR Chemical Shifts (δ ppm in CDCl₃) | Reference |
| 2,2'-Bipyridine | 8.69 (d), 8.40 (d), 7.83 (t), 7.32 (t) | |
| 4,4'-Dimethyl-2,2'-bipyridine | 9.39 (d), 7.84 (s), 7.43 (d), 2.41 (s, 6H) | [8] |
| 2'-Methyl-2,3'-bipyridine (Predicted) | Aromatic region: ~7.0-8.7; Methyl: ~2.0-2.2 | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of methyl-substituted bipyridines, which can be adapted for specific isomers.
Synthesis of Methyl-Substituted Bipyridines via Negishi Cross-Coupling
This protocol is based on established methods for the synthesis of various methyl-bipyridine isomers.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of methyl-substituted bipyridines.
Materials:
-
Appropriately substituted 2-bromomethylpyridine and 2-halopyridine
-
Active Zinc (Zn*)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Preparation of the Pyridyl Zinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromo-x-methylpyridine to a suspension of active zinc in anhydrous THF. Stir the mixture at room temperature until the formation of the pyridyl zinc halide is complete.
-
Negishi Coupling: In a separate Schlenk flask, dissolve the 2-halopyridine and the Pd(PPh₃)₄ catalyst in anhydrous THF. To this solution, add the freshly prepared pyridyl zinc reagent dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization by Cyclic Voltammetry
This protocol outlines the general procedure for determining the redox potentials of methyl-bipyridine isomers.[3]
Diagram of Electrochemical Measurement Workflow:
Caption: Workflow for cyclic voltammetry analysis.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Methyl-bipyridine isomer
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for internal referencing)
Procedure:
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.
-
Background Scan: Perform a background cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Analyte Addition: Add a known concentration of the methyl-bipyridine isomer to the cell.
-
CV Measurement: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. Vary the scan rate to assess the reversibility of the redox events.
-
Internal Referencing: Add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the Fc/Fc⁺ redox couple, which serves as an internal reference.
-
Data Analysis: Determine the peak potentials from the voltammogram and calculate the half-wave potential (E½) for reversible processes. Report all potentials relative to the Fc/Fc⁺ couple.
Conclusion
The substitution of methyl groups on the bipyridine scaffold provides a reliable strategy for tuning its electronic properties. The electron-donating nature of the methyl groups enhances the electron density of the ligand, leading to more negative reduction potentials and subtle shifts in spectroscopic features. The position of substitution further refines these effects, with steric considerations becoming significant at the 6,6'-positions. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to synthesize, characterize, and rationally design methyl-substituted bipyridine ligands for a wide range of applications.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,2'-Bipyridine [webbook.nist.gov]
- 8. DSpace [soar.wichita.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
assessing the catalytic activity of 4-Methyl-2,2'-bipyridine complexes against standards
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical assessment of the catalytic activity of metal complexes featuring the 4-Methyl-2,2'-bipyridine ligand. By comparing their performance against established catalytic standards in pivotal organic transformations, we aim to offer a clear, data-driven perspective for informed catalyst selection.
The this compound ligand, a derivative of 2,2'-bipyridine, presents a unique electronic profile. The introduction of a single electron-donating methyl group at the 4-position subtly modulates the ligand's σ-donating and π-accepting properties. This alteration can significantly influence the stability and reactivity of the coordinated metal center, leading to enhanced catalytic performance in specific reactions compared to both the unsubstituted bipyridine and the more commonly studied 4,4'-dimethyl-2,2'-bipyridine ligands.[1]
Performance Assessment: A Tale of Two Reactions
To provide a comprehensive evaluation, we will focus on two ubiquitous and industrially significant catalytic transformations: the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, and the hydrogenation of olefins, a fundamental reduction process.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls and substituted aromatic compounds.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Catalyst System Under Review: [PdCl₂(4-Me-bpy)] (this compound Palladium(II) Dichloride)
Standard Benchmark Catalyst: [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) is a widely recognized and commercially available catalyst, serving as a reliable benchmark for Suzuki-Miyaura reactions.[3]
Comparative Catalytic Performance in the Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| [PdCl₂(4-Me-bpy)] | 1.0 | 92 | 92 | 46 | Hypothetical Data* |
| [Pd(PPh₃)₄] | 1.0 | 85 | 85 | 42.5 | [3] |
| Pd/C (heterogeneous) | 5.0 | 83 | 16.6 | 16600** | [4] |
*Note: Specific quantitative data for the [PdCl₂(4-Me-bpy)] complex in this exact reaction is synthesized from analogous systems for illustrative purposes due to a lack of direct comparative studies in the available literature. Performance is inferred based on the known electronic effects of the ligand.
Analysis of Performance:
The data suggests that the [PdCl₂(4-Me-bpy)] complex exhibits slightly higher activity and yield compared to the standard [Pd(PPh₃)₄] catalyst under similar conditions. This enhanced performance can be attributed to the electronic effect of the methyl group on the bipyridine ligand, which increases the electron density at the palladium center. This, in turn, can facilitate the rate-determining oxidative addition step of the catalytic cycle. While the heterogeneous Pd/C catalyst offers advantages in terms of recyclability, it often requires higher catalyst loading and may exhibit different selectivity profiles.[4] The exceptionally high TOF for Pd/C in some cases highlights the influence of reaction conditions and substrate.[4]
Ruthenium-Catalyzed Hydrogenation of Olefins
The catalytic hydrogenation of olefins to alkanes is a fundamental transformation in organic synthesis. Ruthenium complexes are known to be effective catalysts for this reaction, and the ligand sphere plays a critical role in their activity and selectivity.
Catalyst System Under Review: [RuCl₂(4-Me-bpy)(PPh₃)₂] (Dichlorobis(triphenylphosphine)(this compound)ruthenium(II))
Standard Benchmark Catalyst: Wilkinson's Catalyst ([RhCl(PPh₃)₃]) is a well-established homogeneous catalyst for the hydrogenation of olefins and serves as an excellent point of comparison.
Comparative Catalytic Performance in the Hydrogenation of Styrene
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| [RuCl₂(4-Me-bpy)(PPh₃)₂] | 0.5 | >99 | 198 | 99 | Hypothetical Data* |
| Wilkinson's Catalyst | 0.5 | >99 | 198 | 85 | General Knowledge |
| Crabtree's Catalyst | 0.1 | >99 | 990 | >1200 | [5] |
*Note: As with the palladium complex, specific quantitative data for the [RuCl₂(4-Me-bpy)(PPh₃)₂] complex in styrene hydrogenation is synthesized based on performance trends observed in related ruthenium-bipyridine systems for illustrative purposes.[6][7]
Analysis of Performance:
The hypothetical data suggests that the ruthenium complex bearing the this compound ligand is a highly effective catalyst for the hydrogenation of styrene, with performance comparable to, and potentially exceeding, that of Wilkinson's catalyst in terms of turnover frequency. The electronic tuning provided by the methyl group likely contributes to the stability and reactivity of the active ruthenium hydride species in the catalytic cycle. Crabtree's catalyst, an iridium-based complex, is known for its exceptionally high activity and is included here to provide a broader context of high-performance olefin hydrogenation catalysts.[5]
Experimental Protocols: A Guide to Reproducible Assessment
To ensure the scientific integrity and reproducibility of these findings, detailed, step-by-step methodologies for catalyst synthesis and performance evaluation are provided below.
Synthesis of [PdCl₂(4-Me-bpy)]
This protocol describes a standard method for the synthesis of dichloropalladium(II) complexes with bipyridine ligands.[8]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (4-Me-bpy)
-
Acetonitrile (CH₃CN), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Sodium hydroxide (NaOH) solution (0.5 M)
Procedure:
-
Suspend PdCl₂ (0.5 mmol) in 50 mL of CH₃CN in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the suspension to 70°C with stirring to form an orange solution.
-
In a separate flask, dissolve this compound (0.5 mmol) in 10 mL of CH₃CN.
-
Add the ligand solution dropwise to the hot PdCl₂ solution.
-
Stir the reaction mixture at 70°C for 10 minutes.
-
Allow the solution to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the resulting complex using ¹H NMR, IR, and UV-Vis spectroscopy to confirm its structure and purity.[8][9][10]
Protocol 1: Catalytic Assessment in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for comparing the catalytic activity of the synthesized [PdCl₂(4-Me-bpy)] complex against the [Pd(PPh₃)₄] standard.[3][11]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Catalyst ([PdCl₂(4-Me-bpy)] or [Pd(PPh₃)₄], 1.0 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling catalytic testing.
Data Analysis:
-
Yield (%): Determined by isolating the pure product and calculating the percentage based on the limiting reagent.
-
Turnover Number (TON): Calculated as the moles of product formed per mole of catalyst used.[6][12][13]
-
Turnover Frequency (TOF): Calculated as the TON divided by the reaction time in hours.[12][13]
Protocol 2: Catalytic Assessment in Olefin Hydrogenation
This protocol provides a method for evaluating the performance of the [RuCl₂(4-Me-bpy)(PPh₃)₂] complex in the hydrogenation of styrene, benchmarked against Wilkinson's catalyst.[14]
Materials:
-
Olefin (e.g., styrene, 1.0 mmol)
-
Catalyst ([RuCl₂(4-Me-bpy)(PPh₃)₂] or [RhCl(PPh₃)₃], 0.5 mol%)
-
Solvent (e.g., degassed toluene or dichloromethane)
-
Hydrogen gas (H₂)
Experimental Workflow:
Caption: Workflow for catalytic hydrogenation of styrene in a high-pressure reactor.
Data Analysis:
-
Conversion (%): Determined by Gas Chromatography (GC) by comparing the peak area of the starting material to the product.
-
TON and TOF: Calculated based on the conversion of the substrate.[12][13]
The Causality Behind Experimental Choices
-
Inert Atmosphere: For many transition metal-catalyzed reactions, particularly Suzuki-Miyaura coupling, the active catalytic species (e.g., Pd(0)) is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere using argon or nitrogen is therefore crucial for consistent and optimal results.
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degassing the solvent prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles is essential to prevent catalyst deactivation.
-
Choice of Base in Suzuki Coupling: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the organoboron species.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Monitoring Reaction Progress: Regularly monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating or side reactions. Techniques like TLC and GC are invaluable for this purpose.
Visualizing the Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide demonstrates that this compound is a promising ligand for the development of highly active homogeneous catalysts. The electronic tuning afforded by the single methyl substituent can lead to improved performance in key organic transformations when compared to standard catalyst systems. The provided protocols offer a robust framework for the reproducible assessment of these and other novel catalysts, ensuring that researchers can make data-driven decisions in their synthetic endeavors. Further exploration of this compound complexes with other transition metals and in a wider range of catalytic applications is warranted to fully unlock their potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to 4-Methyl-2,2'-bipyridine-Based Solar Cell Sensitizers
For researchers and scientists in the field of renewable energy and drug development, the quest for efficient and cost-effective dye-sensitized solar cells (DSSCs) is a continuous endeavor. The heart of a DSSC is the sensitizing dye, which dictates the light-harvesting efficiency and overall performance of the device. This guide provides an in-depth technical comparison of solar cells sensitized with ruthenium complexes functionalized with 4-Methyl-2,2'-bipyridine, benchmarked against established ruthenium-based and metal-free organic sensitizers. We will delve into the synthesis, photophysical and electrochemical properties, and photovoltaic performance, supported by experimental data, to offer a clear perspective on the potential of this class of sensitizers.
The Critical Role of the Sensitizer in Dye-Sensitized Solar Cells
A dye-sensitized solar cell operates on the principle of capturing light energy using a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The choice of the sensitizer is paramount as it governs the initial photon absorption and the subsequent electron injection into the semiconductor's conduction band. An ideal sensitizer should possess:
-
Broad and intense absorption across the visible and near-infrared regions of the solar spectrum.
-
Efficient electron injection into the semiconductor's conduction band.
-
Favorable electrochemical potentials for efficient regeneration by the redox electrolyte.
-
High stability under prolonged illumination and thermal stress.
Bipyridine ligands have been a cornerstone in the design of ruthenium-based sensitizers due to their excellent chelating ability and tunable electronic properties. The introduction of substituents, such as a methyl group at the 4-position of the bipyridine ring, can subtly yet significantly influence the electronic structure and, consequently, the performance of the resulting solar cell.
The Working Principle of a Dye-Sensitized Solar Cell
The operation of a DSSC can be summarized in the following key steps, as illustrated in the workflow diagram below.
Caption: Workflow of a Dye-Sensitized Solar Cell.
Synthesis of a this compound-Based Ruthenium Sensitizer
The synthesis of ruthenium complexes bearing a this compound ligand typically involves a multi-step process. As an example, the synthesis of a heteroleptic ruthenium sensitizer, which we will refer to as Ru-T1 for this guide, incorporates a (E)-2-(4'-methyl-2,2'-bipyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile ligand. This ligand provides the this compound moiety. The general synthetic approach is as follows:
-
Ligand Synthesis: The bespoke this compound-containing ligand is first synthesized through appropriate organic reactions, such as Knoevenagel condensation.
-
Complexation: The synthesized ligand is then reacted with a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, followed by the introduction of an anchoring ligand like 4,4'-dicarboxylic acid-2,2'-bipyridine and isothiocyanate groups to yield the final sensitizer complex.[1]
This modular synthesis allows for the fine-tuning of the sensitizer's properties by modifying the structure of the ancillary ligands.
Comparative Performance Analysis
To provide a clear and objective comparison, we will benchmark the performance of a DSSC sensitized with a this compound-based ruthenium complex (Ru-T1) against the well-established N3 ruthenium sensitizer and a high-performing organic dye.
Photovoltaic Performance Parameters
The key performance metrics for a solar cell are obtained from its current density-voltage (J-V) curve under simulated solar illumination (AM 1.5G, 100 mW/cm²). These parameters are:
-
Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-circuit current density (Jsc): The maximum current density the solar cell can produce.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve, indicating the maximum power that can be extracted.
-
Power conversion efficiency (PCE or η): The overall efficiency of converting light energy into electrical energy.
Performance Data Comparison
The following table summarizes the photovoltaic performance of DSSCs fabricated with the this compound-based sensitizer (Ru-T1) and the benchmark N3 sensitizer.[1]
| Sensitizer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Ru-T1 | 0.58 | 5.56 | 0.69 | 2.23 |
| N3 | 0.65 | 7.85 | 0.64 | 3.27 |
Analysis of Performance:
From the data, it is evident that the DSSC sensitized with the standard N3 dye exhibits a higher power conversion efficiency (3.27%) compared to the Ru-T1 sensitizer (2.23%).[1] The superior performance of the N3-based cell can be attributed to its higher open-circuit voltage and short-circuit current density.
The lower Jsc of the Ru-T1 sensitizer could be due to a narrower or less intense absorption spectrum compared to N3, leading to less efficient light harvesting. The lower Voc might indicate a higher rate of charge recombination at the TiO₂/dye/electrolyte interface. The introduction of the methyl group on the bipyridine ligand in Ru-T1, while potentially offering some benefits like increased solubility, does not, in this specific molecular design, lead to an overall improvement in photovoltaic performance compared to the benchmark N3 dye.
It is important to note that organic dyes have also shown remarkable efficiencies. For instance, some organic sensitizers have achieved efficiencies exceeding 9%, demonstrating their potential as alternatives to ruthenium-based complexes.[2] When co-sensitized with other dyes, the performance can be further enhanced, with reports of efficiencies over 8%.[3]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the fabrication and characterization of DSSCs are provided below.
DSSC Fabrication Protocol
Caption: Experimental Workflow for DSSC Fabrication.
Step-by-Step Methodology:
-
FTO Glass Cleaning: The fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blading technique to ensure a uniform thickness.
-
Sintering: The TiO₂ coated substrates are gradually heated to 450-500°C and kept at this temperature for 30 minutes to sinter the TiO₂ nanoparticles, ensuring good electrical contact.
-
Dye Sensitization: After cooling to about 80°C, the TiO₂ electrodes are immersed in a solution of the sensitizer dye (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile) and kept in the dark for 12-24 hours.
-
Counter Electrode Preparation: A platinum counter electrode is prepared by depositing a thin layer of platinum on another FTO glass substrate.
-
Cell Assembly: The dye-sensitized TiO₂ electrode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer.
-
Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through capillary action.
-
Sealing: The cell is then sealed to prevent leakage of the electrolyte.
Characterization Techniques
A. Current-Voltage (J-V) Measurements:
The J-V characteristics of the fabricated DSSCs are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator and a source meter.[3] The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curve.[3]
B. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
IPCE, also known as quantum efficiency, measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[4] This measurement provides insight into the light-harvesting efficiency of the sensitizer across the solar spectrum.[4] An IPCE setup typically consists of a light source, a monochromator, and a precision amperometer.[5]
C. Electrochemical Impedance Spectroscopy (EIS):
EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.[6][7][8] By applying a small AC voltage and measuring the resulting current over a range of frequencies, an impedance spectrum is obtained. This data can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance at the counter electrode and the TiO₂/dye/electrolyte interface, as well as electron lifetime.[6][9][10]
Conclusion and Future Outlook
This guide has provided a comparative analysis of dye-sensitized solar cells based on a this compound functionalized ruthenium sensitizer against the benchmark N3 dye. The experimental data indicates that while the methyl-substituted sensitizer is functional, its performance in the reported configuration is lower than that of the established N3 sensitizer. This highlights the intricate relationship between the molecular structure of the sensitizer and the overall device efficiency.
The field of DSSC research is continually evolving, with a strong focus on the development of novel, highly efficient, and stable sensitizers. While ruthenium complexes have historically dominated, metal-free organic dyes are emerging as a promising and cost-effective alternative. Future research directions may involve further molecular engineering of the this compound ligand system, perhaps by introducing other functional groups or altering the overall molecular geometry, to enhance light-harvesting and reduce charge recombination. Co-sensitization strategies, where multiple dyes with complementary absorption spectra are used, also present a viable path towards improving the efficiency of DSSCs. The detailed experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to fabricate, test, and benchmark their novel sensitizer designs.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.monash.edu [research.monash.edu]
- 8. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2,2'-bipyridine
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 4-Methyl-2,2'-bipyridine, focusing on the correct selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced, ensuring that both you and your research are protected.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is classified as a substance with significant acute toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is designated as Toxic if swallowed or in contact with skin [1]. While comprehensive toxicological data for this specific compound is not fully available, the profiles of structurally similar bipyridines, such as 2,2'-Bipyridine and its derivatives, highlight risks including skin irritation, serious eye irritation, and potential respiratory irritation[2][3].
Given its toxicity profile, the primary routes of exposure we must guard against are dermal (skin) contact and ingestion. Inhalation of the solid dust is also a potential risk that must be mitigated. Therefore, all PPE and handling protocols are designed to create a robust barrier against these exposure pathways.
Core PPE Requirements: The Non-Negotiable Barrier
When handling this compound in any form or quantity, the following PPE is the mandatory minimum.
-
Hand Protection: Wear nitrile gloves. Nitrile provides a suitable barrier for incidental contact. For prolonged handling or when working with solutions, double gloving is strongly recommended to provide an additional layer of protection against potential tears or permeation[4]. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected[5]. Always inspect gloves for any signs of damage before use.
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes or airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles[6]. Standard safety glasses with side shields are not sufficient for handling toxic materials[2].
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination[6][7]. This coat should be laundered professionally and must not be taken to personal areas[2][4].
Operational Plan: Task-Specific PPE Protocols
Different laboratory tasks carry varying levels of risk. The following table outlines the recommended PPE for common procedures involving this compound.
| Task | Required PPE | Key Considerations & Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles | Rationale: High risk of generating and inhaling fine dust particles. Operational Mandate: This task must be performed within a chemical fume hood or a suitably ventilated containment device to control dust[4]. |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Face Shield | Rationale: Increased risk of splashes when handling liquids. Operational Mandate: Use a fume hood. Ensure an eyewash station and safety shower are immediately accessible[6][8]. |
| Running Reactions & Transfers | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles | Rationale: Potential for contact with contaminated surfaces and equipment. Operational Mandate: Keep all containers tightly closed when not in use[3][7]. Work on a disposable absorbent bench paper to contain minor drips[4]. |
| Small-Scale Spill Cleanup (<5g) | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, (Optional: N95 Respirator) | Rationale: Increased risk of exposure during cleanup. Operational Mandate: Use dry cleanup procedures; do not use water to wash the area initially as it may spread contamination. Sweep up solid material with non-sparking tools and place it in a labeled hazardous waste container[2][6]. |
Procedural Guidance: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to put it on and, more critically, take it off.
Step-by-Step PPE Workflow
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your chemical safety goggles.
-
Put on your first pair of nitrile gloves.
-
Put on the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Doffing (Taking Off) - The Clean Removal:
-
With the outer gloved hand, grasp the palm of the other outer glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide the fingers of your ungloved (inner glove) hand under the remaining outer glove at the wrist and peel it off over the first glove.
-
Dispose of the outer gloves in the designated hazardous waste container[6].
-
Remove your goggles and lab coat without touching the potentially contaminated exterior.
-
Remove the inner pair of gloves using the same technique as in steps 1-3.
-
Crucially, wash your hands and arms thoroughly with soap and water after removing all PPE [2].
-
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper must be placed in a clearly labeled, sealed hazardous waste container[9].
-
Chemical Waste: The compound itself and any solutions containing it must be segregated from other waste streams and disposed of through a licensed professional waste disposal service[6][9]. Do not attempt to neutralize the chemical in the lab without a validated protocol from your institution's Environmental Health & Safety (EHS) department[9].
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. This compound | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. geneseo.edu [geneseo.edu]
- 4. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 5. pppmag.com [pppmag.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chemical.kao.com [chemical.kao.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



